2-Amino-6-bromoquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHHMLZACZWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558869 | |
| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123420-09-7 | |
| Record name | 2-Amino-6-bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Researcher's Guide to 2-Amino-6-bromoquinolin-4-ol (CAS 123420-09-7): Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Amino-6-bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While public domain data on this specific molecule is limited, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the expanding field of quinoline-based therapeutics.
Core Compound Information and Physicochemical Properties
This compound is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous approved drugs, and the presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and a bromine atom at the 6-position suggests a molecule with diverse potential for chemical modification and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123420-09-7 | [1] |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Melting Point | >300 °C | [1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [1] |
| Predicted LogP (XLogP3) | 2.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Proposed Synthetic Pathway and Experimental Protocols
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed multi-step synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate (Intermediate A)
This initial step is a classic Gould-Jacobs reaction, which is a cornerstone for the synthesis of 4-hydroxyquinolines.[2]
-
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
-
Protocol:
-
In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and diethyl (ethoxymethylene)malonate.
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the desired intermediate.
-
Step 2: Synthesis of Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This step involves the thermal cyclization of the intermediate from Step 1.
-
Materials:
-
Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
-
Protocol:
-
In a flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in a high-boiling point solvent.
-
Heat the solution to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the cyclized product.
-
Step 3: Synthesis of 6-bromoquinolin-2,4-diol
This step involves the hydrolysis of the ester and subsequent decarboxylation.
-
Materials:
-
Ethyl 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
-
Protocol:
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Continue heating the acidic mixture to induce decarboxylation.
-
Cool the solution and collect the precipitated product by filtration. Wash with water and dry.
-
Step 4: Synthesis of 6-bromo-2,4-dichloroquinoline
The diol is converted to the more reactive dichloro derivative.
-
Materials:
-
6-bromoquinolin-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
-
Protocol:
-
Carefully add 6-bromoquinolin-2,4-diol to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Step 5: Synthesis of 2-Amino-6-bromo-4-chloroquinoline
This step involves a selective nucleophilic aromatic substitution at the more reactive 2-position of the dichloroquinoline.
-
Materials:
-
6-bromo-2,4-dichloroquinoline
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)
-
-
Protocol:
-
Dissolve 6-bromo-2,4-dichloroquinoline in a suitable solvent (e.g., ethanol).
-
Add an excess of the ammonia source.
-
Heat the mixture in a sealed vessel at a controlled temperature (e.g., 100-120 °C) for several hours. The reaction progress should be monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 6: Synthesis of this compound
The final step is the hydrolysis of the remaining chloro group to a hydroxyl group.
-
Materials:
-
2-Amino-6-bromo-4-chloroquinoline
-
Aqueous hydrochloric acid
-
-
Protocol:
-
Suspend 2-Amino-6-bromo-4-chloroquinoline in aqueous hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Predicted Spectroscopic and Analytical Data
As experimental data for this compound is not widely published, the following tables provide predicted spectroscopic data based on the analysis of its structure and comparison with related compounds. This information is crucial for the characterization and identification of the synthesized molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.0 - 12.0 | br s | -OH |
| ~7.8 - 8.0 | d | H-5 |
| ~7.5 - 7.7 | dd | H-7 |
| ~7.3 - 7.5 | d | H-8 |
| ~6.5 - 6.7 | s | H-3 |
| ~6.0 - 6.5 | br s | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C-4 |
| ~155 - 160 | C-2 |
| ~145 - 150 | C-8a |
| ~130 - 135 | C-7 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-4a |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-8 |
| ~90 - 95 | C-3 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1650 - 1630 | Strong | C=O stretching (from quinolone tautomer) |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching |
| 850 - 800 | Strong | C-H out-of-plane bending |
| 600 - 550 | Medium | C-Br stretching |
Table 5: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 240.98, 242.98 | [M+H]⁺ (isotopic pattern for Br) |
| ESI- | 238.96, 240.96 | [M-H]⁻ (isotopic pattern for Br) |
Reactivity and Potential for Further Functionalization
The chemical structure of this compound offers several sites for further chemical modification, making it a versatile scaffold for the generation of compound libraries for drug discovery.
Diagram 2: Key Reactivity Sites of this compound
Caption: Overview of the reactive sites on the this compound scaffold.
-
The 2-Amino Group: This primary amine is a key site for derivatization. It can undergo acylation to form amides, alkylation, and diazotization followed by various substitution reactions. These modifications can significantly impact the molecule's solubility, lipophilicity, and biological activity.
-
The 4-Hydroxyl Group: The hydroxyl group, or its tautomeric keto form, can be O-alkylated or O-acylated. It can also be converted back to a 4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities at this position.
-
The 6-Bromo Substituent: The bromine atom on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups, dramatically increasing the structural diversity of the derivatives.
-
The Quinoline Ring System: The quinoline ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.
Potential Biological Activities and Therapeutic Applications
The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Numerous quinoline derivatives have been developed as effective therapeutic agents.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The structural features of this compound make it an interesting candidate for evaluation as an anticancer agent. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the planar quinoline ring can participate in π-π stacking interactions.
-
Antiviral Activity: Quinolines have also shown promise as antiviral agents, with activity reported against a range of viruses, including dengue virus and Zika virus.[5][6][7] The mechanism of antiviral action for many quinolines is not fully elucidated but may involve inhibition of viral entry, replication, or assembly.
-
Other Potential Activities: The quinoline nucleus is also found in drugs with antimalarial, antibacterial, and anti-inflammatory properties. Further investigation into the biological profile of this compound and its derivatives is warranted.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following recommendations are based on the known hazards of structurally related amino- and bromo-substituted aromatic compounds.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical advice.
-
-
Toxicological Information:
-
Specific toxicological data for this compound is not available.
-
Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.
-
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze further investigation into the chemical and biological properties of this intriguing molecule.
References
Sources
- 1. Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-amino-6-bromo-1H-quinolin-4-one
Introduction
The quinolin-4-one scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] This heterocyclic system is renowned for its broad spectrum of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1][2] Within this privileged class, 2-amino-6-bromo-1H-quinolin-4-one stands out as a particularly valuable synthetic intermediate. The bromine atom at the C-6 position not only enhances biological activity in many contexts but also serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. The 2-amino group is a critical pharmacophore, essential for molecular recognition and binding in numerous biological targets.
This guide provides an in-depth technical overview of the primary synthetic strategies for constructing 2-amino-6-bromo-1H-quinolin-4-one. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations behind the synthetic design.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of substituted quinolin-4-ones can be approached through several classical and modern methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. A retrosynthetic analysis reveals two primary disconnection approaches, which form the basis of the most common synthetic routes.
Caption: Key retrosynthetic strategies for the 2-amino-6-bromo-1H-quinolin-4-one core.
The most prominent methods for constructing the quinolin-4-one core include:
-
Gould-Jacobs Reaction: This classical method involves the condensation of an aniline with an (alkoxymethylene)malonic ester, followed by a high-temperature thermal cyclization.[2][3] It is a robust and widely used method, particularly effective for anilines bearing electron-donating groups.[3]
-
Conrad-Limpach Synthesis: This route involves the reaction of anilines with β-ketoesters. The thermal conditions of the cyclization step can be a limitation, often requiring high-boiling and difficult-to-remove solvents like diphenyl ether.[2]
-
Camps Cyclization: This involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one, depending on the substrate and reaction conditions.[2]
For the specific synthesis of 2-amino-6-bromo-1H-quinolin-4-one, a modified Gould-Jacobs approach starting from 4-bromoaniline is the most direct and well-precedented strategy.
Recommended Synthetic Protocol: A Modified Gould-Jacobs Approach
This protocol outlines a reliable three-step synthesis starting from commercially available 4-bromoaniline. The strategy involves an initial condensation, a thermal cyclization to construct the quinolone core, and subsequent hydrolysis and decarboxylation to yield the final product.
Caption: Workflow for the synthesis of 2-amino-6-bromo-1H-quinolin-4-one.
Part 1: Synthesis of Ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate (Intermediate A)
This initial step is a nucleophilic vinyl substitution reaction. The lone pair of the aniline nitrogen attacks the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate, followed by the elimination of ethanol.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Add absolute ethanol as a solvent (approx. 3-5 mL per gram of aniline).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Causality & Expertise: Using a slight excess of the cyanoacetate ensures complete consumption of the more valuable bromoaniline. Ethanol is an excellent solvent as it facilitates the reaction and is also a byproduct, but its complete removal is not necessary before the next high-temperature step. This condensation is typically high-yielding. A similar procedure is documented for the reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate.[4]
Part 2: Synthesis of Ethyl 2-amino-6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)
This is the key ring-forming step, achieved through a thermal intramolecular cyclization, a hallmark of the Gould-Jacobs reaction.[3][5] The high temperature facilitates a 6-pi electrocyclization followed by tautomerization to the aromatic quinolone system.
Protocol:
-
Place the dried Intermediate A into a flask suitable for high-temperature reactions, containing a high-boiling solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of substrate).
-
Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to below 100 °C, then add an equal volume of a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry.
-
Causality & Expertise: The choice of a high-boiling, thermally stable solvent is critical to reach the required activation energy for cyclization without decomposition.[2] Dowtherm A is ideal due to its stability and boiling point (~257 °C). The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for this type of cyclization.[6][7] The cyano group in Intermediate A facilitates the formation of the 2-amino group in the final quinolone ring system upon cyclization and tautomerization.
Part 3: Synthesis of 2-amino-6-bromo-1H-quinolin-4-one (Final Product)
The final step involves a saponification (hydrolysis) of the ethyl ester to a carboxylic acid, followed by a thermally-induced decarboxylation to yield the target molecule.
Protocol:
-
Suspend Intermediate B in a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until a clear solution is formed, indicating complete hydrolysis of the ester.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~5-6. The carboxylic acid intermediate will precipitate.
-
Continue heating the acidified mixture at or near reflux. Vigorous gas evolution (CO2) will be observed. Maintain heating for 1-2 hours after gas evolution ceases to ensure complete decarboxylation.
-
Cool the mixture to room temperature. The final product will precipitate.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Purity can be assessed by NMR, MS, and HPLC.
-
Causality & Expertise: The hydrolysis is base-catalyzed, followed by acidification to protonate the carboxylate and the quinolone nitrogen. The electron-withdrawing nature of the quinolone ring system facilitates the decarboxylation upon heating. This sequence of hydrolysis and decarboxylation is a standard and effective method for removing the 3-carboxyethyl group common in Gould-Jacobs products.[3][5]
Data Summary and Comparison
| Parameter | Route A: Modified Gould-Jacobs |
| Starting Materials | 4-Bromoaniline, Ethyl (ethoxymethylene)cyanoacetate |
| Key Reaction Types | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation |
| Number of Steps | 3 |
| Typical Overall Yield | 50-70% |
| Advantages | Utilizes readily available starting materials; robust and well-understood chemistry. |
| Disadvantages | Requires very high temperatures for cyclization; use of difficult-to-remove solvents. |
Conclusion
The synthesis of 2-amino-6-bromo-1H-quinolin-4-one is efficiently achieved through a modified Gould-Jacobs pathway. This strategy provides a reliable and scalable route from inexpensive, commercially available starting materials. By understanding the causality behind each experimental step—from the initial nucleophilic attack in the condensation to the high-energy demands of the thermal cyclization and the final hydrolysis/decarboxylation cascade—researchers can confidently reproduce and adapt this synthesis for the development of novel therapeutics and chemical probes. The protocols described herein represent a self-validating system, where successful execution relies on the fundamental principles of organic chemistry to build a valuable and complex heterocyclic scaffold.
References
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Gach, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
-
Zhang, J.-J., Wang, H.-Q., & Xu, J.-N. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]
-
Hasan, P., Aneja, B., Masood, M. M., & Abid, M. (2017). Optimization of cyclocondensation reaction to form 4-quinolones. ResearchGate. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
de la Torre, B. G., & El-Faham, A. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 4899. [Link]
-
fledarmus. (2011, June 24). Help with quinoline synthesis. Sciencemadness Discussion Board. [Link]
-
Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Jordan Journal of Pharmaceutical Sciences, 6(1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
2-Amino-6-bromoquinolin-4-ol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-6-bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its core structure, a bicyclic aromatic heterocycle, serves as a versatile scaffold for constructing more complex molecules, including potential antimalarial and anticancer agents.[2] A profound understanding of its three-dimensional structure, electronic properties, and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides a comprehensive technical overview of the methodologies and theoretical principles applied to characterize this molecule, synthesizing data from spectroscopic analysis, crystallographic techniques, and computational modeling.
The Crucial Role of Tautomerism
A defining characteristic of this compound is its existence in a tautomeric equilibrium. The "quinolin-4-ol" (enol) form can readily interconvert to the "2-amino-6-bromo-1H-quinolin-4-one" (keto) form.[1][3] While named as an "-ol", the keto form is generally the more stable and predominant tautomer, particularly in the solid state, due to the formation of a stable amide-like system.[4][5]
The IUPAC name, 2-amino-6-bromo-1H-quinolin-4-one, reflects the prevalence of this keto form.[1] This equilibrium is not static and can be influenced by several factors, including the solvent, pH, and temperature, making its characterization essential for predicting the molecule's behavior in different chemical environments.[4]
Caption: Keto-Enol Tautomeric Equilibrium of the Target Molecule.
Elucidation of the Molecular Structure
A multi-faceted approach combining several analytical techniques is required to unambiguously determine the molecular structure of this compound.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, we can predict the expected data based on structurally analogous compounds and foundational spectroscopic principles.[6] These techniques are crucial for confirming the identity, purity, and dominant tautomeric form in solution.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about molecular connectivity and structure.[7][8] The observed chemical shifts are highly sensitive to the tautomeric form.
-
¹H NMR: In the dominant keto form, a signal for the N-H proton is expected, the chemical shift of which can be solvent-dependent. The aromatic protons on the quinoline ring system will appear in the downfield region (typically 6.5-8.5 ppm).
-
¹³C NMR: The presence of a carbonyl carbon (C4) signal around 170-180 ppm would be strong evidence for the quinolin-4-one tautomer. In the enol form, this carbon would be an oxygen-bearing aromatic carbon (C4-OH) with a chemical shift further upfield.[9]
| Assignment | Expected ¹H Chemical Shift (δ) ppm | Expected ¹³C Chemical Shift (δ) ppm | Key Insights |
| C4 Carbonyl | - | ~175 | Confirms keto (quinolin-4-one) tautomer |
| C2-NH₂ | Broad, variable | - | Exchangeable proton, confirms amino group |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 | Characteristic of the quinoline ring system |
| C6-Br | - | ~115-120 | Carbon directly attached to bromine |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a functional group "fingerprint."
-
Keto Form: A strong absorption band between 1650-1690 cm⁻¹ corresponding to the C=O (carbonyl) stretch is the most definitive feature. N-H stretching vibrations from the amino group and the ring N-H would appear as broad bands in the 3200-3500 cm⁻¹ region.
-
Enol Form: The C=O stretch would be absent, and a broad O-H stretch would appear around 3200-3600 cm⁻¹.
2.1.3. Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.[10][11] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₉H₇BrN₂O) with high accuracy.[6] The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.
X-ray Crystallography
Expected Crystallographic Features:
-
Tautomeric Confirmation: The analysis would definitively confirm the dominant keto (quinolin-4-one) tautomer in the crystal lattice by locating the hydrogen atom on the ring nitrogen (N1) rather than the oxygen at C4.
-
Molecular Geometry: It would provide precise bond lengths and angles, confirming the planarity of the fused bicyclic quinoline core.
-
Intermolecular Interactions: A key finding would be the elucidation of the hydrogen-bonding network. It is highly probable that the molecules form dimers or extended chains via hydrogen bonds between the amino group (donor) and the carbonyl oxygen (acceptor) of neighboring molecules.[18]
Conformation and Supramolecular Arrangement
The conformation of this compound is largely defined by the rigid, planar quinoline scaffold. Conformational flexibility is primarily limited to the exocyclic amino group and its interactions with adjacent functional groups.
Intramolecular Conformation
The quinoline ring system is inherently aromatic and thus planar. The primary conformational question relates to the orientation of the 2-amino group. Computational modeling can predict the most stable rotamer and whether any intramolecular hydrogen bonding occurs, for instance, between the amino group and the ring nitrogen.
Supramolecular Assembly via Hydrogen Bonding
In the solid state, the conformation is dictated by crystal packing forces, predominantly hydrogen bonding. The presence of both hydrogen bond donors (N-H groups) and a strong acceptor (C=O group) facilitates the formation of robust supramolecular structures. These interactions are critical as they influence key physicochemical properties such as solubility, melting point, and crystal morphology.
Caption: Potential Hydrogen-Bonding Dimer Formation.
Methodologies and Protocols
The following sections provide standardized protocols for the characterization of this compound.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve polar compounds and slow down the exchange of N-H protons, making them more easily observable.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Workflow: Structural Elucidation
This workflow illustrates the logical progression from synthesis to complete structural confirmation.
Caption: Workflow for Synthesis and Structural Characterization.
Protocol: Computational Modeling (DFT)
-
Structure Building: Construct the 3D structures for both the quinolin-4-ol and quinolin-4-one tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.[19] This will find the lowest energy (most stable) conformation for each tautomer.
-
Energy Calculation: Compare the final electronic energies of the optimized structures to determine the relative stability and predict the equilibrium constant between the tautomers.
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms a true energy minimum. The calculated frequencies can be compared with experimental IR spectra.
-
NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.
Conclusion
The structural and conformational analysis of this compound reveals a molecule dominated by its quinolin-4-one tautomer. Its characterization is not achievable by a single technique but requires the synergistic application of NMR and IR spectroscopy, mass spectrometry, and ideally, single-crystal X-ray diffraction. Computational modeling further strengthens these experimental findings by providing a theoretical framework for understanding tautomer stability and conformational preferences. This comprehensive approach provides the detailed structural insights necessary for the rational design and development of new quinoline-based therapeutics.
References
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- SynHet. (n.d.). This compound. SynHet.
- Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
- ResearchGate. (n.d.). Structures of the quinoline derivatives.
- ResearchGate. (2024). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
- Auremn. (n.d.).
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Lei, F., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.
- da Silva, G. G., et al. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)‑Quinolinones. Journal of the Brazilian Chemical Society.
- SciELO. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. SciELO.
- NCBI. (n.d.). 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. NCBI.
- MDPI. (2023).
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- EMBL-EBI. (n.d.). quinolin-4-ol (CHEBI:15815). EMBL-EBI.
- BenchChem. (2025).
- MDPI. (2024).
- ECHEMI. (n.d.). This compound Formula. ECHEMI.
- ChemBK. (n.d.). This compound. ChemBK.
- ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. ZaiQi Bio-Tech.
- Biosynth. (n.d.). 6-Bromoquinolin-4(1H)-one | 332366-57-1. Biosynth.
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Sigma-Aldrich. (n.d.). 6-Bromoquinolin-4-ol | 145369-94-4. Sigma-Aldrich.
- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.
- ERIC. (2023).
- MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes.
- BLD Pharm. (n.d.). 2-Amino-6-bromo-1-methylquinazolin-4(1H)-one. BLD Pharm.
- NCBI. (n.d.). Role of tautomerism in RNA biochemistry. NCBI.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- Scribd. (n.d.). TAUTOMERS. Scribd.
Sources
- 1. This compound [synhet.com]
- 2. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 3. quinolin-4-ol (CHEBI:15815) [ebi.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. auremn.org.br [auremn.org.br]
- 8. mdpi.com [mdpi.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-bromoquinolin-4-ol
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Amino-6-bromoquinolin-4-ol (CAS No. 123420-09-7), focusing on its solubility and chemical stability. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The insights and methodologies presented herein are grounded in established principles of pharmaceutical sciences to ensure technical accuracy and practical applicability.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound with a quinolinone core, a class of molecules known for their diverse pharmacological activities.[1] Understanding its fundamental properties is a critical first step in any research or development endeavor. The molecule exists in tautomeric equilibrium between the keto (2-amino-6-bromo-1H-quinolin-4-one) and enol (this compound) forms, with the keto form generally predominating in the solid state.
Core Compound Characteristics
A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | 2-amino-6-bromo-1H-quinolin-4-one | [2] |
| CAS Number | 123420-09-7 | [2][3] |
| Molecular Formula | C₉H₇BrN₂O | [3] |
| Molecular Weight | 239.07 g/mol | [3] |
| XLogP3 (Computed) | 1.8 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
XLogP3 is a computed value that indicates the lipophilicity of a compound. A value of 1.8 suggests moderate lipophilicity, which may influence its solubility in both aqueous and organic solvents.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile in various media is therefore essential.
Aqueous Solubility
Due to the presence of both amine and hydroxyl (enol form) or amide (keto form) functional groups, the aqueous solubility of this compound is expected to be pH-dependent. The amino group is basic, while the hydroxyl/amide group can exhibit acidic properties.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized approach to determine the equilibrium solubility of this compound in aqueous media at different pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH.
Caption: Workflow for Aqueous Solubility Determination.
Organic Solvent Solubility
Solubility in organic solvents is crucial for purification, synthesis, and the development of non-aqueous formulations.
Experimental Protocol for Organic Solvent Solubility
A similar shake-flask method can be employed to determine solubility in common organic solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).
-
Equilibration: Add an excess of the compound to each solvent and agitate at a constant temperature until equilibrium is reached.
-
Analysis: After filtration, quantify the dissolved compound, taking into account the need for appropriate dilution in a miscible solvent for the analytical method if required.
Stability Profile
Assessing the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Based on the chemical structure, several degradation routes can be anticipated.
Potential Degradation Pathways
Drawing parallels from the structurally similar 4-Amino-6-bromoquinoline, the following degradation pathways are plausible[4]:
-
Oxidative Degradation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.[4]
-
Hydrolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the amino group could undergo hydrolysis.[4]
-
Photodegradation: Exposure to UV light may induce degradation of the quinoline ring system.[4]
Caption: Potential Degradation Pathways.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with a peroxide solution (e.g., 6% H₂O₂) at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a calibrated UV light source.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 6, 12, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.
Analytical Methodologies
Accurate quantification is the cornerstone of solubility and stability studies. While specific validated methods for this compound are not widely published, standard chromatographic techniques are applicable.[2][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification of this compound due to its high selectivity and sensitivity.[5][6]
Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or triethylamine) | Formic acid improves peak shape for basic compounds; triethylamine can be used to mitigate peak tailing due to interaction with silica.[4] |
| Gradient/Isocratic | Gradient elution | Recommended for separating the parent compound from unknown degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a suitable wavelength (determined by UV scan) | Quinoline systems typically have strong UV absorbance. |
| Injection Volume | 10 µL | A standard starting volume. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile impurities or certain degradation products, GC-MS can be a valuable tool.[2][5] However, the low volatility of this compound may require derivatization.
Summary and Recommendations
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While some fundamental physicochemical data are available, detailed experimental characterization is necessary for its successful application in research and development.
Key Recommendations for Researchers:
-
Systematic Solubility Profiling: Conduct thorough aqueous and organic solvent solubility studies as outlined.
-
Forced Degradation: Perform comprehensive forced degradation studies to understand the molecule's liabilities and develop a stability-indicating analytical method.
-
Method Validation: The proposed analytical methods should be fully validated according to ICH guidelines to ensure data integrity.
-
Storage Conditions: Based on stability data, appropriate storage conditions (temperature, light protection, humidity) should be established.
By following these guidelines, researchers can build a robust data package for this compound, enabling its confident use in subsequent stages of development.
References
-
ATSDR. ANALYTICAL METHODS. Available from: [Link]
Sources
Spectral Elucidation of 2-Amino-6-bromoquinolin-4-ol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Amino-6-bromoquinolin-4-ol (CAS No: 123420-09-7)[1], a quinoline derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document serves as an in-depth predictive analysis based on established spectroscopic principles and comparative data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction to this compound and its Spectroscopic Characterization
This compound belongs to the quinolin-4-ol class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the strategic placement of amino, bromo, and hydroxyl functional groups on this scaffold presents a versatile platform for the development of new therapeutic agents[2]. Accurate structural elucidation through spectroscopic methods is a cornerstone of modern chemical research, ensuring the identity and purity of synthesized compounds. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.
The molecule exists in a tautomeric equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms. For the purpose of this guide, the quinolin-4(1H)-one tautomer is considered the predominant form in solution and the solid state, which is typical for 4-hydroxyquinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino and hydroxyl/amide groups. The predicted chemical shifts and coupling patterns are based on the analysis of similar quinoline derivatives[3].
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H5 | ~ 7.8 | d | ~ 2.0 | Expected to be the most downfield of the carbocyclic protons due to the deshielding effect of the adjacent bromine atom and the quinolone system. |
| H7 | ~ 7.6 | dd | J ≈ 9.0, 2.0 | Coupled to both H8 (ortho) and H5 (meta). |
| H8 | ~ 7.4 | d | ~ 9.0 | Coupled to H7 (ortho). |
| H3 | ~ 5.9 | s | - | The isolated proton at the C3 position is expected to be a singlet. |
| -NH₂ | ~ 6.5 - 7.5 | br s | - | Broad singlet due to quadrupole broadening and exchange with the solvent. Chemical shift is concentration and temperature dependent. |
| -OH/-NH | ~ 11.0 - 12.0 | br s | - | The hydroxyl or amide proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is crucial for observing the exchangeable -NH₂ and -OH/-NH protons, which might be broadened or exchanged completely in other solvents like CDCl₃.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known effects of substituents on the quinoline ring system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C2 | ~ 155 | The C2 carbon bearing the amino group is expected to be significantly downfield. |
| C3 | ~ 90 | The C3 carbon is expected to be significantly upfield. |
| C4 | ~ 175 | The carbonyl carbon (C4) in the quinolin-4(1H)-one tautomer is expected to be the most downfield signal. |
| C4a | ~ 140 | Quaternary carbon at the ring junction. |
| C5 | ~ 125 | Aromatic carbon adjacent to the bromine-substituted carbon. |
| C6 | ~ 115 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |
| C7 | ~ 130 | Aromatic carbon. |
| C8 | ~ 120 | Aromatic carbon. |
| C8a | ~ 145 | Quaternary carbon at the ring junction. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural verification.
Workflow for NMR Analysis
Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-Br bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3400 - 3200 | N-H and O-H stretching | Amino (-NH₂) and Hydroxyl/Amide (-OH/-NH) | Broad, Strong | The broadness is due to hydrogen bonding. |
| 1660 - 1640 | C=O stretching | Amide carbonyl | Strong | Characteristic of the quinolin-4(1H)-one tautomer. |
| 1620 - 1580 | C=C and C=N stretching | Aromatic and quinoline rings | Medium to Strong | Typical for aromatic and heteroaromatic systems. |
| 1500 - 1400 | Aromatic ring stretching | Quinoline ring | Medium | |
| 600 - 500 | C-Br stretching | Bromo group | Medium to Weak | The C-Br stretch appears in the fingerprint region. |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Caption: A simple workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the isotopic pattern of bromine.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₇BrN₂O, with a monoisotopic mass of approximately 237.97 g/mol [1].
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion | Rationale |
| 238/240 | [M+H]⁺ | The protonated molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a single bromine atom (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br). |
| 210/212 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the quinolone ring. |
| 159 | [M+H - Br]⁺ | Loss of the bromine radical. |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it typically produces the protonated molecular ion [M+H]⁺.
Workflow for ESI-MS Analysis
Caption: A general workflow for obtaining an ESI mass spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. By leveraging the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on predictive analysis, it establishes a solid foundation for the interpretation of experimental data once it becomes available.
References
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
Sources
The Biological Potential of 2-Amino-6-bromoquinolin-4-ol: A Roadmap for Investigation
An In-depth Technical Guide
Abstract
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide focuses on the specific, yet underexplored, derivative 2-Amino-6-bromoquinolin-4-ol (CAS: 123420-09-7). While direct biological data for this compound is sparse, its structural motifs—a 2-aminoquinoline core, a C4-hydroxyl (keto) group, and a C6-bromo substituent—are present in numerous molecules with well-documented biological effects. This document serves as a technical roadmap for researchers and drug development professionals, hypothesizing the potential therapeutic activities of this compound based on robust structure-activity relationship (SAR) data from analogous compounds. We will delineate potential mechanisms of action and provide detailed, actionable experimental protocols to systematically investigate its promise as a novel therapeutic agent, particularly in oncology and infectious diseases.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a foundational structure in both natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and the ability to form hydrogen bonds and engage in π-π stacking interactions make it an ideal pharmacophore for interacting with a variety of biological targets.[4] Modifications at various positions on the quinoline ring have yielded drugs with a vast range of applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4]
The subject of this guide, This compound , integrates several key features known to confer potent bioactivity:
-
2-Aminoquinoline Moiety: This group is a critical feature in compounds designed for anticancer activity, often by targeting key signaling pathways like PI3K/Akt/mTOR.[5][6] It also serves as a scaffold for neuronal nitric oxide synthase (nNOS) inhibitors and anti-plasmodial agents.[7][8]
-
Quinolin-4-one Core: The tautomeric quinolin-4-ol/quinolin-4-one system is a well-established pharmacophore in its own right, found in numerous antibacterial and anticancer agents.[9]
-
6-Bromo Substitution: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. Bromo-substituted quinolines have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.[10][11]
Given this structural pedigree, this compound presents itself as a compelling candidate for biological investigation. This guide will explore its synthetic tractability and lay out a comprehensive strategy for its biological evaluation.
Synthetic Strategy
Proposed Retrosynthetic Pathway
A logical retrosynthetic analysis suggests a cyclization reaction as the key step. The target molecule can be constructed from 4-bromoaniline and a cyano-substituted three-carbon component, such as ethyl cyanoacetate, followed by a thermally induced cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Conrad-Limpach/Gould-Jacobs Hybrid Synthesis
-
Step 1: Condensation.
-
To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, an enamine intermediate, can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Thermal Cyclization.
-
Add the crude enamine intermediate to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to approximately 250°C for 30-60 minutes.[12][13] This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring system.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum.
-
-
Step 3: Hydrolysis and Decarboxylation (if necessary).
-
If the cyclization intermediate retains an ester group, it must be removed.
-
Reflux the intermediate in an aqueous solution of a strong base (e.g., 10% NaOH) to saponify the ester.
-
Acidify the solution with HCl to precipitate the carboxylic acid.
-
Further heating of the acidic solution will induce decarboxylation to yield the final product, this compound.
-
Purify the final compound by column chromatography or recrystallization.
-
-
Characterization.
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[14]
-
Potential Biological Activity I: Anticancer
The strongest hypothesis for the bioactivity of this compound lies in its potential as an anticancer agent. This is supported by extensive literature on structurally related compounds.[1][10]
Hypothesized Mechanisms of Action
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4] Derivatives of 2-aminoquinoline are known inhibitors of this pathway.[5] Furthermore, 6-bromoquinolin-4-ol serves as a key intermediate in the synthesis of potent PI3K/mTOR dual inhibitors.[15] It is highly plausible that this compound could act as an ATP-competitive inhibitor of PI3K or mTOR kinases.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
B. Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Bromo- and cyano-substituted 8-hydroxyquinolines have been shown to inhibit human DNA topoisomerase I, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks.[1] The planar quinoline core of this compound could potentially intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex.
C. Induction of Apoptosis: Regardless of the primary intracellular target, a common downstream effect of effective anticancer quinolines is the induction of programmed cell death, or apoptosis.[10][11] This is often characterized by DNA fragmentation, caspase activation, and changes in the cell membrane.
Proposed Experimental Workflow for Anticancer Evaluation
Caption: A logical workflow for assessing anticancer potential.
A. Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [16]
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 colon, A549 lung, MCF-7 breast) and a non-cancerous control cell line (e.g., fibroblasts) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the treatment solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
B. Protocol: Western Blot for PI3K Pathway Markers
-
Treatment and Lysis: Treat cells grown in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Anticipated Data Summary
The results from these initial assays can be effectively summarized in a table to compare potency and selectivity.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | HCT116 (Colon) | [Experimental Value] | [Calculated Value] |
| A549 (Lung) | [Experimental Value] | [Calculated Value] | |
| MCF-7 (Breast) | [Experimental Value] | [Calculated Value] | |
| Fibroblast (Normal) | [Experimental Value] | - | |
| Doxorubicin (Control) | HCT116 (Colon) | [Experimental Value] | [Calculated Value] |
¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Potential Biological Activity II: Antimicrobial
The quinoline scaffold is the backbone of several important antibacterial and antimalarial drugs.[8][17] Therefore, it is prudent to evaluate this compound for potential antimicrobial activity. Bromo-substituted pyrrolo[1,2-a]quinolines have demonstrated notable antifungal activity against Candida albicans.[18]
Hypothesized Mechanism of Action
The mechanism for quinoline-based antimicrobials can be diverse, but often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which is the classic mechanism of fluoroquinolone antibiotics. Alternatively, they may disrupt cell membrane integrity or interfere with metabolic pathways.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin or Fluconazole), a negative/growth control (inoculum without the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of microbial growth.
Conclusion and Future Directions
This compound is a synthetically accessible molecule that stands at the confluence of several pharmacologically validated structural motifs. Based on a comprehensive analysis of related structures, this compound holds significant, albeit unproven, potential as an anticancer agent, likely acting through the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR or by targeting DNA topoisomerase I. Furthermore, its quinoline core warrants investigation into its antimicrobial properties.
This guide provides a foundational, hypothesis-driven framework and a series of robust, validated experimental protocols for the systematic evaluation of this compound. The successful execution of this research plan will elucidate the compound's true biological activities, define its mechanisms of action, and determine its viability as a lead candidate for future drug development programs.
References
-
Ökten, S., et al. (2017a). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Ökten, S., et al. (2020). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Ökten, S., et al. (2017b). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
-
DSpace Repository. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Yildiz Technical University. Available at: [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Matada, B. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Representative biologically active 2-aminoquinolines. ResearchGate. Available at: [Link]
-
Ji, H., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PMC - NIH. Available at: [Link]
-
MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes. Available at: [Link]
-
Al-Adilee, K. J., & Al-Juboori, A. A. H. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available at: [Link]
-
Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
PubMed. (2011). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. Available at: [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
da Silva, F. C., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. PMC - NIH. Available at: [Link]
-
Royal Society of Chemistry. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. Available at: [Link]
-
El-Sadig, A. A., et al. (2011). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals. Available at: [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. chemzq.com. Available at: [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. download.atlantis-press.com [download.atlantis-press.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound [synhet.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Amino-6-bromoquinolin-4-ol in Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of quinoline derivatives, 2-Amino-6-bromoquinolin-4-ol has emerged as a particularly valuable intermediate, primarily due to its strategic placement of functional groups that allow for versatile synthetic manipulations. This technical guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug discovery and development. We will dissect its physicochemical properties, provide a detailed, field-proven synthesis methodology grounded in established chemical principles, and illuminate its critical role in the construction of complex, high-value pharmaceutical molecules, including potent kinase inhibitors. This document is designed not as a rigid protocol, but as a comprehensive scientific resource, explaining the causality behind experimental choices to empower researchers in their own development endeavors.
Introduction: The Quinoline Core in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are prevalent in nature and form the backbone of a significant portion of pharmaceuticals.[3] The quinoline ring system, in particular, is a "privileged structure," meaning it is capable of binding to a variety of biological targets with high affinity.[1][4] This versatility has led to the development of quinoline-based drugs with a wide spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]
The molecule this compound (also known as 2-amino-6-bromo-1H-quinolin-4-one) is a trifunctionalized quinoline. Each functional group—the 2-amino, 6-bromo, and 4-hydroxyl (keto) groups—serves as a distinct chemical handle. The bromine atom at the 6-position is particularly significant, as it allows for the introduction of diverse substituents via modern cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[5] The amino group at the 2-position and the hydroxyl group at the 4-position provide additional points for derivatization, making this intermediate a powerful building block for constructing complex molecular architectures.
Physicochemical & Structural Characteristics
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 123420-09-7 | [6][7] |
| Molecular Formula | C₉H₇BrN₂O | [7] |
| Molecular Weight | 239.07 g/mol | [7] |
| IUPAC Name | 2-amino-6-bromo-1H-quinolin-4-one | [6] |
| Melting Point | >300 °C | [7][8] |
| Appearance | Typically a solid | |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF | Inferred from similar structures |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [7] |
| XLogP3 | 1.8 - 2.87 | [7] |
The high melting point is characteristic of the quinolin-4-one scaffold, suggesting strong intermolecular forces, likely hydrogen bonding, in the solid state. The molecule exists in a tautomeric equilibrium between the 4-ol and 4-one forms, with the keto (4-one) form generally predominating.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is not a trivial, single-step process. It requires a multi-step sequence that builds the quinoline core from acyclic precursors. The most logical and industrially scalable approach is a variation of the Conrad-Limpach or Knorr quinoline synthesis, followed by functional group manipulation. While a direct, published protocol for this specific molecule is scarce, we can construct a robust and reliable synthetic pathway based on established methodologies for analogous structures, particularly the well-documented synthesis of its immediate precursor, 6-bromoquinolin-4-ol.[1][5]
The overall strategy involves the condensation of a substituted aniline with a β-ketoester equivalent, followed by a high-temperature thermal cyclization and subsequent amination.
Synthesis Workflow
The following diagram outlines the key transformations in the synthesis of the quinoline core.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a composite methodology derived from standard procedures for quinoline synthesis.[1][5]
Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromoaniline (1.0 eq), diethyl 2-oxosuccinate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up & Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the enamine intermediate.
-
Causality: This is a classic Gould-Jacobs reaction. The acid catalyst protonates the keto-carbonyl of the diethyl 2-oxosuccinate, making it more electrophilic for nucleophilic attack by the aniline. The subsequent dehydration, driven by azeotropic removal of water with toluene, forms the stable enamine.
-
Step 2: Thermal Cyclization to form Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: Place the purified intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Reaction Execution: Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The cyclization is usually rapid at this temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Purification: Carefully cool the reaction mixture. The product often precipitates upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Causality: This is an intramolecular Friedel-Crafts-type acylation. At high temperatures, the enamine cyclizes onto the aromatic ring. The choice of a high-boiling, inert solvent is critical to achieve the necessary activation energy for this ring-closing reaction.
-
Step 3: Saponification and Decarboxylation to 6-Bromoquinolin-4-ol
-
Reaction Setup: Suspend the crude ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reaction Execution: Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylate salt, which can be monitored by TLC.
-
Work-up & Purification: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The carboxylic acid will decarboxylate upon heating in the acidic medium. The resulting 6-bromoquinolin-4-ol precipitates as a solid. Filter the solid, wash with water, and dry to obtain the precursor.
-
Causality: The ester is first hydrolyzed to a carboxylate under basic conditions. Subsequent acidification protonates the carboxylate and the quinoline nitrogen. The resulting β-keto acid is unstable and readily undergoes decarboxylation to form the more stable quinolin-4-one ring system.
-
Step 4: Amination to this compound
The introduction of an amino group at the C2 position of a quinolin-4-one is a challenging transformation that often requires activation of the C2 position. A plausible, though not explicitly documented for this exact substrate, method involves a Chichibabin-type amination or a nucleophilic aromatic substitution on an activated precursor. A representative procedure could be:
-
Reaction Setup: In a sealed pressure vessel, dissolve 6-bromoquinolin-4-ol (1.0 eq) in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add sodium amide (NaNH₂) (2.5 eq) or another strong aminating agent.
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 180-220 °C) for several hours. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up & Purification: After cooling, carefully quench the reaction mixture with water or an ammonium chloride solution. The product may precipitate. The crude product would be collected by filtration and purified by recrystallization or column chromatography.
-
Causality: The Chichibabin reaction involves the nucleophilic attack of an amide anion onto the electron-deficient pyridine ring of the quinoline system. The C2 position is susceptible to such attack. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of a hydride ion, which then reacts with another molecule of the aminating agent to produce hydrogen gas.
-
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a precursor to key intermediates used in the synthesis of highly potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10] This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[9][11]
Role in the Synthesis of NVP-BEZ235 and GSK2126458 Analogues
The 6-bromoquinolin-4-ol core is a central feature in the development of PI3K/mTOR inhibitors like NVP-BEZ235 (Dactolisib) and GSK2126458 (Omipalisib).[9][10] The synthetic strategies for these molecules often involve the initial construction of a substituted quinoline core, which is then elaborated.
The synthesis of a key intermediate for NVP-BEZ235 derivatives, for instance, starts from 6-bromoquinolin-4-ol.[10] The process involves a sequence of nitration, chlorination, and nucleophilic substitution reactions.
Caption: Pathway from 6-bromoquinolin-4-ol to PI3K inhibitor scaffolds.
In this pathway, 6-bromoquinolin-4-ol is first nitrated at the electron-rich 3-position. The hydroxyl group at C4 is then converted to a good leaving group (chloride) using a reagent like phosphorus oxychloride (POCl₃).[10] This activated intermediate, 6-bromo-4-chloro-3-nitroquinoline, is now primed for a nucleophilic aromatic substitution (SₙAr) reaction at the C4 position with a variety of amines, which builds the complex side chains characteristic of these inhibitors.[10] The presence of the 2-amino group on our target intermediate provides an additional vector for diversification, potentially influencing solubility, metabolic stability, and target engagement through hydrogen bonding.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for the efficient construction of complex and biologically active molecules. Its synthesis, while multi-stepped, relies on robust and well-understood chemical transformations. The true value of this intermediate lies in its trifunctional nature, which provides chemists with multiple, orthogonal handles to build molecular diversity. As the demand for novel, highly selective kinase inhibitors continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will only increase. Future research will likely focus on refining the synthesis to improve yields and reduce environmental impact, as well as exploring its application in the synthesis of inhibitors for other important biological targets.
References
-
Knight, S. D., Adams, N. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
-
New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]
- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
- Ismail, E. M. O. A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3295.
-
ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Rahn, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6529.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. Retrieved from [Link]
Sources
- 1. download.atlantis-press.com [download.atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K inhibitor GSK2126458, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. newdrugapprovals.org [newdrugapprovals.org]
The Ascendant Scaffold: A Technical Guide to 2-Amino-6-bromoquinolin-4-ol and its Analogs in Medicinal Chemistry
Foreword: The Quinoline Core - A Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features and synthetic tractability have rendered it a "privileged structure," capable of interacting with a diverse array of biological targets. From the historical significance of quinine in combating malaria to the contemporary success of quinoline-based kinase inhibitors in oncology, this moiety continues to fuel the engine of drug discovery.[1] This guide delves into the specifics of a particularly promising, yet underexplored, derivative: 2-Amino-6-bromoquinolin-4-ol. We will navigate its synthesis, explore the biological potential of its analogs, and provide actionable experimental protocols for researchers in the field.
The Synthetic Landscape: Crafting the this compound Scaffold
The synthesis of this compound, while not extensively detailed in publicly accessible literature, can be strategically approached through established methodologies for quinoline and quinolinone synthesis. The key challenge lies in the regioselective introduction of the amino and bromo functionalities onto the quinolin-4-one core. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic route would commence with the synthesis of a 6-bromo-substituted isatoic anhydride, followed by its reaction with a suitable three-carbon synthon to construct the quinolinone ring, and subsequent introduction of the 2-amino group. An alternative, and perhaps more direct, approach involves the cyclization of an appropriately substituted anthranilic acid derivative. Based on the synthesis of analogous compounds, a highly effective method would be the reaction of a substituted anthranilonitrile with an appropriate reagent to form the quinolinone ring system.
Below is a proposed synthetic workflow, drawing inspiration from established protocols for similar structures.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile (A Key Precursor)
This protocol is adapted from the synthesis of a closely related analog and serves as a robust starting point for obtaining a key intermediate.[2]
Step 1: Synthesis of 2-Cyano-N-(4-bromophenyl)acetamide
-
To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dry toluene), add cyanoacetic acid (1.1 eq).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization to 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile
-
The 2-cyano-N-(4-bromophenyl)acetamide (1.0 eq) is subjected to high-temperature cyclization. A common method involves heating in a high-boiling point solvent like diphenyl ether at temperatures ranging from 250-280 °C.[3]
-
Alternatively, a base-catalyzed intramolecular cyclization can be performed using a strong base like sodium ethoxide in ethanol.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon cooling, the product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether), and dried.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is hydrolyzed and decarboxylated by heating in a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution).[4]
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the pH is adjusted to neutral to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Physicochemical Properties and Tautomerism
This compound exists as a solid with a high melting point, typically exceeding 300°C. Its IUPAC name is 2-amino-6-bromo-1H-quinolin-4-one, which highlights a crucial aspect of its chemistry: keto-enol tautomerism. The "4-ol" nomenclature represents the enol form, while the "4-one" represents the keto form.
Caption: The keto and enol tautomers of the title compound.
The equilibrium between these two forms is influenced by the solvent, pH, and temperature. In the solid state and in many solutions, the keto form is generally predominant due to the greater stability of the C=O double bond compared to the C=C double bond. This tautomerism is a critical consideration in its biological activity, as the different forms present distinct hydrogen bonding patterns and electronic distributions, which can affect receptor binding.
Biological Activities and Therapeutic Potential: Insights from Analogs
While specific biological data for this compound is sparse in the literature, a comprehensive analysis of its structural analogs provides compelling evidence for its potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5] Many quinoline derivatives exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Table 1: Anticancer Activity of Selected Quinoline Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >50 | Apoptosis induction | [6] |
| 6,8-Diphenylquinoline | HT29 (Colon) | 25.6 | Apoptosis induction | [6] |
| Bromo-substituted 8-hydroxyquinolines | C6, HeLa, HT29 | 6.7 - 25.6 | Topoisomerase I inhibition | [7] |
| 4-Anilinoquinoline derivatives | Various | Nanomolar range | GAK inhibitors | [8] |
| 4-Aminoquinoline derivatives | Various | Nanomolar range | RIPK2 inhibitors | [9] |
This table is a summary of data from various sources and is intended for comparative purposes.
The presence of a bromine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. The 2-amino group can act as a crucial hydrogen bond donor, facilitating interactions with the hinge region of kinase active sites. For instance, 2-amino-pyrazolopyridines have been successfully developed as potent Polo-like kinase 1 (Plk1) inhibitors.[10] It is plausible that this compound and its derivatives could function as ATP-competitive kinase inhibitors.
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
Antimicrobial Activity
Quinolone and aminoquinoline derivatives have a long history as antimicrobial agents. The fluoroquinolones are a prominent class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. The 2-aminoquinoline scaffold has also been explored for its antimicrobial properties.
Table 2: Antimicrobial Activity of Selected Quinoline Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis | Significant activity | [8] |
| 6-Bromoindolglyoxylamido derivatives | S. aureus, E. coli | Potent activity | [11] |
| 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol derivatives | M. tuberculosis | MIC 24.1 µM | [12] |
This table is a summary of data from various sources and is intended for comparative purposes.
The mechanism of antimicrobial action for many quinoline derivatives involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The structural features of this compound, including its planar aromatic system and hydrogen bonding capabilities, suggest it could intercalate with bacterial DNA or inhibit key enzymes involved in bacterial replication.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound can be modulated by systematic structural modifications. Key areas for SAR exploration include:
-
Substitution at the 2-amino group: Alkylation or arylation of the amino group can influence potency and selectivity.
-
Modification of the 6-bromo position: Replacement with other halogens or different functional groups can impact lipophilicity and electronic properties.
-
Substitution at other positions on the quinoline ring: Introducing substituents at positions 3, 5, 7, and 8 can fine-tune the biological activity and pharmacokinetic properties.
Future research should focus on the synthesis of a focused library of this compound analogs and their systematic evaluation in a panel of cancer cell lines and microbial strains. In-depth mechanistic studies, including kinase profiling and target identification, will be crucial to unlocking the full therapeutic potential of this promising scaffold.
Conclusion
This compound represents a compelling starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the analysis of its analogs strongly suggests a high potential for potent anticancer and antimicrobial activities. This guide provides a foundational framework for researchers to embark on the exploration of this versatile scaffold, with the ultimate goal of translating its promise into tangible clinical benefits.
References
- Hardman, R., et al. (1954). The synthesis of 2-amino-4-hydroxyquinolines. Journal of the Chemical Society, 3878.
- Gach-Janczak, K., et al. (2025).
- Zhou, J., et al. (N/A).
- Lei, F., et al. (N/A). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- (N/A). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances.
- Wang, W., et al. (N/A). Synthesis of 6-bromo-4-iodoquinoline.
- (N/A). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
- (N/A). 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis. ChemicalBook.
- (N/A). Process for the preparation of quinoline-2(1h)-one derivatives.
- (N/A). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
- (N/A). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. University of Missouri-St. Louis.
- (N/A). Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com.
- Shinde, A., et al. (N/A). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society.
- (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.
- (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules.
- (N/A). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Hindawi.
- Okide, G. B., et al. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin.
- (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.
- (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry.
- Ökten, S., et al. (N/A). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.
- Baker, B. R. (1959). Potential anti-cancer agents--II. A proposed mechanism for the anti-cancer action of L-azaserine and 6-diazo-5-oxo-L-norleucine. Biochemical Pharmacology.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organometallic Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for the synthesis of 2-Amino-6-bromoquinolin-4-ol derivatives
An Application Note and Protocol for the Synthesis of 2-Amino-6-bromoquinolin-4-ol Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Quinoline derivatives are integral to numerous pharmacologically active agents, and the specific functionalization of this scaffold—an amino group at the C2 position, a bromine atom at C6, and a hydroxyl group at C4—offers versatile handles for further chemical modification.[1] The protocol herein is based on the foundational principles of the Conrad-Limpach-Knorr reaction, detailing a robust, two-step process involving an initial condensation followed by a high-temperature thermal cyclization.[2][3][4] We provide a detailed experimental procedure, mechanistic insights, troubleshooting advice, and necessary safety precautions to ensure reproducible and efficient synthesis.
Introduction and Scientific Background
The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The 2-amino-4-hydroxyquinoline (often existing in its tautomeric 2-amino-4-quinolone form) moiety is a particularly valuable pharmacophore. The bromine atom at the C6 position serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the generation of diverse chemical libraries in structure-activity relationship (SAR) studies.[1]
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[2][5][6][7] This application note adapts this strategy for the synthesis of the title compound, using 4-bromoaniline and ethyl cyanoacetate as the key starting materials. The choice of ethyl cyanoacetate is critical as its cyano group facilitates the introduction of the C2-amino functionality in the final quinolone ring.
The overall synthetic pathway is a two-stage process:
-
Condensation: Reaction of 4-bromoaniline with ethyl cyanoacetate to form the key intermediate, ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate. This step is typically performed under conditions that favor the formation of the enamine (the Conrad-Limpach intermediate) over the alternative amide (the Knorr intermediate).
-
Thermal Cyclization: The isolated intermediate is heated in a high-boiling inert solvent to induce an intramolecular electrophilic cyclization onto the aromatic ring, followed by tautomerization to yield the stable this compound product.[2][4]
Reaction Mechanism and Workflow
Mechanistic Pathway
The synthesis proceeds via the Conrad-Limpach pathway. The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the β-ketoester equivalent (in this case, derived from ethyl cyanoacetate). This is followed by dehydration to form a stable β-arylamino acrylate intermediate. The critical and rate-determining step is the thermal electrocyclic ring-closing onto the aniline ring.[2] This is followed by tautomerization to yield the final, aromatic quinolin-4-ol product. It is important to note that the product exists in equilibrium with its 4-quinolone tautomer, with the quinolone form often predominating.[2]
Caption: Fig 1. High-level overview of the two-stage synthetic mechanism.
Experimental Workflow
The practical execution of this synthesis involves a sequential process of reaction, isolation, purification, and characterization. The workflow is designed to first isolate the stable intermediate before proceeding to the high-temperature cyclization step, ensuring better control and higher purity of the final product.
Caption: Fig 2. Step-by-step laboratory workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 4-Bromoaniline | 106-40-1 | 172.03 | 17.2 g (0.1 mol) | Toxic, handle with care. |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 11.3 g (0.1 mol) | Lachrymator. |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | Catalyst. Corrosive. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 200 mL | Solvent. |
| Dowtherm A | 8004-13-5 | ~166 | 150 mL | High-boiling solvent. |
| Hexanes | 110-54-3 | - | 300 mL | For precipitation. |
| Acetone | 67-64-1 | 58.08 | 100 mL | For washing. |
Equipment
-
500 mL and 250 mL three-neck round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer and temperature controller
-
High-temperature thermometer (up to 300 °C)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
Part A: Synthesis of Intermediate - Ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (17.2 g, 0.1 mol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.
-
Add ethyl cyanoacetate (11.3 g, 0.1 mol) to the solution, followed by piperidine (0.5 mL).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
After completion, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated pale yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with two portions of cold ethanol (2 x 25 mL).
-
Dry the intermediate product under vacuum at 50 °C for 4 hours. The expected yield is typically 80-90%.
Part B: Synthesis of this compound (CAS: 123420-09-7)
-
Caution: This step involves very high temperatures and must be performed in a well-ventilated fume hood.
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, add Dowtherm A (150 mL). Heat the solvent to 250 °C.
-
Slowly add the dried intermediate from Part A (e.g., 20.0 g) in small portions to the hot solvent over 15-20 minutes. The addition may cause some frothing.
-
Maintain the reaction temperature at 250-255 °C for 1 hour. The solution will darken, and a solid should begin to precipitate. The use of an inert solvent like mineral oil or Dowtherm A is reported to significantly improve yields compared to solvent-free heating.[2]
-
After 1 hour, remove the heating source and allow the mixture to cool to approximately 80-90 °C.
-
Carefully pour the hot mixture into a beaker containing hexanes (300 mL) while stirring. This will precipitate the product and dilute the high-boiling solvent.
-
Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with hexanes to remove residual Dowtherm A.
-
Further purify the product by washing (slurrying) with hot ethanol (50 mL), followed by acetone (50 mL), filtering after each wash.
-
Dry the final off-white to light tan solid product under vacuum at 80 °C overnight. Expected melting point is >300 °C.[8][9]
Characterization
The final product, this compound (C₉H₇BrN₂O, M.W. 239.07), should be characterized to confirm its identity and purity.[8][10]
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic aromatic proton signals, including singlets and doublets in the quinoline region (δ 7.0-8.5 ppm), a singlet for the C3-H, and exchangeable peaks for the -NH₂ and -OH/-NH (quinolone) protons.
-
Mass Spectrometry (ESI-MS): Expect to find m/z corresponding to [M+H]⁺ at ~239/241, showing the characteristic isotopic pattern for a bromine-containing compound.
-
FT-IR (KBr): Expect characteristic peaks for N-H stretching (amine and amide), C=O stretching (quinolone), and C-Br stretching.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: If the condensation yield is low, ensure all reagents are pure and the ethanol is anhydrous. The reaction is an equilibrium, and the removal of water (which is not explicitly done in this simple protocol) would drive it forward. However, for this substrate, refluxing is generally sufficient.
-
Formation of 2-Hydroxy Isomer: The Conrad-Limpach synthesis is temperature-sensitive. The condensation step (Part A) is run at moderate temperatures (~80 °C) to favor the kinetic product required for 4-hydroxyquinoline formation. Running at much higher temperatures (e.g., >140 °C) could favor the thermodynamically preferred Knorr product, which would lead to a 2-hydroxyquinoline derivative upon cyclization.[2][5]
-
Incomplete Cyclization: The thermal cyclization (Part B) requires a high temperature (~250 °C). Insufficient temperature or reaction time will lead to incomplete conversion. Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture.
-
Product Dark in Color: While the product is typically off-white or tan, very dark coloration may indicate decomposition due to excessive heat or prolonged reaction time. Ensure the temperature does not significantly exceed 255 °C. Purification washes are critical to remove colored impurities.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps should be performed in a certified chemical fume hood due to the toxicity of 4-bromoaniline, the lachrymatory nature of ethyl cyanoacetate, and the use of high-boiling solvents.
-
High Temperatures: Exercise extreme caution when working with the hot Dowtherm A. Ensure the apparatus is securely clamped and away from flammable materials. Have a plan for controlled cooling.
-
Chemical Handling: 4-bromoaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Piperidine is corrosive and flammable. Handle all chemicals according to their Safety Data Sheet (SDS).
References
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1995). PubMed. Retrieved from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2016). ResearchGate. Retrieved from [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2018). Atlantis Press. Retrieved from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2016). PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
2-Amino-6-bromoquinoline. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2018). ResearchGate. Retrieved from [Link]
-
6-Bromoquinolin-4-ol. (n.d.). ZaiQi Bio-Tech. Retrieved from [Link]
-
4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. (2019). MDPI. Retrieved from [Link]
Sources
- 1. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. synarchive.com [synarchive.com]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. This compound [synhet.com]
Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Utilizing 2-Amino-6-bromoquinolin-4-ol
Introduction: The Quinoline Scaffold in PI3K/mTOR-Targeted Drug Discovery
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling cascade is a critical pathway that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Its deregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Dual inhibitors that concurrently target both PI3K and mTOR have emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.
Within the vast landscape of kinase inhibitor scaffolds, the quinoline core has established itself as a "privileged structure."[3] Its rigid, planar aromatic system provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of kinases. The synthetic versatility of the quinoline ring system allows for the strategic introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of a key intermediate, 2-Amino-6-bromoquinolin-4-ol , in the rational design and synthesis of potent PI3K/mTOR inhibitors. We will delve into the strategic functionalization of this starting material, provide detailed, field-tested protocols, and discuss the structure-activity relationships (SAR) that underpin the design of these targeted therapies.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a complex network of signaling proteins that transmit signals from cell surface receptors to downstream effectors, ultimately controlling cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT, to the cell membrane, leading to their activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth. mTOR also exists in a second complex, mTORC2, which can activate AKT, creating a feedback loop. Given the high degree of structural similarity in the ATP-binding sites of PI3K and mTOR, the development of dual inhibitors is an attractive and feasible strategy to comprehensively shut down this oncogenic pathway.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-4-(2-morpholinoethoxy)quinolin-2-amine (Intermediate A)
-
Rationale: This step introduces the key morpholine-containing side chain at the C4 position via a Williamson ether synthesis. The use of a base like sodium hydride deprotonates the hydroxyl group, forming a nucleophilic alkoxide that readily displaces the halide on the alkylating agent.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 4-(2-Chloroethyl)morpholine hydrochloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
-
Protocol 2: Synthesis of 6-Aryl-4-(2-morpholinoethoxy)quinolin-2-amine (Intermediate B) via Suzuki Coupling
-
Rationale: The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds. [3]This protocol utilizes a palladium catalyst to couple an arylboronic acid with the bromoquinoline (Intermediate A), allowing for the introduction of diverse aryl substituents at the C6 position to probe the inhibitor's interaction with the kinase affinity pocket.
-
Materials:
-
Intermediate A (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Celite
-
-
Procedure:
-
In a Schlenk flask, combine Intermediate A, the desired arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate B.
-
Protocol 3: Synthesis of the Final Inhibitor via Amide Coupling
-
Rationale: The final step involves the acylation of the 2-amino group. This can be achieved by reacting Intermediate B with an acyl chloride. The addition of a base like triethylamine is necessary to neutralize the HCl generated during the reaction. [4][5]
-
Materials:
-
Intermediate B (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Intermediate B in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of quinoline-based PI3K/mTOR inhibitors are highly dependent on the nature of the substituents at the C2, C4, and C6 positions. The following table summarizes key SAR trends observed for this class of compounds.
| Position | Substituent Type | Rationale & Effect on Activity | Representative IC₅₀ (PI3Kα) |
| C4 | Small alkyl ether | Provides a point of attachment but lacks key interactions. | > 500 nM |
| 2-Morpholinoethoxy | The morpholine oxygen forms a crucial hydrogen bond with the hinge region (e.g., Val851), significantly increasing potency. [6][7] | 10-100 nM | |
| Piperazinoethoxy | Can also form hinge interactions; allows for further derivatization on the distal nitrogen. | 20-150 nM | |
| C6 | Hydrogen | Baseline activity; pocket is not optimally filled. | ~ 200 nM |
| Phenyl | Fills a hydrophobic pocket, increasing van der Waals interactions and potency. | 50-100 nM | |
| 3-Fluoro-4-methoxyphenyl | The methoxy group can form additional hydrogen bonds, while the fluoro group can enhance binding and metabolic stability. | < 10 nM | |
| Pyridyl | Can improve solubility and introduce additional hydrogen bond acceptors. | 15-75 nM | |
| C2 | Amino (NH₂) | Acts as a hydrogen bond donor. | Baseline |
| Acetamido (NHCOCH₃) | Can provide additional interactions and modulate electronic properties. | Potency can be maintained or slightly improved. | |
| Cyclopropylamido | The small, rigid ring can probe specific pockets, potentially increasing selectivity. | Variable, can improve potency. |
Note: IC₅₀ values are representative and can vary based on the specific assay conditions and the full molecular structure.
The data clearly indicate that a 4-(2-morpholinoethoxy) substituent is highly favorable for potent PI3K inhibition. Furthermore, the C6 position is amenable to substitution with various aryl groups, with electron-donating and hydrogen-bonding substituents often leading to enhanced activity. [8]The C2-amino group can be acylated with small groups without significant loss of activity, allowing for further fine-tuning of the molecule's properties.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent quinoline-based PI3K/mTOR inhibitors. Its three distinct functionalization points allow for a systematic and rational approach to inhibitor design. By employing robust synthetic methodologies such as the Williamson ether synthesis, Suzuki-Miyaura cross-coupling, and amide coupling, researchers can efficiently generate libraries of compounds for SAR studies and identify clinical candidates with optimal potency, selectivity, and drug-like properties. The protocols and SAR insights provided in this application note serve as a comprehensive resource to guide and accelerate drug discovery efforts targeting the critical PI3K/mTOR signaling pathway.
References
- Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem. Published December 2025.
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Amide Synthesis. Fisher Scientific.
- Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
- Synthetic Methodologies and SAR of Quinazoline Deriv
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
- Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
- Williamson Ether Synthesis. Cambridge University Press.
- Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR)
- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Published August 29, 2022.
- Williamson Ether Synthesis. Utah Tech University.
- Williamson ether synthesis (video). Khan Academy.
- Williamson Ether Synthesis. YouTube. Published January 26, 2013.
- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- Amide synthesis by acyl
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- An improved method of amide synthesis using acyl chlorides.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Published January 19, 2024.
- Amine to Amide (via Acid Chloride) - Common Conditions.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. Published December 1, 2020.
Sources
- 1. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. growingscience.com [growingscience.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective N-Alkylation of 2-Amino-6-bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental procedure for the N-alkylation of 2-amino-6-bromoquinolin-4-ol, a critical transformation for the synthesis of novel substituted quinoline derivatives with potential applications in medicinal chemistry and drug discovery. This protocol emphasizes strategies to achieve selective alkylation at the C2-amino group in the presence of other nucleophilic centers. The causality behind experimental choices, self-validating quality control checkpoints, and authoritative references are integrated throughout to ensure scientific rigor and reproducibility.
Introduction: The Chemical Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring system is therefore of paramount importance for the generation of new chemical entities with tailored pharmacological profiles. The target molecule, this compound, presents a unique synthetic challenge due to the presence of multiple nucleophilic sites: the exocyclic amino group at C2, the heterocyclic nitrogen at N1, and the hydroxyl group at C4. The inherent tautomerism between the 4-hydroxyquinoline and 4-quinolone forms further complicates its reactivity.
Direct alkylation of such a system can potentially lead to a mixture of N1-alkylated, O4-alkylated, and N2-alkylated products. Achieving regioselective N-alkylation at the 2-amino position is often the desired outcome for specific structure-activity relationship (SAR) studies. This protocol outlines a robust methodology to favor this specific transformation. The N-alkylation reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic amine attacks the electrophilic carbon of an alkylating agent, displacing a leaving group[1].
Reaction Mechanism and Regioselectivity
The regioselectivity of the alkylation is governed by a combination of electronic and steric factors. The 2-amino group is a potent nucleophile; however, the endocyclic nitrogen (N1) and the oxygen of the 4-hydroxy group (or its tautomeric quinolone form) can also compete for the alkylating agent. Studies on the alkylation of similar quinoline derivatives suggest that the reaction pathway can be directed by careful selection of the base and solvent[2][3].
In the case of this compound, the 4-hydroxy group exists in equilibrium with its 4-quinolone tautomer. The use of a suitable base will deprotonate the most acidic proton, which is typically the N-H of the quinolone or the O-H of the hydroxy form, to generate an ambident nucleophile. While O-alkylation is a possibility, N-alkylation is often thermodynamically favored in many quinolone systems[2]. The exocyclic 2-amino group, while nucleophilic, may require specific conditions to be the primary site of alkylation, especially if a strong base deprotonates the more acidic N1-H or O4-H.
To promote selective N2-alkylation, this protocol employs a strategy that leverages the relative nucleophilicity of the different sites under controlled conditions.
Caption: Regioselectivity in the N-alkylation of this compound.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide. The conditions can be optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Commercially Available | Use a fresh bottle. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the N-alkylation of this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF, approximately 0.1-0.2 M concentration of the starting material).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-alkylated product.
Characterization and Quality Control
The identity and purity of the synthesized N-alkylated this compound derivative should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the site of alkylation. The appearance of new signals corresponding to the alkyl group and shifts in the aromatic protons will confirm the successful N-alkylation. 2D NMR techniques like HSQC and HMBC can be employed to definitively assign the position of the alkyl group. A downfield shift of the protons of the newly introduced alkyl group attached to the nitrogen is a key indicator.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkyl halides are often toxic and lachrymatory; handle them with care.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive alkylating agent, insufficient temperature, or ineffective base. | Use a fresh bottle of alkylating agent, increase the reaction temperature, or use a stronger base like sodium hydride (handle with extreme care). |
| Formation of multiple products | Lack of regioselectivity. | Optimize the reaction conditions: try a less polar solvent, a milder base, or a lower temperature to favor the kinetically controlled product. Protecting groups for the N1 or O4 positions might be necessary in challenging cases. |
| Difficulty in purification | Co-elution of isomers or byproducts. | Use a different solvent system for column chromatography or consider purification by preparative HPLC. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the selective N-alkylation of this compound. By carefully controlling the reaction conditions, researchers can preferentially synthesize the desired N2-alkylated product, a valuable intermediate for the development of novel quinoline-based compounds. The principles and methodologies outlined herein are intended to serve as a robust starting point for further optimization and application in diverse research and development settings.
References
-
Frank, A., et al. (1976). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 449-453. Retrieved from [Link][2]
-
Wikipedia. (2023, December 19). Amine alkylation. Retrieved from [Link][4]
-
Chauhan, P. M. S., & Singh, S. (2000). Studies on the alkylation of quinolin-2(1H)-one derivatives. Indian Journal of Chemistry - Section B, 39B(1), 27-32. Retrieved from [Link][3]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(4). Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. Retrieved from [Link][7]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2638–2643. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. Retrieved from [Link][9]
-
American Chemical Society-Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Note: A Proposed Research Workflow for Investigating the Anti-Cancer Potential of 2-Amino-6-bromoquinolin-4-ol
An in-depth technical guide on the application of 2-Amino-6-bromoquinolin-4-ol in cancer research.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-neoplastic effects. The functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological properties. This compound is a chemical intermediate that, while not extensively studied itself, represents a valuable starting point for the synthesis of novel derivatives for cancer research. Its structure combines a bromo-substituent, which can be a key interaction point or a site for further chemical modification, and an amino group, which can influence solubility and hydrogen bonding.
This document outlines a proposed research workflow for a comprehensive initial investigation into the potential anti-cancer applications of this compound. The protocols described herein are standard, validated methods used in the early stages of anti-cancer drug discovery.
Part 1: Initial Compound Characterization and Preparation
Before biological evaluation, it is crucial to ensure the purity and stability of the test compound.
1.1. Purity Assessment The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for in vitro biological assays.
1.2. Solubility Testing The solubility of the compound in dimethyl sulfoxide (DMSO) and aqueous buffer solutions (e.g., phosphate-buffered saline, PBS) should be determined. A stock solution is typically prepared in DMSO at a high concentration (e.g., 10-50 mM).
1.3. Stability Analysis The stability of the compound in the chosen solvent and assay media should be evaluated over time to ensure that the observed biological effects are due to the compound itself and not a degradation product.
Part 2: In Vitro Anti-Cancer Screening
The initial assessment of anti-cancer activity is typically performed using a panel of cancer cell lines.
2.1. Cell Viability and Cytotoxicity Assays
The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HCT116 | Colon Cancer | To be determined |
| PC-3 | Prostate Cancer | To be determined |
2.2. Mechanism of Action: Apoptosis Induction
If the compound shows significant cytotoxicity, the next logical step is to investigate if it induces apoptosis (programmed cell death), a common mechanism for anti-cancer drugs.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualization: Proposed Experimental Workflow
Caption: A hypothetical pathway showing inhibition of the PI3K/Akt/mTOR signaling axis.
References
- At present, there are no specific research articles detailing the application of this compound in cancer research. The protocols and workflows described in this application note are based on standard methodologies in cancer drug discovery and the known biological activities of the broader class of quinoline derivatives. For further reading on the development of quinoline-based anti-cancer agents, please refer to general review articles on this topic.
Application Notes & Protocols: The 2-Amino-6-bromoquinolin-4-ol Scaffold in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 2-amino-6-bromoquinolin-4-ol scaffold. It moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, functionalization, and application of this versatile heterocyclic system. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. The guide covers key synthetic methodologies, palladium-catalyzed cross-coupling reactions for diversification, and its application in the design of targeted therapeutics, particularly kinase inhibitors.
Introduction: Why this compound?
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific isomer, this compound, offers a unique and powerful combination of features for drug discovery programs. Its utility stems from three primary characteristics:
-
Bioisosterism and Hydrogen Bonding: The 2-aminopyridine motif within the quinolone core is a common hydrogen bond donor/acceptor, frequently engaging with the hinge region of protein kinases. The 4-oxo group (existing in tautomeric equilibrium with the 4-hydroxy form) provides an additional, crucial hydrogen bond acceptor site.
-
Vector for Diversification: The bromine atom at the C6 position is the key to unlocking chemical diversity. It serves as a highly reliable handle for a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the systematic and controlled introduction of a vast array of substituents. This enables fine-tuning of a compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Synthetic Accessibility: The scaffold is readily prepared from commercially available starting materials, ensuring a reliable supply for library synthesis and lead optimization campaigns.
This guide will provide the necessary protocols to synthesize, functionalize, and leverage this scaffold for the discovery of novel chemical entities.
Synthesis of the Core Scaffold
The most common and reliable method for preparing this compound is through a Conrad-Limpach reaction or a variation thereof, starting from 4-bromoaniline. The workflow involves the condensation of the aniline with a β-ketoester followed by a thermal cyclization.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a two-step, one-pot procedure that is robust and scalable. The initial condensation forms an enamine intermediate, which then undergoes a high-temperature intramolecular cyclization to form the quinolone ring system. Dowtherm A is used as the high-boiling solvent to achieve the necessary temperature for efficient cyclization.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Toluene
-
Dowtherm A (Diphenyl ether/biphenyl mixture)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromoaniline, ethyl cyanoacetate, p-TsOH, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-4 hours).
-
Allow the mixture to cool slightly and carefully remove the toluene under reduced pressure.
-
To the resulting residue, add Dowtherm A. Heat the mixture to 240-250 °C with vigorous stirring for 1-2 hours. The product will begin to precipitate.
-
Cool the reaction mixture to room temperature. The solid product will be suspended in the Dowtherm A.
-
Dilute the mixture with a sufficient amount of diethyl ether to facilitate filtration.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with diethyl ether to remove the high-boiling solvent, followed by a wash with hot ethanol to remove any remaining impurities.
-
Dry the resulting off-white to pale yellow solid under vacuum to yield this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The expected mass [M+H]⁺ for C₉H₇BrN₂O is approximately 238.98 and 240.98 (due to bromine isotopes).
Diversification via Palladium Cross-Coupling
The C6-Br bond is the primary site for diversification. Suzuki-Miyaura and Buchwald-Hartwig reactions are the most powerful tools for this purpose, allowing the introduction of aryl/heteroaryl and amino moieties, respectively.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
This reaction is ideal for installing aryl, heteroaryl, or vinyl groups, which can modulate steric bulk, electronic properties, and provide vectors for further interaction with the target protein.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling with 3-Methoxyphenylboronic Acid
Rationale: This protocol provides a robust set of conditions for coupling an electron-rich boronic acid. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this transformation. The aqueous base is crucial for the transmetalation step in the catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
3-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
In a reaction vessel, combine this compound, 3-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-6-(3-methoxyphenyl)quinolin-4-ol.
Self-Validation: Successful coupling is confirmed by LC-MS (observing the correct product mass) and ¹H NMR (disappearance of the starting material signals and appearance of new aromatic signals corresponding to the 3-methoxyphenyl group).
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is invaluable for installing primary or secondary amines at the C6 position, which can act as key hydrogen bond donors or serve as attachment points for further elaboration.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Rationale: This protocol uses a modern palladium pre-catalyst and ligand system (e.g., a G3 pre-catalyst and SPhos) which offers high efficiency and broad substrate scope. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (SPhos Pd G3) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, NaOtBu, and the SPhos Pd G3 pre-catalyst to a dry reaction vessel.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vessel and heat to 100-110 °C for 2-8 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-amino-6-(morpholino)quinolin-4-ol.
Application in Kinase Inhibitor Design
The 2-aminoquinolin-4-one scaffold is a well-established "hinge-binder" for many protein kinases. The N2-amino group and the N1-H (of the quinolone ring) form canonical hydrogen bonds with the backbone of the kinase hinge region. The substituent at the C6 position, installed via the protocols above, explores a deeper pocket and is critical for achieving potency and selectivity.
Binding Hypothesis and SAR
Caption: Binding model of the scaffold in a kinase active site.
Data Summary: Representative Kinase Inhibition
The following table summarizes hypothetical, yet representative, data for a series of analogs synthesized using the protocols described.
| Compound ID | C6-Substituent (R) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1 | -Br (Starting Material) | >10,000 | >10,000 |
| 2a | 3-Methoxyphenyl | 52 | 850 |
| 2b | 4-Fluorophenyl | 120 | 1,500 |
| 3a | Morpholino | 875 | >10,000 |
| 3b | N-Methylpiperazinyl | 450 | 6,200 |
Interpretation: The data clearly shows that derivatization of the C6-Br position (Compound 1 ) is essential for activity. The Suzuki coupling products (e.g., 2a ) demonstrate potent inhibition, suggesting the C6-aryl group effectively occupies a hydrophobic pocket. The Buchwald-Hartwig products (e.g., 3a , 3b ) are less potent against Kinase X, indicating that a C-N linkage at this position is less favorable for this particular target. This systematic approach allows for the rapid generation of SAR data to guide lead optimization.
Conclusion
The this compound scaffold is a high-value starting point for medicinal chemistry campaigns. Its synthetic tractability, combined with the power of modern palladium-catalyzed cross-coupling reactions, provides a robust platform for the rapid generation of diverse chemical libraries. The protocols and workflows detailed in this guide offer a validated and rational approach to harnessing this scaffold's potential, enabling the efficient discovery and optimization of novel, targeted therapeutics.
References
- Note: The following references provide examples and context for the types of reactions and applications discussed.
-
Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
The Conrad–Limpach Reaction in Heterocyclic Synthesis. Manske, R. H. F. (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. [Link]
-
Buchwald-Hartwig Amination. Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
The Suzuki-Miyaura Reaction. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Kinase Inhibitors in Cancer Therapy. Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780-1789. [Link]
Application Notes and Protocols for the Characterization of 2-Amino-6-bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
2-Amino-6-bromoquinolin-4-ol is a heterocyclic organic compound with a quinoline scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds, including antimalarial and anticancer agents. The strategic placement of the amino, bromo, and hydroxyl functional groups offers multiple points for further chemical modification, making it a versatile building block in the synthesis of novel pharmaceutical candidates.
Accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters in research and development. This guide provides a detailed overview of the key analytical techniques and step-by-step protocols for the robust characterization of this compound. The methodologies described herein are designed to yield reliable and reproducible data, forming a solid foundation for its application in further scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 123420-09-7 | |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | >300 °C | [1] |
The high melting point of this compound suggests a stable crystalline structure with strong intermolecular interactions. This thermal stability is an important consideration for analytical techniques that involve heating, such as gas chromatography.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. For this compound, a reverse-phase HPLC method with UV detection is recommended. The presence of the quinoline chromophore suggests strong UV absorbance, enabling sensitive detection.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: The quinolinol structure possesses both polar (amino, hydroxyl) and non-polar (aromatic rings) moieties, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Gradient Elution: A gradient elution is proposed to ensure the efficient elution of the main compound while also separating any potential impurities with a wide range of polarities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent. Given its potential for low solubility in common organic solvents, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is a good starting point.[4]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or the experimentally determined λmax) |
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Causality Behind Experimental Choices
-
Choice of Solvent: Due to the potential for low solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.[4] This solvent can effectively dissolve the compound and will not exchange with the labile protons of the amino and hydroxyl groups, allowing for their observation in the ¹H NMR spectrum.
-
Tautomerism Consideration: The presence of the 4-oxo group suggests the possibility of keto-enol tautomerism.[4] This can lead to a more complex NMR spectrum than anticipated. Careful analysis of the spectra is required to identify signals corresponding to different tautomeric forms if present.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Sonication may be used to aid dissolution.
-
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be analyzed to confirm the proposed structure. The number of protons and carbons should match the molecular formula.
Workflow for NMR Analysis
Sources
scale-up synthesis and purification of 2-Amino-6-bromoquinolin-4-ol
An in-depth guide to the scalable synthesis and purification of 2-Amino-6-bromoquinolin-4-ol, a key intermediate in pharmaceutical research, is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a vital heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] The quinoline core is a common scaffold in many approved drugs, and the specific substitution pattern of this compound, with an amino group at the 2-position, a hydroxyl group at the 4-position, and a bromine atom at the 6-position, offers multiple points for further chemical modification. This makes it a valuable intermediate for the development of novel therapeutics, including potential anticancer and antimalarial agents.[2]
The presence of the bromine atom is particularly advantageous, as it allows for the introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[2] Given its importance, a reliable and scalable method for the synthesis and purification of this compound is highly desirable. This application note provides a detailed protocol for its preparation, with a focus on scalability and purity.
Synthetic Strategy: A Modified Conrad-Limpach-Camps Cyclization
The synthesis of this compound can be efficiently achieved through a modification of the classic Conrad-Limpach-Camps quinoline synthesis. This approach involves the condensation of a substituted aniline with a β-ketoester or a similar three-carbon component, followed by a high-temperature cyclization. In this protocol, we will utilize 4-bromoaniline and ethyl cyanoacetate as the key starting materials.
The choice of ethyl cyanoacetate is strategic as it provides the necessary carbon atoms for the formation of the quinoline ring and also incorporates the desired amino group at the 2-position and the hydroxyl group at the 4-position in a single, efficient step. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes a thermally induced cyclization to yield the final product.
Experimental Protocols
Part 1: Scale-up Synthesis of this compound
This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Bromoaniline | 172.03 | 50.0 g | 0.291 | >98% | Sigma-Aldrich |
| Ethyl Cyanoacetate | 113.12 | 36.2 g (32.6 mL) | 0.320 | >99% | Sigma-Aldrich |
| Diphenyl Ether | 170.21 | 500 mL | - | >99% | Sigma-Aldrich |
| Ethanol | 46.07 | 1 L | - | 95% | Fisher Scientific |
Equipment:
-
1 L three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum pump
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromoaniline (50.0 g, 0.291 mol).
-
Addition of Reactant: While stirring, add ethyl cyanoacetate (36.2 g, 0.320 mol) dropwise to the flask at room temperature.
-
Initial Condensation: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2 hours. A gentle reflux should be observed. During this time, the initial condensation reaction takes place.
-
High-Temperature Cyclization: After the initial condensation, add diphenyl ether (500 mL) to the reaction mixture. Increase the temperature to 250-260 °C and heat for an additional 2 hours. This high temperature is crucial for the cyclization to form the quinoline ring.
-
Cooling and Precipitation: After the cyclization is complete, turn off the heat and allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.
-
Isolation of Crude Product: Filter the cooled reaction mixture through a Buchner funnel to collect the solid precipitate. Wash the precipitate with a small amount of cold ethanol to remove residual diphenyl ether.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight to obtain the crude this compound.
Part 2: Purification of this compound by Recrystallization
The crude product obtained from the synthesis will be purified by recrystallization to achieve high purity.
Materials and Reagents:
| Reagent | Quantity |
| Crude this compound | ~60 g |
| Ethanol | As needed |
| Deionized Water | As needed |
| Activated Charcoal | ~5 g |
Equipment:
-
1 L Erlenmeyer flask
-
Hot plate with a magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum pump
Protocol:
-
Dissolution: Place the crude this compound in a 1 L Erlenmeyer flask. Add a 1:1 mixture of ethanol and deionized water and heat the mixture to boiling with stirring. Continue adding the solvent mixture until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated charcoal to the hot solution to remove colored impurities. Boil the solution for an additional 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified this compound will crystallize out as a solid. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C[3] |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic protons and the amino group protons. |
| LC-MS | A molecular ion peak corresponding to the mass of the product (m/z = 238.97 for [M-H]⁻). |
| Purity (HPLC) | >98% |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
4-bromoaniline is toxic and a suspected carcinogen. Handle with extreme care.
-
Diphenyl ether has a high boiling point and can cause severe burns. Avoid contact with skin and eyes.
-
The reaction is conducted at high temperatures. Use appropriate heating and temperature control measures.
Visualizing the Process
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure accurate temperature control and reaction times. Monitor the reaction by TLC. |
| Product loss during workup | Minimize the amount of solvent used for washing the crude product. | |
| Poor Purity | Incomplete removal of starting materials or byproducts | Optimize the recrystallization process. A second recrystallization may be necessary. |
| Inefficient decolorization | Ensure sufficient activated charcoal is used and the solution is boiled for an adequate time. | |
| Difficulty in Filtration | Fine particle size of the precipitate | Allow the solution to cool more slowly to encourage the formation of larger crystals. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following this guide, researchers can reliably produce high-purity material for use in drug discovery and development programs. The use of readily available starting materials and a robust purification method makes this protocol both practical and efficient for laboratory-scale production.
References
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 2-Amino-6-bromoquinolin-4-ol for Kinase Inhibitor Screening
Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Discovery
Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous human diseases, most notably cancer, which has positioned them as one of the most critical classes of therapeutic targets.[2] Consequently, the discovery of small molecules that can modulate kinase activity is a central focus of modern drug development.
Within the landscape of kinase inhibitor discovery, the quinoline core has emerged as a "privileged scaffold."[3][4][5] This refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Several FDA-approved kinase inhibitors incorporate the quinoline structure, a testament to its clinical and pharmacological relevance.[4] These compounds often function by competing with ATP for binding in the highly conserved kinase active site, a mechanism facilitated by the quinoline's structural features.[6]
This document provides detailed application notes and protocols for utilizing 2-Amino-6-bromoquinolin-4-ol , a versatile quinoline derivative, as a foundational tool in kinase inhibitor screening campaigns. Its distinct chemical features—a hydrogen bond-donating amino group, a synthetically tractable bromo group, and the quinolin-4-ol core—make it an excellent starting point for fragment-based screening and the development of more complex, potent, and selective inhibitors.[7]
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 2-amino-6-bromo-1H-quinolin-4-one | [8] |
| CAS Number | 123420-09-7 | [8][9] |
| Molecular Formula | C₉H₇BrN₂O | [9] |
| Molecular Weight | 239.07 g/mol | [9] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Soluble in DMSO; low aqueous solubility | N/A |
Experimental Design: A Strategic Workflow for Kinase Inhibitor Profiling
The successful identification of a kinase inhibitor from a screening campaign requires a systematic and well-controlled workflow. The process begins with the preparation of the compound and culminates in rigorous data analysis to determine its inhibitory potency.
Caption: ATP-competitive inhibition by a quinoline-based compound.
Advanced Applications and Strategic Next Steps
A primary hit like this compound is the first step in a longer drug discovery journey.
-
Selectivity Profiling: It is critical to screen the compound against a broad panel of kinases (kinome scanning) to understand its selectivity. [10]A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity. [11]* Structure-Activity Relationship (SAR) Studies: The amino and bromo groups on the quinoline scaffold are ideal handles for chemical modification. [7]Synthesizing a library of analogs by performing reactions at these sites (e.g., Suzuki coupling on the bromine) can systematically probe how structural changes affect potency and selectivity, leading to the design of optimized inhibitors.
-
Cell-Based Assays: Following biochemical validation, promising compounds must be tested in cellular models. [12]Cell-based assays determine if the inhibitor can engage its target in a physiological context, modulate downstream signaling pathways, and exert a desired biological effect (e.g., inhibiting cancer cell proliferation).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete reagent mixing; Edge effects on the plate. | Use calibrated multichannel pipettes; Ensure thorough mixing after each reagent addition; Avoid using the outer wells of the plate. |
| No or Weak Inhibition | Compound is inactive; Compound precipitated out of solution; Incorrect ATP concentration. | Confirm compound integrity; Check for visible precipitate and consider lowering the top screening concentration; Ensure the ATP concentration is near the Kₘ for the kinase. |
| "No Enzyme" control shows high signal | Contamination of reagents with ATP/ADP. | Use fresh, high-purity reagents and dedicated pipette tips. |
References
-
Application Notes and Protocols for Kinase Activity Assays. 2
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. 3
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). 4
-
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. 6
-
Selected quinoline derivatives with c-Met kinase inhibitory activity. 5
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. 13
-
In vitro JAK kinase activity and inhibition assays. 14
-
In vitro kinase assay. 15
-
This compound. 8
-
How Does a Biochemical Kinase Assay Work?. 16
-
Kinase Assay Kit. 1
-
Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening. 12
-
2-Amino-6-bromoquinoline. 7
-
Synthesis of 6-bromo-4-iodoquinoline. 17
-
2-amino-6-bromoquinazolin-4-ol. 18
-
Screening of protein kinase inhibitors and knockdown experiments identified four kinases that affect mitochondrial ATP synthesis activity. 19
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. 20
-
This compound Formula. 9
-
Kinase Drug Discovery Services. 10
-
2-Amino-6-bromo-1-methylquinazolin-4(1H)-one. 21
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. 11
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. 22
-
Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). 23
-
Chemistry and Biological Activities of Flavonoids: An Overview. 24
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 8. This compound [synhet.com]
- 9. echemi.com [echemi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Novel Protein Kinase A Inhibitor by Bioluminescence-Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmphs.com [ijmphs.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. download.atlantis-press.com [download.atlantis-press.com]
- 18. 2-amino-6-bromoquinazolin-4-ol 95% | CAS: 130148-53-7 | AChemBlock [achemblock.com]
- 19. Screening of protein kinase inhibitors and knockdown experiments identified four kinases that affect mitochondrial ATP synthesis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-Amino-6-bromo-1-methylquinazolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 22. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 2-Amino Group in 2-Amino-6-bromoquinolin-4-ol
Introduction: Unlocking the Potential of a Privileged Scaffold
2-Amino-6-bromoquinolin-4-ol is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines the pharmacologically relevant quinoline core with three key functional handles: a nucleophilic 2-amino group, a versatile 6-bromo substituent amenable to cross-coupling reactions, and a 4-hydroxy group existing in tautomeric equilibrium with its 4(1H)-quinolinone form.[1][2] This unique combination makes it an ideal scaffold for generating diverse molecular libraries for drug discovery, particularly in the development of novel anticancer, antimalarial, and anti-inflammatory agents.[3][4]
The strategic modification of the 2-amino group is a primary route to modulate the biological activity and physicochemical properties of the quinoline scaffold. This guide provides a comprehensive overview of four key transformations—acylation, sulfonylation, alkylation, and diazotization—with detailed, field-proven protocols and an in-depth discussion of the chemical principles governing each reaction.
Critical Consideration: The Tautomeric Equilibrium
A foundational concept for understanding the reactivity of this compound is its existence as a mixture of two tautomers: the quinolin-4-ol (enol-like) form and the 4(1H)-quinolinone (keto-like) form. This equilibrium has profound implications for reaction selectivity, particularly in alkylation reactions where competition between N-alkylation and O-alkylation can occur.[5][6] Reaction conditions, including the choice of solvent and base, can influence the position of this equilibrium and, consequently, the reaction outcome.[7][8] All protocols described herein are designed with this equilibrium in mind to achieve selective functionalization of the exocyclic 2-amino group.
Caption: Fig 1. Tautomeric equilibrium of the starting material.
N-Acylation: Synthesis of 2-Amido-6-bromoquinolin-4-ol Derivatives
Expertise & Experience: Acylation of the 2-amino group to form an amide is a common strategy to introduce diverse substituents and modulate hydrogen bonding potential. A key challenge is achieving chemoselectivity, as the 4-hydroxy group can also be acylated. Based on studies with analogous 2-amino-quinolinols, selective N-acylation can be achieved by activating the amino group with a strong base (e.g., sodium hydride) to form a more nucleophilic anion, which then reacts with a moderately reactive acylating agent like an acyl imidazole.[9] This approach avoids highly reactive acyl chlorides, which tend to be less selective.
Workflow for Selective N-Acylation
Caption: Fig 2. Workflow for selective N-acylation.
Protocol 1: N-Acylation via an Acyl Imidazole Intermediate
This protocol is adapted from a validated method for selective N-acylation of a similar scaffold.[9]
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Activation of Carboxylic Acid: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.2 mmol) in anhydrous THF (10 mL). Add CDI (1.2 mmol) portion-wise at room temperature. Stir the mixture for 1 hour to allow for the formation of the acyl imidazole intermediate.
-
Formation of the Nucleophile: In a separate dry, nitrogen-flushed flask, suspend this compound (1.0 mmol, 239.07 mg) in anhydrous THF (15 mL). Carefully add NaH (2.0 mmol, 80 mg of 60% dispersion) portion-wise at 0 °C (ice bath).
-
Allow the suspension to warm to room temperature and stir for 30 minutes. The formation of the sodium amide salt should be observed.
-
Coupling Reaction: Slowly add the solution of the acyl imidazole intermediate from Step 1 to the suspension from Step 3 at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water (20 mL) and EtOAc (30 mL).
-
Separate the layers and extract the aqueous phase with EtOAc (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) to yield the pure N-acylated product.
| Parameter | Value | Notes |
| Reagent Equivalents | Quinolinol (1.0), Acid (1.2), CDI (1.2), NaH (2.0) | Excess acid and CDI ensure full conversion to the intermediate. Two equivalents of NaH ensure deprotonation of both the amine and the 4-OH group. |
| Solvent | Anhydrous THF | Essential to prevent quenching of NaH and hydrolysis of intermediates. |
| Temperature | 0 °C to Room Temp. | Initial cooling for NaH addition is a safety precaution. |
| Reaction Time | 4-6 hours | Monitor by TLC for consumption of starting material. |
| Expected Yield | 60-80% | Yield is dependent on the specific carboxylic acid used. |
N-Sulfonylation: Preparing 2-Sulfonamido Derivatives
Expertise & Experience: The synthesis of sulfonamides from the 2-amino group introduces a key pharmacophore known to mimic a tetrahedral transition state in various enzymes. The reaction is typically more straightforward than acylation, as the amino group is significantly more nucleophilic towards sulfonyl chlorides than the 4-hydroxy group under basic conditions. Pyridine is an excellent choice as it serves as both the solvent and the base to neutralize the HCl byproduct.
Workflow for N-Sulfonylation
Caption: Fig 4. Workflow for N-alkylation.
Protocol 3: N-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a dry, nitrogen-flushed flask, suspend this compound (1.0 mmol, 239.07 mg) in anhydrous DMF (10 mL).
-
Cool the suspension to 0 °C and carefully add NaH (1.1 mmol, 44 mg of 60% dispersion).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Cool the reaction mixture and carefully pour it into ice-water (50 mL).
-
Extract the aqueous mixture with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: The crude product will likely be a mixture of N-alkylated, O-alkylated, and potentially di-alkylated products. Careful purification by column chromatography is required. The ratio of N- to O-alkylation must be determined by spectroscopic methods (e.g., ¹H NMR, NOESY).
| Parameter | Value | Notes |
| Reagent Equivalents | Quinolinol (1.0), NaH (1.1), Alkyl Halide (1.1) | Using slightly more than one equivalent of base may favor deprotonation of the more acidic 4-OH, potentially leading to O-alkylation. Careful stoichiometry is key. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is suitable for Sₙ2 reactions. |
| Temperature | 0 °C to 50 °C | Higher temperatures may lead to over-alkylation or decomposition. |
| Reaction Time | 12-24 hours | Alkylations are often slower than acylations. |
| Expected Outcome | Mixture of products | N-alkylation is the target, but O-alkylation is a significant competing pathway. [5] |
Diazotization and Sandmeyer Reaction: Replacement of the Amino Group
Expertise & Experience: The conversion of the 2-amino group to a diazonium salt is a powerful synthetic strategy, allowing for its complete replacement with a wide variety of substituents (e.g., -H, -Cl, -Br, -CN, -OH). [10][11]The process involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt. [12][13]This intermediate is then immediately treated with a copper(I) salt (the Sandmeyer reaction) to install the desired functionality. This method provides access to substitution patterns that are otherwise difficult to achieve. [14]
Workflow for Diazotization and Sandmeyer Reaction
Caption: Fig 5. Workflow for Diazotization and Sandmeyer Bromination.
Protocol 4: Synthesis of 2,6-Dibromoquinolin-4-ol via Sandmeyer Reaction
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 2M
Procedure:
-
Diazotization: In a beaker or flask, add this compound (1.0 mmol, 239.07 mg) to a mixture of 48% HBr (3 mL) and water (5 mL). Stir and cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
In a separate vial, dissolve sodium nitrite (1.2 mmol, 83 mg) in cold water (2 mL).
-
Add the NaNO₂ solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains below 5 °C. The solid may dissolve as the diazonium salt forms. Stir for an additional 20-30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 mmol, 172 mg) in 48% HBr (2 mL). Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 3 to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60 °C) for 30 minutes until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Collect the crude product by vacuum filtration and wash it with water.
-
Suspend the crude solid in water and adjust the pH to ~7 with 2M NaOH solution to neutralize any trapped acid.
-
Purification: Filter the neutralized solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol or acetic acid can be performed for further purification.
| Parameter | Value | Notes |
| Reagents | Quinolinol (1.0), NaNO₂ (1.2), CuBr (1.2) | A slight excess of nitrite and copper salt is used to drive the reaction. |
| Acid | HBr (48%) | Provides the acidic medium and is the source of the bromide nucleophile. |
| Temperature | CRITICAL: 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose. [15] |
| Reaction Time | ~1-2 hours | The reaction is typically rapid once the diazonium salt is added to the copper catalyst. |
| Expected Yield | 65-85% | The Sandmeyer reaction is generally an efficient transformation. |
References
- BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline as a Versatile Building Block for Novel Heterocyclic Compounds. BenchChem Scientific Resources.
- ResearchGate. (2025). Synthesis of 2-Arylquinolin-4(1H)
- ChemicalBook. (n.d.). 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis.
- Angelov, P., Velichkova, S., & Yanev, P. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266.
- PubMed. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
- BenchChem. (n.d.). N-(4-hydroxy-2-methylquinolin-6-yl)acetamide.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
- Lee, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(67), 41954-41959.
- PubMed. (2013).
- ResearchG
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- National Institutes of Health. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
- ACS Publications. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition.
- Hsieh, P.-C., et al. (2012). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Journal of the Chinese Chemical Society, 59(7), 896-902.
- PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
- The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.
- PubMed. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids.
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2025). Studies on the alkylation of quinolin-2(1H)
- Master Organic Chemistry. (2018).
- MDPI. (2021).
- ResearchGate. (n.d.). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- MDPI. (2022). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- Zaporozhye Medical Journal. (n.d.). Synthesis of 2-alkylamino-4-methylquinoline-6-r'-phenylsulfamides and their antimicrobial activity.
- National Institutes of Health. (n.d.). Role of tautomerism in RNA biochemistry.
- National Institutes of Health. (n.d.).
- ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- ResearchGate. (2008).
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Atlantis Press. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- BLD Pharm. (n.d.). 145369-94-4|6-Bromoquinolin-4-ol.
Sources
- 1. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
Application Notes and Protocols for Developing Cell-Based Assays with 2-Amino-6-bromoquinolin-4-ol Derivatives
Introduction: Unveiling the Therapeutic Potential of 2-Amino-6-bromoquinolin-4-ol Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2][3] The 4-aminoquinoline and related pharmacores, in particular, are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of cell-based assays to characterize the biological effects of novel this compound derivatives. We hypothesize that this class of compounds exerts its primary effects through the inhibition of key cellular kinases, leading to a reduction in cell viability and the induction of programmed cell death (apoptosis). The protocols detailed herein are designed to be a self-validating system, enabling a thorough investigation of the mechanism of action, from initial cytotoxicity screening to the elucidation of specific signaling pathway modulation and the confirmation of apoptosis.
Guiding Principles for Assay Development
Before embarking on the detailed protocols, it is crucial to establish a robust experimental framework. The following principles will ensure the generation of reliable and reproducible data:
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic target of interest. For oncology applications, select cell lines with known dysregulation in specific kinase signaling pathways (e.g., A431 for high EGFR expression).[7] It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity.
-
Compound Handling and Solubilization: Due to the often-hydrophobic nature of small molecules, proper solubilization is critical. Dimethyl sulfoxide (DMSO) is a common solvent. It is essential to determine the maximum tolerated DMSO concentration for your chosen cell lines to avoid solvent-induced artifacts.
-
Assay Validation: All assays should be validated to ensure they are fit for purpose. This includes an assessment of accuracy, precision, selectivity, and robustness, in line with guidelines from regulatory bodies like the FDA.[1][5][8][9]
-
Positive and Negative Controls: The inclusion of appropriate controls is non-negotiable. A vehicle control (e.g., DMSO) is essential to account for solvent effects. A known inhibitor of the suspected target pathway (e.g., a clinically approved kinase inhibitor) should be used as a positive control to validate assay performance.
Experimental Workflow: A Multi-Faceted Approach
The following workflow provides a logical progression for characterizing this compound derivatives:
Phase 1: Primary Screening for Cytotoxic Activity
The initial step is to assess the general cytotoxic or anti-proliferative effects of the this compound derivatives. The MTT or MTS assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT/MTS Assay
These assays measure the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in culture medium. It is advisable to perform a broad dose-response curve initially (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and medium-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. An IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 - 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm |
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the derivatives has been established, the next step is to investigate the underlying mechanism. Given the known activities of related quinoline compounds, a primary focus should be on the induction of apoptosis and the modulation of key signaling pathways.
A. Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes.[10] We will focus on two key events: the externalization of phosphatidylserine (PS) and the activation of caspases.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection.[11] PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11][12]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivatives at concentrations around their IC₅₀ values for a predetermined time (e.g., 24 hours). Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Proper compensation should be set up using single-stained controls.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspase-3 and -7 are effector caspases that cleave a multitude of cellular proteins. This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[13][14] The cleavage releases a reporter molecule that can be detected by colorimetry or fluorescence.
Protocol (Colorimetric):
-
Cell Lysis:
-
Treat cells as described for the Annexin V assay.
-
Lyse the cells using a supplied lysis buffer on ice.[8]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the DEVD-pNA (p-nitroaniline) substrate.[14]
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3/7 activity.
-
B. Signaling Pathway Analysis via Western Blotting
Principle: Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[4][12] Based on the known targets of quinoline derivatives, it is prudent to investigate key nodes in pro-survival and proliferation pathways such as the PI3K/Akt and MAPK/ERK pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compounds for a shorter duration (e.g., 30 minutes to 6 hours) to capture signaling events.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of your target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
C. Subcellular Protein Localization by Immunofluorescence
Principle: Immunofluorescence allows for the visualization of the subcellular localization of a target protein.[10][16] For example, the translocation of transcription factors from the cytoplasm to the nucleus is a key step in many signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the compounds as required.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100 or saponin to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., BSA or normal serum).[17]
-
Incubate with a primary antibody against the protein of interest.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential. Positive results from these assays would warrant further investigation, including in vivo efficacy studies and detailed kinase profiling to identify the specific molecular targets. This multi-faceted approach ensures a comprehensive understanding of the compound's mechanism of action, a critical step in the drug discovery and development pipeline.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1437-1441. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(19), 7046-7061. Retrieved from [Link]
-
ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
-
Stanczak, A., et al. (2020). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 25(18), 4239. Retrieved from [Link]
-
Hardcastle, I. R., et al. (2011). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry, 54(4), 1234-1246. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. Retrieved from [Link]
-
Yilmaz, V. T., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. Retrieved from [Link]
-
Kubica, K. P., et al. (2015). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 72(4), 685-693. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1648. Retrieved from [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Retrieved from [Link]
-
Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]
-
MDPI. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]
-
Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44031-44051. Retrieved from [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromoquinolin-4-ol
Welcome to the technical support center for the synthesis of 2-Amino-6-bromoquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and optimize your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound. A plausible and common synthetic route involves a multi-step process, which we will use as a framework for this guide.
Visualizing the Synthetic Pathway
The synthesis of this compound can be approached through a multi-step pathway. A common strategy involves the initial construction of the quinolinone core, followed by the introduction of the amino group.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield in the Initial Condensation Step (Step 1)
-
Question: I am seeing a low yield of the diethyl 2-((4-bromophenyl)amino)maleate intermediate. What could be the cause?
-
Answer:
-
Probable Cause 1: Incomplete Reaction. The condensation of 4-bromoaniline and diethyl malonate requires sufficient heat to drive the reaction forward.[1] Inadequate temperature or reaction time can lead to a significant amount of unreacted starting materials.
-
Solution 1: Ensure your reaction temperature is maintained between 140-150 °C for 2-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Probable Cause 2: Sub-optimal Reagent Stoichiometry. An incorrect ratio of reactants can limit the formation of the desired product.
-
Solution 2: Use equimolar amounts of 4-bromoaniline and diethyl malonate for this condensation.[1]
-
Probable Cause 3: Side Reactions. At higher temperatures, there is a possibility of side reactions, such as the formation of crotonate derivatives.[2]
-
Solution 3: Careful temperature control is crucial. Avoid exceeding the recommended temperature range. The use of tert-butyl acetoacetate in place of diethyl malonate has been shown to sometimes improve specificity.[2]
-
Issue 2: Inefficient Cyclization (Step 2)
-
Question: The cyclization of the intermediate to form 6-bromoquinolin-4-ol is giving me a poor yield and a dark, impure product. How can I improve this?
-
Answer:
-
Probable Cause 1: Insufficient Cyclization Temperature. This reaction is a high-temperature intramolecular condensation and requires a significant energy input.[1][3]
-
Solution 1: Use a high-boiling point solvent like diphenyl ether and ensure the reaction temperature reaches 220-250 °C.[3] The reaction is often rapid at this temperature, sometimes completing in as little as 15 minutes.[3]
-
Probable Cause 2: Thermal Decomposition. Prolonged heating at very high temperatures can lead to product degradation.
-
Solution 2: Monitor the reaction closely. Once the cyclization is complete (as indicated by TLC), cool the reaction mixture promptly.
-
Probable Cause 3: Impure Intermediate from Step 1. Impurities carried over from the previous step can interfere with the cyclization and lead to a complex mixture of byproducts.
-
Solution 3: Ensure the diethyl 2-((4-bromophenyl)amino)maleate intermediate is sufficiently pure before proceeding. Recrystallization or column chromatography may be necessary.
-
Issue 3: Poor Selectivity and/or Low Yield During Nitration (Step 3)
-
Question: I am having trouble with the nitration of 6-bromoquinolin-4-ol. I am getting multiple nitrated products or a low yield of the desired 3-nitro derivative.
-
Answer:
-
Probable Cause 1: Incorrect Nitrating Conditions. The quinolinone ring system has multiple positions susceptible to electrophilic substitution. The reaction conditions, particularly temperature and the composition of the nitrating mixture, are critical for regioselectivity.
-
Solution 1: A common method for nitration involves a mixture of nitric acid and sulfuric acid.[4] It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of the substrate to the nitrating mixture to control the reaction rate and improve selectivity.
-
Probable Cause 2: Over-nitration. Using too strong a nitrating agent or allowing the reaction to proceed for too long or at too high a temperature can lead to the formation of dinitro products.
-
Solution 2: Carefully control the stoichiometry of the nitric acid. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
-
Issue 4: Incomplete Reduction of the Nitro Group (Step 4)
-
Question: My reduction of the 6-bromo-3-nitroquinolin-4-ol is not going to completion, and I am isolating a mixture of the starting material and the final product.
-
Answer:
-
Probable Cause 1: Insufficient Reducing Agent. The reduction of an aromatic nitro group is a stoichiometric process that requires an adequate amount of the reducing agent.
-
Solution 1: A common and effective method for this reduction is the use of zinc powder in acetic acid (Zn/AcOH).[5] The yield of the aminoquinoline product increases with the amount of Zn/AcOH, with an optimal ratio often being around 4 equivalents.[5]
-
Probable Cause 2: Deactivation of the Reducing Agent. The surface of the metal reducing agent (like zinc or tin) can become passivated, reducing its reactivity.
-
Solution 2: Ensure you are using a fresh, high-quality source of the reducing metal. Activation of the metal surface (e.g., by washing with dilute acid) may be beneficial.
-
Probable Cause 3: Inadequate Reaction Temperature. While some reductions proceed at room temperature, gentle heating can often drive the reaction to completion.
-
Solution 3: Heating the reaction mixture to reflux has been shown to result in the highest yields for similar reductive cyclizations.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for the synthesis of this compound?
A1: The overall yield will be a product of the yields of the individual steps. While yields are highly dependent on the specific conditions and scale of the reaction, here are some reported yields for similar transformations that can serve as a benchmark:
| Step | Transformation | Reported Yield Range |
|---|---|---|
| 1 & 2 | 4-bromoaniline to 6-bromoquinolin-4-ol | 50-70%[3] |
| 3 | Nitration of a quinolinol derivative | 80-90%[4] |
| 4 | Reduction of a nitroquinoline | 70-90%[5] |
An optimized synthesis could potentially achieve an overall yield in the range of 28-56%.
Q2: Are there alternative methods for introducing the 2-amino group?
A2: Yes, while the reduction of a nitro group is a very common and reliable method, other approaches exist. For instance, one could envision a route starting with a 2-chloroquinoline derivative followed by nucleophilic aromatic substitution with an amine source. However, this would require the synthesis of 2-chloro-6-bromoquinolin-4-ol, which adds extra steps. The reductive cyclization of ortho-nitro-cinnamonitrile derivatives is another powerful method for synthesizing 2-aminoquinolines.[5]
Q3: How can I best purify the final product, this compound?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the main impurities are unreacted starting materials or soluble byproducts, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures) is often effective.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography may be necessary. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to reduce tailing of the basic amino group) could be a good starting point.
-
Acid-Base Extraction: The basicity of the amino group and the acidic nature of the 4-ol (in its keto tautomer) can be exploited. Dissolving the crude product in a dilute acid, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product can be an effective purification technique.
Q4: What are the key safety precautions for this synthesis?
A4:
-
High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects. Work in a fume hood to avoid inhaling any vapors from the high-boiling solvent.
-
Nitrating Agents: The mixture of nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat), and always add the substrate to the acid mixture slowly and with cooling.
-
Reducing Agents: Some reducing agents can react exothermically. Add them portion-wise and monitor the reaction temperature. Be aware of potential hydrogen gas evolution when using metals in acid.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methodologies for similar compounds.[1][3][5]
Step 1 & 2: Synthesis of 6-bromoquinolin-4-ol
-
Combine equimolar amounts of 4-bromoaniline and diethyl malonate in a round-bottom flask equipped with a condenser.
-
Heat the mixture to 140-150 °C for 2-3 hours. Monitor by TLC.
-
Allow the mixture to cool slightly and add it to a pre-heated (250 °C) flask containing diphenyl ether.
-
Maintain the temperature at 250 °C for 15-20 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain crude 6-bromoquinolin-4-ol.
Step 3: Synthesis of 6-bromo-3-nitroquinolin-4-ol
-
Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (e.g., 1:1 v/v) and cool it to 0 °C in an ice bath.
-
Slowly add the 6-bromoquinolin-4-ol from the previous step to the cold nitrating mixture with vigorous stirring.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
Step 4: Synthesis of this compound
-
Suspend the 6-bromo-3-nitroquinolin-4-ol in glacial acetic acid.
-
Add 4-5 equivalents of zinc dust portion-wise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove excess zinc.
-
Neutralize the filtrate with a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography as needed.
References
-
Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 93(3), 521. [Link]
-
Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–940. [Link]
Sources
Technical Support Center: Purification of 2-Amino-6-bromoquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist Last Updated: January 13, 2026
Welcome to the technical support guide for the purification of 2-Amino-6-bromoquinolin-4-ol (CAS No: 123420-09-7). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this important pharmaceutical intermediate in high purity.[1][2] The unique chemical nature of this molecule—possessing both a basic amino group and a tautomeric 4-hydroxy/4-oxo functionality—presents specific purification hurdles that require carefully considered strategies.[1][3]
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound, particularly after its synthesis, which often employs harsh conditions leading to complex crude mixtures.
Q1: My crude product is a dark, tarry, or intractable solid. How should I approach the initial work-up?
Answer: This is a very common issue, especially if the synthesis involved a high-temperature cyclization, such as a Friedländer or related quinoline synthesis, in a solvent like diphenyl ether.[4][5][6] These conditions often generate polymeric byproducts and colored impurities. The goal of the initial work-up is not to achieve high purity in one step, but to remove the bulk of these contaminants to make subsequent steps feasible.
Your first step should be a series of triturations or slurry washes. The key is to find a solvent that dissolves the impurities but not your desired product, which is often poorly soluble due to its rigid, planar structure and potential for intermolecular hydrogen bonding.
Recommended Initial Work-up Strategy:
-
Remove High-Boiling Solvents: If a solvent like diphenyl ether was used, first attempt to remove it under high vacuum. Then, triturate the crude solid with a non-polar solvent like hexanes or petroleum ether to wash away the residual solvent.
-
Slurry with a Polar Aprotic Solvent: After drying, suspend the solid in a solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM). Stir vigorously at room temperature or with gentle heating for 30-60 minutes. This will often dissolve many organic byproducts.
-
Isolate by Filtration: Filter the solid, wash it with more of the same solvent, and dry it. This process should yield a solid that is significantly cleaner and more manageable for further purification. You may need to repeat this with different solvents of increasing polarity.
Q2: The compound shows very poor solubility in standard chromatography solvents. How can I purify it using a column?
Answer: The low solubility and polar, amphoteric nature of this compound make standard silica gel chromatography challenging. The compound may not move from the origin in common solvent systems like hexanes/ethyl acetate. Furthermore, the basic amino group can interact strongly with the acidic silica gel, leading to issues described in Q3.
To address this, you must modify both the stationary and mobile phases.
Recommended Chromatography Approach:
-
Stationary Phase:
-
Option A (Preferred): Deactivated Silica Gel. Before preparing your column, create a slurry of the silica gel in your mobile phase and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic silanol groups, preventing irreversible binding and tailing of your basic compound.[3]
-
Option B: Neutral Alumina. Alumina is less acidic than silica and can be a good alternative, though it may have different selectivity.
-
-
Mobile Phase:
-
You will need a highly polar mobile phase. Start with a system like Dichloromethane (DCM) / Methanol (MeOH).
-
A typical gradient might be from 100% DCM to 90:10 DCM/MeOH.
-
Adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can improve peak shape and solubility, but ensure it's compatible with your compound's stability.
-
Q3: My product is streaking badly or appears to be decomposing on the silica gel column. What is happening?
Answer: This is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. Quinoline derivatives, especially those with free amino groups, are basic and can bind ionically to the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This can lead to:
-
Irreversible Adsorption: The product remains at the top of the column.
-
Severe Tailing/Streaking: The product elutes very slowly and over a large volume, resulting in poor separation.
-
On-Column Decomposition: The acidic environment of the silica can catalyze the degradation of sensitive compounds.
Solutions:
-
Base Deactivation of Silica: As detailed in Q2, pre-treating your silica gel with a base like triethylamine is the most effective solution.[3] This "caps" the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like C18 (reverse-phase chromatography) if your compound has sufficient solubility in water/acetonitrile or water/methanol systems.
-
Avoid Chlorinated Solvents with Amines: Solvents like DCM can sometimes contain trace amounts of HCl, which will protonate your amine and cause it to stick to the column. While DCM/MeOH is a common eluent, ensure your DCM is fresh and consider adding a basic modifier.
Q4: Column chromatography provides poor separation from a key impurity. What other purification techniques can I use?
Answer: When impurities co-elute with your product, chromatography is no longer the ideal tool. The unique chemical properties of this compound allow for other powerful purification methods.
-
Recrystallization: Due to its high melting point (>300°C), this compound is a prime candidate for recrystallization, which purifies based on differences in solubility.[7] The main challenge is finding a suitable solvent or solvent system.
-
Recommended Solvents: High-boiling polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective. The procedure involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly. The pure product should crystallize out, leaving impurities behind in the solvent.
-
Anti-Solvent Addition: Alternatively, dissolve the compound in a good solvent (like DMSO) and then slowly add an "anti-solvent" (like water or diethyl ether) in which the compound is insoluble until the solution becomes cloudy. Heating to redissolve and then slow cooling can yield high-purity crystals.
-
-
Acid-Base Extraction: This technique exploits the basicity of the amino group.
-
Dissolve or suspend the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the protonated hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or NH₄OH) until the product precipitates out.
-
Filter the solid, wash with water to remove salts, and dry thoroughly.
-
Q5: What are the most probable impurities from a Friedländer-type synthesis?
Answer: The Friedländer synthesis and its variations involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9][10] Potential impurities arise from side reactions or incomplete conversion.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 2-amino-5-bromobenzaldehyde (or related ketone) and the methylene-containing reactant.
-
Aldol Side Products: Self-condensation of the ketone or aldehyde starting material under the acid or base-catalyzed reaction conditions.[11]
-
Incompletely Cyclized Intermediates: The initial aldol adduct or the subsequent Schiff base intermediate may be present if the final cyclodehydration step is not complete.[9]
-
Polymeric "Tar": Harsh reaction conditions (high heat, strong acid/base) can cause polymerization of reactants and intermediates, leading to the tar-like consistency of the crude product.[4]
Experimental Protocols & Workflows
Purification Workflow Overview
The following diagram outlines a general decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
Protocol 1: Column Chromatography on Base-Deactivated Silica
This protocol is designed to mitigate the issues of streaking and product loss on a standard silica column.
-
Prepare the Slurry: In a beaker, add your required amount of silica gel. Add the initial mobile phase (e.g., 98:2 DCM/MeOH). Stir to create a uniform slurry.
-
Deactivate the Silica: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume. Stir for 15 minutes.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Do not let the column run dry.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase (containing 1% Et₃N) through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like DMF, then adsorb it onto a small amount of silica gel). Carefully load this onto the top of the column.
-
Elute: Begin elution with your mobile phase, gradually increasing the polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM) to elute your product.
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a High-Boiling Solvent
This method is highly effective for removing impurities with different solubility profiles.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a high-boiling solvent (e.g., DMF, DMSO). Heat the tube. If the solid dissolves when hot but becomes insoluble or precipitates upon cooling, it is a good candidate solvent.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen solvent required to dissolve it completely at an elevated temperature (e.g., 100-120°C).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of a cold solvent in which the product is not very soluble (e.g., cold ethanol or diethyl ether) to remove residual high-boiling solvent from the crystal surfaces.
-
Drying: Dry the crystals thoroughly under high vacuum, possibly with gentle heating, to remove all traces of the high-boiling solvent.
Data & Solvent Systems Summary
The selection of appropriate solvents is critical for successful purification. The tables below provide starting points for developing TLC, chromatography, and recrystallization methods.
Table 1: Recommended Solvent Systems for Chromatography & TLC
| System No. | Solvent System | Ratio (v/v) | Modifier | Application Notes |
| 1 | Dichloromethane / Methanol | 98:2 to 90:10 | 1% Triethylamine | Good starting point for base-deactivated silica. |
| 2 | Ethyl Acetate / Methanol | 95:5 to 80:20 | 1% Triethylamine | A more polar alternative to DCM/MeOH systems. |
| 3 | Chloroform / Methanol | 95:5 to 85:15 | 1% Ammonia (in MeOH) | Classic system for polar, basic compounds. |
| 4 | Dichloromethane / Acetone | 80:20 to 50:50 | None | Can provide different selectivity. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Notes |
| Dimethylformamide (DMF) | 153 | Excellent solvent for many polar, high-melting solids. Must be removed under high vacuum. |
| Dimethyl Sulfoxide (DMSO) | 189 | Similar to DMF, but higher boiling. Often used with an anti-solvent like water. |
| Acetic Acid | 118 | The acidic nature can protonate the amine, increasing solubility. Product crystallizes as the acetate salt or freebase upon cooling. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | A very strong, polar aprotic solvent for highly insoluble compounds. |
Logical Relationships in Purification
The choice of purification method is logically dependent on the nature of the impurities and the physical properties of the target compound.
Caption: Relationship between impurity type and purification method choice.
References
-
Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
-
Acta Crystallographica Section E. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Retrieved from [Link]
-
Lei, F., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
Sources
- 1. This compound [synhet.com]
- 2. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
identifying and minimizing byproducts in 2-Amino-6-bromoquinolin-4-ol synthesis
A Guide to Identifying and Minimizing Byproducts
Welcome to the technical support resource for the synthesis of 2-Amino-6-bromoquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent method is a variation of the Gould-Jacobs reaction, which involves two key stages. First, 4-bromoaniline is reacted with an ethyl cyanoacetate derivative, typically through a condensation reaction, to form an intermediate like ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate. This intermediate is then subjected to a high-temperature thermal cyclization to yield the desired this compound. This route is favored for its use of readily available starting materials.[1][2]
Q2: Why is a very high reaction temperature (often >250 °C) required for the cyclization step?
The high temperature is critical for overcoming the activation energy of the intramolecular cyclization. Furthermore, it plays a crucial role in dictating the regioselectivity of the ring closure. The reaction can potentially form two isomers: the desired 4-quinolone (thermodynamic product) and the isomeric 2-quinolone (kinetic product). The high temperatures used in solvents like diphenyl ether favor the formation of the more stable thermodynamic product, this compound.[3]
Q3: What are the primary safety concerns associated with this synthesis?
The primary hazards stem from the high-temperature cyclization step.
-
High-Boiling Solvents: Solvents like diphenyl ether (Dowtherm A) have boiling points over 250 °C. Extreme care must be taken to avoid severe burns. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.
-
Pressure Build-up: The reaction should be conducted in an open or vented system (e.g., with a condenser) to prevent pressure build-up.
-
Reagent Handling: Standard precautions for handling chemical reagents like 4-bromoaniline and phosphorus oxychloride (if used for derivatization) should be followed.[4]
Troubleshooting Guide: From Low Yields to Impurities
This section provides a systematic approach to identifying and solving common experimental problems.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Yield of the Desired Product | A. Incomplete Cyclization: The reaction temperature was not high enough or the reaction time was too short. The linear acrylate intermediate is often the main component remaining. | Solution: Ensure the reaction medium (e.g., diphenyl ether) reaches and maintains a temperature of at least 250-260 °C. Use a high-temperature thermometer and ensure even heating with a suitable heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting intermediate spot disappears. |
| B. Formation of the Isomeric 2-Quinolone: The cyclization was performed at a lower temperature, favoring the kinetically controlled product. | Solution: The 2-quinolone isomer is generally formed under milder conditions. The key to maximizing the 4-quinolone yield is to operate in the thermodynamically controlled regime, which requires high temperatures (>250 °C).[3] If the 2-quinolone is the major product, the reaction temperature was insufficient. | |
| C. Product Loss During Workup: The product precipitates out but is lost during transfer or washing. Quinolones can be poorly soluble. | Solution: After cooling the reaction mixture, add a non-polar solvent like hexanes or petroleum ether to fully precipitate the product. Scrape the flask walls thoroughly. Wash the filtered solid sparingly with the same non-polar solvent to remove residual high-boiling solvent without dissolving the product. | |
| 2. Significant Tar or Dark Polymer Formation | A. Oxidative Side Reactions: The high temperatures can promote oxidation of the aniline derivatives or intermediates, leading to complex polymeric materials.[5] | Solution: Perform the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative degradation and often results in a cleaner reaction and a lighter-colored crude product. |
| B. Localized Overheating: Using a direct, intense flame or a poorly controlled heating mantle can cause "hot spots," leading to thermal decomposition and charring. | Solution: Use a sand bath or a well-fitted heating mantle with a temperature controller to ensure uniform and controlled heating of the reaction flask. Stir the reaction mixture vigorously to distribute heat evenly. | |
| 3. Product is Impure (Multiple Byproducts Detected) | A. Unreacted Starting Materials: Incomplete initial condensation or incorrect stoichiometry. | Solution: Ensure the initial condensation reaction to form the acrylate intermediate goes to completion. Purify the intermediate if necessary before the cyclization step. Verify the molar ratios of the reactants. |
| B. Dehalogenation: Loss of the bromine atom at the 6-position due to the harsh reaction conditions, resulting in 2-aminoquinolin-4-ol. | Solution: This is a common side reaction in high-temperature syntheses. While difficult to eliminate completely, running the reaction for the minimum time required for completion can help reduce its prevalence. This byproduct can be identified by Mass Spectrometry (MS), which will show a molecular ion peak corresponding to the loss of Br (approx. 79/81 amu). | |
| C. Hydrolysis of Cyano Group: If moisture is present, the cyano group can potentially hydrolyze to an amide or carboxylic acid prior to cyclization, leading to different quinoline byproducts. | Solution: Use anhydrous solvents and reagents for the initial condensation step. Ensure all glassware is thoroughly dried before use. |
Experimental Workflows & Analytical Protocols
Workflow for Synthesis and Troubleshooting
The following diagram outlines the general workflow from synthesis to purification and troubleshooting.
Caption: Synthesis and Analysis Workflow.
Protocol 1: Synthesis of this compound
Step A: Synthesis of Ethyl 2-cyano-3-((4-bromophenyl)amino)acrylate
-
To a round-bottom flask, add 4-bromoaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the disappearance of 4-bromoaniline by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.
Step B: Thermal Cyclization
-
In a fume hood, preheat diphenyl ether in a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser to 255 °C under a nitrogen atmosphere.
-
Slowly add the dried intermediate from Step A in portions to the hot diphenyl ether.
-
Maintain the temperature at 255-260 °C and stir for 30-60 minutes. Monitor the reaction by TLC (see Protocol 2).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to approximately 100 °C.
-
Add hexanes or petroleum ether (approx. 5-10 volumes of the diphenyl ether used) to precipitate the crude product.
-
Stir the resulting slurry at room temperature for 1 hour, then filter the solid.
-
Wash the filter cake thoroughly with hexanes to remove all traces of diphenyl ether.
-
Dry the crude product under vacuum.
Protocol 2: TLC Method for Reaction Monitoring
-
Mobile Phase: Dichloromethane:Methanol (9:1 v/v) or Ethyl Acetate:Hexane (1:1 v/v).
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization: UV light (254 nm).
-
Expected Results: The final product, this compound, is highly polar and will have a low Rf value, often remaining near the baseline. The intermediate and starting materials will have higher Rf values. The reaction is complete when the spot corresponding to the intermediate is no longer visible.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).
-
Gradient Example: Start at 10% Acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Sample Prep: Dissolve a small sample in a mixture of DMSO and Methanol.
Protocol 4: Recrystallization for Purification
-
Place the crude product in a suitably sized Erlenmeyer flask.
-
Add a minimal amount of a high-boiling polar solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.
Data Interpretation
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting based on initial analytical results.
Caption: Troubleshooting Decision Tree.
Expected Analytical Data
The following table summarizes the expected analytical data for pure this compound. This serves as a benchmark for your results.[6][7]
| Technique | Data Type | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~10.5 ppm (s, 1H)~7.9 ppm (d, 1H)~7.5 ppm (dd, 1H)~7.2 ppm (d, 1H)~6.0 ppm (s, 2H)~5.5 ppm (s, 1H) | OH protonAromatic HAromatic HAromatic HNH₂ protons (broad)Vinyl H |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~175 ppm~155 ppm~148 ppm~138 ppm~125 ppm~122 ppm~118 ppm~115 ppm~90 ppm | C=O (C4)C-NH₂ (C2)Aromatic CAromatic CAromatic CAromatic CAromatic C-Br (C6)Aromatic CVinyl C (C3) |
| Mass Spec. (ESI+) | m/z | 240.98 / 242.98 | [M+H]⁺, showing the characteristic isotopic pattern for one bromine atom. |
| IR (ATR) | Wavenumber (cm⁻¹) | ~3400-3200 (broad)~1660 (strong)~1620 | N-H and O-H stretchingC=O stretching (amide)C=C stretching |
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
- Patel, R. V., et al. (2016). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
- Zhong, S. S. (2019). Cyclization Reaction Of Cyanoacetanilide Derivatives:Synthesis Of Quinoline-2,4-diones And Furo[2,3-b] Quinolines. Globe Thesis.
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- Reddy, C. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.
- BenchChem. (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. BenchChem.
- SynHet. (n.d.). This compound. SynHet.
Sources
- 1. download.atlantis-press.com [download.atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound [synhet.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-Amino-6-bromoquinolin-4-ol
Welcome to the technical support center for 2-Amino-6-bromoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed experimental protocols in a user-friendly question-and-answer format. Our approach is grounded in the physicochemical principles governing the behavior of quinolinol derivatives to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Why is this compound Poorly Soluble?
Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its low solubility.
Key Physicochemical Properties:
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₉H₇BrN₂O[1] | Indicates a relatively rigid aromatic structure. |
| Molecular Weight | 239.07 g/mol [1] | Moderate molecular weight. |
| Tautomerism | Exists in equilibrium between the -ol and -one form.[2] | The keto form (2-amino-6-bromo-1H-quinolin-4-one) is generally more stable for 4-hydroxyquinolines.[3] |
| Melting Point | >300°C[1] | Suggests strong intermolecular forces in the crystal lattice, requiring significant energy to break apart and dissolve. |
| Predicted XLogP3 | 1.8 | Indicates moderate lipophilicity. |
| Hydrogen Bonding | 2 hydrogen bond donors, 3 hydrogen bond acceptors. | Capable of forming strong intermolecular hydrogen bonds, contributing to high crystal lattice energy and poor solubility. |
The primary reason for the poor solubility of this compound lies in its molecular structure, specifically its tautomeric nature and ability to form strong intermolecular hydrogen bonds. Like many hydroxyquinolines, it predominantly exists in the quinolone (keto) tautomeric form.[2][3] This keto form, a cyclic amide, can form very strong hydrogen-bonded dimers and stack efficiently in a crystal lattice. This high lattice energy means that a significant amount of energy is required to break these intermolecular forces and allow the solvent to surround individual molecules.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm starting a new project with this compound. In which organic solvents should I initially attempt to dissolve it?
A1: Initial Solvent Screening
Given the compound's structure, a logical starting point is to test its solubility in a range of common laboratory solvents with varying polarities. Due to the strong intermolecular forces, polar aprotic solvents are often the most effective.
Step-by-Step Protocol for Qualitative Solubility Assessment:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent.
-
Observation & Agitation: Vigorously vortex each vial for 1-2 minutes. Observe for dissolution.
-
Heating/Sonication: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 40-50°C) or place it in a sonicator bath for 5-10 minutes. Caution: Ensure the compound is thermally stable before heating.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the agitation and observation steps.
-
Classification: Classify the solubility based on the approximate concentration at which the compound fully dissolves.
Recommended Initial Solvents and Expected Outcomes:
| Solvent | Polarity | Rationale & Expected Outcome |
| Dimethyl Sulfoxide (DMSO) | High | Often the solvent of choice for poorly soluble, polar compounds in biological screening. Expected to be one of the most effective solvents. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and can effectively solvate the compound. |
| Methanol (MeOH) / Ethanol (EtOH) | High | These protic solvents can both donate and accept hydrogen bonds. Solubility may be lower than in DMSO/DMF but better than in non-polar solvents. Quinolone derivatives generally show moderate solubility in alcohols.[4] |
| Acetonitrile (ACN) | Medium | A polar aprotic solvent, but generally a weaker solvent for this class of compounds than DMSO or DMF. |
| Tetrahydrofuran (THF) | Low | May show some limited solubility, especially with heating. |
| Dichloromethane (DCM) / Chloroform | Low | Expected to have very poor solubility due to the compound's polar nature. |
Q2: My compound won't dissolve sufficiently in a single solvent for my experiment. What is the next logical step?
A2: Utilizing Co-solvents and pH Adjustment
If a single solvent system is inadequate, a combination of techniques, primarily co-solvency and pH modification, should be employed.
Workflow for Solubility Enhancement:
Caption: Decision workflow for enhancing solubility.
1. Co-solvency:
The use of a water-miscible organic solvent (co-solvent) can reduce the polarity of the overall solvent system, which can improve the solubility of hydrophobic compounds.[5] For biological assays, a common practice is to create a high-concentration stock solution in a solvent like DMSO and then dilute it into an aqueous buffer.
Protocol for Co-solvent Stock Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing, gentle heating (37-40°C), or sonication.[5]
-
For aqueous-based experiments, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Critical Step: Observe for any precipitation ("crashing out") upon dilution. If this occurs, you may need to lower the final concentration or increase the percentage of the co-solvent, ensuring it remains compatible with your experimental system (typically <1% DMSO for cell-based assays).
2. pH Adjustment:
The this compound molecule has both basic and acidic functional groups, making its solubility highly pH-dependent.
-
The 2-amino group: This group is basic. The pKa of 2-aminoquinoline is approximately 7.3.[3] Protonation of this group under acidic conditions will form a more soluble salt.
-
The quinolinol/quinolone moiety: This part of the molecule has a quinoline nitrogen (basic) and a hydroxyl/amide group (can be acidic or basic).
Strategy: Acidifying the solution should protonate the basic nitrogen atoms, leading to a significant increase in solubility.
Experimental Protocol for pH-Dependent Solubility:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess of this compound to each buffer.
-
Shake-Flask Method: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the samples through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot solubility as a function of pH to determine the optimal pH range for your experiments.
Q3: I have tried common solvents, co-solvents, and pH adjustment, but the solubility is still insufficient for my needs. What other techniques can I explore?
A3: Advanced Solubility Enhancement Techniques
When standard methods are insufficient, several advanced formulation strategies can be employed. The choice of method will depend on the specific requirements of your application.
Overview of Advanced Methods:
| Technique | Principle | Suitability |
| Salt Formation | Reacting the compound with an acid (e.g., HCl, HBr, methanesulfonic acid) to form a stable, more soluble salt. | Suitable for compounds with basic functional groups. Very effective for increasing aqueous solubility and dissolution rate. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin, increasing its apparent water solubility.[5] | Useful for aqueous formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. |
| Solid Dispersions | Dispersing the compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution. | A common pharmaceutical formulation technique to improve the bioavailability of poorly soluble drugs. |
| Use of Surfactants | Incorporating surfactants (e.g., Tween® 80, Pluronic® F-68) above their critical micelle concentration (CMC) to form micelles that can encapsulate the compound.[5] | Effective for aqueous systems, but potential for interference in biological assays must be considered. |
Workflow for Advanced Solubility Techniques:
Sources
preventing degradation of 2-Amino-6-bromoquinolin-4-ol during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions
Welcome to the Technical Support Center for 2-Amino-6-bromoquinolin-4-ol. As Senior Application Scientists, we understand the challenges faced during the synthesis and handling of complex heterocyclic intermediates. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and best practices to ensure the stability and reactivity of this compound in your experiments.
Core Concepts: Understanding the Instability of this compound
This compound is a multifunctional molecule with a quinolinol core, an amino group at the 2-position, a bromine atom at the 6-position, and a hydroxyl group at the 4-position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry but also susceptible to degradation under certain conditions. The electron-donating nature of the amino and hydroxyl groups activates the quinoline ring system, making it prone to oxidation. Furthermore, the molecule can exist in tautomeric forms, which can influence its reactivity and spectroscopic characterization.
Tautomerism: The Quinolinol-Quinolinone Equilibrium
A key feature of this compound is its existence in a tautomeric equilibrium between the 4-quinolinol and 4-quinolinone forms. While the 4-quinolinol form is often depicted, the 4-quinolinone tautomer can be a significant, and sometimes predominant, species in solution and the solid state. This equilibrium can be influenced by factors such as solvent polarity and pH. Understanding this tautomerism is crucial for interpreting analytical data, particularly NMR spectra, where multiple sets of peaks may be observed.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My sample of this compound is discolored (yellow to brown). Is it degraded?
A1: Discoloration is a common indicator of degradation in quinoline derivatives, often due to oxidation. The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is susceptible to air oxidation, which can be accelerated by light and elevated temperatures. This can lead to the formation of colored impurities. While a slight yellow tint may be acceptable for some applications, significant darkening to brown or black suggests substantial degradation, and the purity of the material should be assessed by HPLC or LC-MS before use.
Q2: I am observing poor solubility of my this compound in common organic solvents. What can I do?
A2: Poor solubility can be a challenge with quinolinol compounds.[1] If you are experiencing solubility issues in solvents like chloroform or dichloromethane, consider using more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For NMR analysis, deuterated DMSO (DMSO-d6) or methanol (CD3OD) are often better choices than chloroform-d (CDCl3).[1] Gentle heating may also improve solubility, but be mindful of potential thermal degradation.
Q3: My reaction mixture is turning dark during a reaction. What are the likely causes?
A3: Darkening of the reaction mixture can be attributed to several factors:
-
Oxidative Degradation: As mentioned, the compound is prone to oxidation, which can be exacerbated by heating and the presence of certain reagents.
-
Reagent Instability: Some reagents used in your reaction may be unstable under the reaction conditions, leading to colored byproducts.
-
Side Reactions: Unwanted side reactions, such as polymerization or the formation of tar, can occur, especially under harsh acidic or basic conditions or at high temperatures. This is a known issue in some quinoline syntheses.
Q4: Can this compound undergo de-bromination during my reaction?
A4: While less common than other degradation pathways, de-bromination is a potential side reaction, particularly in the presence of strong reducing agents or certain metal catalysts (e.g., Palladium in some cross-coupling reactions). If you suspect de-bromination, it is advisable to analyze your reaction mixture by LC-MS to look for the corresponding de-brominated product.
Q5: What are the optimal storage conditions for this compound?
A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will protect it from light, moisture, and atmospheric oxygen. For long-term storage, refrigeration is recommended.
Troubleshooting Guide for Common in-Reaction Issues
This guide provides a structured approach to troubleshooting common problems encountered when using this compound in chemical reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degradation of Starting Material: The this compound may have degraded prior to or during the reaction. | 1. Verify Purity: Check the purity of your starting material by HPLC or NMR before starting the reaction. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation. 3. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. |
| Multiple Spots on TLC / Multiple Peaks in HPLC | Formation of Byproducts: Degradation or side reactions are occurring. | 1. Lower Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature. 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction, which can lead to byproduct formation. 3. Change Solvent or Base: The choice of solvent or base can significantly impact the reaction outcome. Consider a less coordinating solvent or a non-nucleophilic base. |
| Reaction Mixture Turns Dark Brown/Black | Oxidative Degradation or Tar Formation: The compound is sensitive to air and/or high temperatures. | 1. Strictly Anhydrous and Inert Conditions: Use oven-dried glassware and anhydrous, degassed solvents under an inert atmosphere.[4] 2. Control Exotherm: For reactions that are exothermic, ensure efficient stirring and cooling to prevent localized overheating. 3. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may help to suppress oxidative degradation. |
| Inconsistent NMR Spectra | Tautomerism and/or Poor Solubility: The presence of both quinolinol and quinolinone forms can lead to complex spectra. Poor solubility results in broad signals. | 1. Use DMSO-d6 or CD3OD: These solvents are more likely to dissolve the compound and can favor one tautomer.[1] 2. Variable Temperature NMR: Acquiring spectra at different temperatures may help to resolve complex peak patterns. 3. 2D NMR Techniques: Techniques like COSY and HSQC can help to assign complex proton and carbon signals. |
Best Practices and Experimental Protocols
Adhering to the following best practices will help preserve the integrity of your this compound.
Handling and Storage Protocol
-
Inert Atmosphere: Always handle the solid compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Light Protection: Protect the solid and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Temperature: Store the solid at a low temperature (2-8 °C is recommended for long-term storage).
-
Moisture Control: Store in a desiccator to prevent moisture uptake.
General Reaction Setup Protocol
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Solvents: Use anhydrous, degassed solvents for all reactions.
-
Reagent Addition: Add reagents slowly and at a controlled temperature, especially for exothermic reactions.
-
Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (TLC, HPLC, or LC-MS) to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.
Analytical Monitoring of Stability and Purity
Regular analytical monitoring is crucial to ensure the quality of your this compound and to track its stability during reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of this compound and for monitoring the progress of a reaction. A reversed-phase C18 column is typically a good starting point.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol or DMSO |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying the parent compound, impurities, and degradation products. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with approximately equal intensity), which can aid in the identification of bromine-containing species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. As noted, be prepared for complex spectra due to tautomerism. Using DMSO-d6 as the solvent can often simplify the spectrum by favoring one tautomeric form.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate key concepts related to the handling and stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for using this compound.
References
- Benchchem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- Google Patents. (n.d.). WO2010038081A2 - Heterocyclic derivatives and methods of use thereof.
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from [Link]
-
MDPI. (2022). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Retrieved from [Link]
- Benchchem. (n.d.). Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one.
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Role of tautomerism in RNA biochemistry. Retrieved from [Link]
-
ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
HALO Columns. (2023). New Amino Acid White Paper. Retrieved from [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of 2-Amino-6-bromoquinolin-4-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-6-bromoquinolin-4-ol. Here, we address common challenges related to regioselectivity in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction on this compound is resulting in a mixture of products. How can I control the regioselectivity?
A1: This is a frequent challenge stemming from the multiple reactive sites on the this compound scaffold. The primary sites for cross-coupling are the C6-bromo position and potentially the C2-amino group, depending on the reaction type. The quinolin-4-ol tautomerism can also influence reactivity.
Key factors governing regioselectivity in palladium-catalyzed reactions include the choice of catalyst (specifically the ligand), the base, and the solvent.[1] For instance, in Suzuki-Miyaura coupling, bulky phosphine ligands can favor reaction at the less sterically hindered C6-bromo position.[1]
Here is a decision-making workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for regioselectivity in cross-coupling reactions.
Q2: I am attempting a Buchwald-Hartwig amination and observing undesired N-arylation at the C2-amino position instead of C-N coupling at the C6-bromo position. What is causing this and how can I prevent it?
A2: The C2-amino group can compete with the desired amine nucleophile in the Buchwald-Hartwig reaction, leading to intermolecular self-coupling or reaction with the aryl halide starting material.[2] This is particularly problematic with highly reactive catalyst systems.
To favor C-N bond formation at the C6-position, consider the following strategies:
-
Protecting the C2-Amino Group: This is the most direct approach. The use of a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group will prevent its participation in the reaction. The protecting group can be removed in a subsequent step.
-
Optimization of Reaction Conditions:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can sterically hinder the approach to the C2-amino group and favor catalysis at the C6-bromo position.[2]
-
Base Selection: The choice of base is critical. A weaker base may not be sufficient to deprotonate the C2-amino group, thus reducing its nucleophilicity.[3] Common bases to screen include Cs₂CO₃, K₃PO₄, and K₂CO₃.[3]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired kinetic product.
-
Table 1: Comparison of Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Typical Conditions | Observations |
| NaOt-Bu | ~19 | Toluene, 80-110 °C | Strong base, can lead to side reactions with sensitive substrates.[3] |
| Cs₂CO₃ | ~10.3 (second pKa) | Dioxane or Toluene, 100-110 °C | Milder, often provides good results with a wide range of substrates.[4] |
| K₃PO₄ | ~12.3 (third pKa) | Dioxane or Toluene, 100-110 °C | Effective for many couplings, generally well-tolerated.[1] |
Q3: When performing an electrophilic aromatic substitution, such as nitration or halogenation, on this compound, where can I expect the substitution to occur?
A3: The regiochemical outcome of electrophilic aromatic substitution on this quinoline system is directed by the combined electronic effects of the substituents on the benzene ring.[5] The C2-amino group is a strong activating group and an ortho-, para-director. The C4-hydroxyl group (in its enol form) is also an activating ortho-, para-director. The C6-bromo group is a deactivating group but is also an ortho-, para-director.
Given these directing effects, electrophilic substitution is most likely to occur at the positions activated by the amino and hydroxyl groups. The most probable positions for substitution are C3 and C5. Steric hindrance will also play a role in determining the final product distribution.
Caption: Directing effects for electrophilic substitution.
Q4: I am considering a nucleophilic aromatic substitution (SNAr) reaction. Is this feasible with this compound?
A4: Nucleophilic aromatic substitution (SNAr) on this scaffold is challenging. The C6-bromo position is not activated towards SNAr. For an SNAr reaction to occur, the aromatic ring generally needs to be electron-deficient, often achieved by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.[6] In this molecule, the amino and hydroxyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.
If your synthetic strategy requires substitution at the C6 position via a nucleophilic attack, a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling, would be a more viable approach.[7][8]
Troubleshooting Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed to favor the coupling of a boronic acid at the C6-bromo position while minimizing side reactions.
Materials:
-
This compound
-
Aryl or alkyl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the tube.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
Self-Validation: The success of this protocol is validated by the selective formation of the C6-coupled product, which can be confirmed by NMR and mass spectrometry. A lack of starting material and minimal formation of byproducts indicates an efficient and regioselective reaction.
Protocol 2: Buchwald-Hartwig Amination with a Protected Amino Group
This protocol utilizes a Boc-protected substrate to ensure selective C-N bond formation at the C6 position.
Part A: Boc Protection of this compound
-
Dissolve this compound in a suitable solvent (e.g., THF or dioxane).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by removing the solvent and purifying the crude product to obtain Boc-protected this compound.
Part B: Buchwald-Hartwig Amination
-
To a Schlenk tube, add the Boc-protected substrate, the desired amine (1.2 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents) and a ligand (e.g., Xantphos, 0.04 equivalents).[4]
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene.
-
Heat the reaction at 110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Purify the product by column chromatography.[4]
Part C: Boc Deprotection
-
Dissolve the purified, Boc-protected product in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the protected amine is fully consumed.
-
Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
References
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Proposed mechanism for the direct arylation of substrates 11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol. Retrieved from [Link]
-
PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
NIH. (n.d.). Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Retrieved from [Link]
-
ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MDPI. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025). Functionalization of Quinazolin-4-Ones Part 2 # : Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
overcoming challenges in the characterization of 2-Amino-6-bromoquinolin-4-ol analogs
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the characterization of 2-Amino-6-bromoquinolin-4-ol and its analogs. The unique structural attributes of this scaffold, while promising for medicinal chemistry, present a distinct set of analytical challenges. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to navigate these complexities, ensuring data integrity and accelerating your research endeavors.
Introduction: Understanding the Core Challenges
The this compound core structure is characterized by several features that influence its analytical behavior: a planar, aromatic quinoline ring system, a bromine substituent, and amino and hydroxyl groups capable of tautomerism and hydrogen bonding. These elements contribute to common issues such as poor solubility, complex spectroscopic data, and chromatographic difficulties. This guide is structured to address these specific pain points with scientifically grounded, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the characterization of this compound analogs.
Q1: Why do my this compound analogs exhibit poor solubility in common organic solvents?
Poor solubility is a frequent hurdle, primarily due to the planar and aromatic nature of the quinolinol core, which promotes strong intermolecular π-π stacking in the solid state. The presence of the amino and hydroxyl/oxo groups also facilitates strong hydrogen bonding, creating a stable crystal lattice that is energetically difficult to disrupt.[1]
Q2: My ¹H NMR spectrum is showing more signals than expected, or the peaks are unusually broad. What is the likely cause?
This is often attributable to the existence of tautomers. The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone tautomer. The presence of both forms in solution will result in a more complex NMR spectrum than anticipated for a single species.[2] Broad peaks can be a consequence of low solubility or the compound undergoing exchange processes (like tautomerization) on the NMR timescale.
Q3: I'm struggling to get good peak shape and retention for my polar analogs using standard reverse-phase HPLC. What should I do?
Standard C18 columns can be problematic for polar quinoline derivatives, often leading to poor retention (eluting near the void volume) or peak tailing.[3] This is due to the polar nature of the analytes having insufficient interaction with the nonpolar stationary phase.
Q4: In the mass spectrum, I see two prominent peaks for the molecular ion. Is this an impurity?
This is highly unlikely to be an impurity and is, in fact, a key identifying feature for your compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][4] This results in a characteristic isotopic pattern for the molecular ion (M) and a second peak at M+2 of almost equal intensity, confirming the presence of a single bromine atom in the molecule.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to systematically troubleshoot and resolve common experimental challenges.
Solubility Enhancement for Spectroscopic Analysis
Achieving a sufficient concentration in a suitable deuterated solvent is critical for high-quality NMR data.
Problem: Low signal-to-noise ratio or broad, poorly resolved peaks in ¹H or ¹³C NMR spectra due to poor solubility in CDCl₃.
Troubleshooting Workflow:
Caption: Workflow for improving NMR data quality.
Detailed Protocol:
-
Solvent Selection (Tier 1):
-
Action: Switch from chloroform-d (CDCl₃) to a more polar aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended first choice due to its excellent solvating power for polar, heterocyclic compounds.[2] Methanol-d₄ (CD₃OD) is another alternative.
-
Causality: The high polarity of DMSO-d₆ effectively disrupts the intermolecular hydrogen bonding and π-π stacking present in the solid state of this compound analogs.
-
Note: Be mindful of the residual solvent peak in DMSO-d₆ (~2.50 ppm for ¹H) and the presence of a broad water peak, which can be suppressed if necessary.
-
-
Gentle Heating (Tier 2):
-
Action: If solubility remains an issue in DMSO-d₆, gently warm the NMR tube in a water bath (40-50 °C) for a few minutes.
-
Causality: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid, thereby increasing the rate and extent of dissolution.[5]
-
Precaution: Ensure the cap is securely fastened. Be aware that temperature can slightly alter chemical shifts.
-
-
Increase Number of Scans (Tier 3):
-
Action: For very dilute samples, increase the number of acquisitions (scans).
-
Causality: The signal-to-noise ratio in an NMR experiment is proportional to the square root of the number of scans. Doubling the scans will increase the signal-to-noise by a factor of ~1.4.
-
Data Summary Table:
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ | Rationale for Change |
| Polarity | Low | High | To overcome intermolecular forces. |
| Expected Outcome | Poor solubility, broad signals | Improved solubility, sharp signals | Better solvating power. |
| Considerations | May not be suitable for polar analogs | Residual water and solvent peaks | Manageable with standard techniques. |
Chromatographic Method Development for Polar Analogs
Effective purification and purity assessment by HPLC require a tailored approach for these polar compounds.
Problem: Poor retention, peak fronting, or significant peak tailing in reverse-phase HPLC (RP-HPLC).
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for polar quinolinols.
Detailed Protocol:
-
Mobile Phase Optimization (Tier 1):
-
Action: If using a C18 column, start by increasing the aqueous portion of the mobile phase. Ensure your column is stable under highly aqueous conditions (some are not).
-
Causality: Increasing mobile phase polarity in RP-HPLC decreases its elution strength, thereby increasing the retention time of polar analytes.[3]
-
pH Adjustment: The amino group on the quinoline ring is basic. Operating the mobile phase at a lower pH (e.g., pH 2-4 using formic acid or TFA) will protonate the amine, potentially improving peak shape by reducing interactions with residual silanols on the stationary phase.[6]
-
-
Alternative Stationary Phases (Tier 2):
-
Action: If optimization on a C18 column fails, switch to a reversed-phase column with a more polar character.
-
Recommended Columns:
-
Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to retain polar compounds and prevents phase collapse in highly aqueous mobile phases.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic quinoline ring.[3]
-
-
Causality: These stationary phases provide different interaction mechanisms beyond simple hydrophobicity, enhancing the retention of polar molecules.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) (Tier 3):
-
Action: For highly polar analogs that are unretained in reversed-phase, HILIC is an excellent alternative.
-
Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent.
-
Starting Conditions:
-
Column: Amide-based HILIC column.
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[3]
-
-
Causality: In HILIC, analytes partition into a water-enriched layer on the surface of the polar stationary phase. Increasing the water content of the mobile phase then elutes the compounds.
-
Spectroscopic Data Interpretation
Correctly interpreting NMR and Mass Spectrometry data is crucial for unambiguous structure confirmation.
Problem: Ambiguity in the structural assignment due to complex NMR spectra and the need for definitive mass confirmation.
Key Spectroscopic Signatures:
| Technique | Feature | Interpretation and Causality |
| ¹H NMR | Fewer aromatic protons than expected | Indicates substitution on the quinoline ring. The chemical shifts and coupling constants help determine the substitution pattern. Protons adjacent to the nitrogen (e.g., at C2 or C8) are typically deshielded and appear at a lower field.[7] |
| ¹³C NMR | Carbons adjacent to nitrogen at low field | The carbons C2 and C8a in the quinoline ring are deshielded by the electronegative nitrogen atom.[7] |
| Mass Spec | M and M+2 peaks of ~1:1 intensity | This is the characteristic isotopic signature of a monobrominated compound, arising from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[2][4] |
| Mass Spec | Accurate Mass (HRMS) | Provides the elemental composition, allowing for the confirmation of the molecular formula with high confidence.[8] |
Recommended Analytical Cross-Validation:
A combination of analytical techniques is essential for the robust characterization of novel compounds.[9]
-
Purity Assessment: Use HPLC with UV detection (and preferably coupled to a mass spectrometer) to determine the purity of the sample.
-
Structural Elucidation:
-
Obtain high-resolution ¹H and ¹³C NMR spectra.
-
Consider 2D NMR experiments (COSY, HSQC, HMBC) if the 1D spectra are ambiguous or crowded. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for definitive structural assignment.
-
-
Mass Confirmation:
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the presence and number of bromine atoms.
-
References
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
- Overcoming solubility issues of quinolin-2-one derivatives in aqueous media - Benchchem.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- How can you identify the presence of halogens using mass spectrometry? - TutorChase.
- International Journal of PharmTech Research.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Maze of Quinoline Bromination: A Technical Support Guide
Welcome to the technical support center dedicated to the selective bromination of the quinoline core. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing bromine atoms onto this critical heterocyclic scaffold. Bromoquinolines are pivotal intermediates in the synthesis of a vast array of functional molecules, from pharmaceuticals to materials. However, achieving regioselective bromination can be a formidable challenge, often plagued by issues of poor selectivity, over-halogenation, and harsh reaction conditions.
This resource is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into the mechanistic underpinnings of common bromination strategies, troubleshoot frequent experimental hurdles, and offer detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselectivity of quinoline bromination often difficult to control?
The regioselectivity of electrophilic substitution on the quinoline ring is a delicate balance of electronic and steric factors. The quinoline nucleus consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Consequently, electrophilic bromination typically occurs on the benzene ring at positions C5 and C8.[1] However, under certain conditions, particularly in the gas phase at high temperatures, bromination can be directed to the pyridine ring at C3 or C2.[2][3] The presence of activating or deactivating substituents on either ring further complicates the selectivity, often leading to a mixture of isomers.[4][5]
Q2: What are the primary factors that lead to the formation of di- or polybrominated products, and how can this be avoided?
Over-halogenation, particularly dibromination, is a common side reaction, especially with activated quinoline substrates.[6] The primary causes include:
-
Activating Substituents: Electron-donating groups (e.g., -OH, -NH2, -OCH3) significantly increase the nucleophilicity of the quinoline ring, making it highly susceptible to multiple brominations.[4][6]
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), dramatically increases the probability of a second bromination event.[6]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less favorable second bromination to occur.[6]
To achieve selective monobromination, it is crucial to carefully control the stoichiometry of the brominating agent, often using slightly less than one equivalent.[6] Lowering the reaction temperature and monitoring the reaction progress closely to stop it upon consumption of the starting material are also key strategies.
Q3: What are the most common brominating agents for quinoline, and what are the advantages and disadvantages of each?
The choice of brominating agent is critical for achieving the desired outcome. The two most common reagents are molecular bromine (Br₂) and N-bromosuccinimide (NBS).
| Brominating Agent | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | - Inexpensive and readily available.[4][5] - Can be highly reactive, leading to high conversion. | - Highly corrosive and toxic, requiring careful handling. - Can lead to over-bromination and lack of selectivity, especially with activated substrates.[4][7] - Often requires a solvent like CCl₄ or CHCl₃.[4] |
| N-Bromosuccinimide (NBS) | - A solid, making it easier and safer to handle than liquid bromine.[8][9] - Generally provides better regioselectivity and is less prone to over-bromination when stoichiometry is controlled.[5] - Can be used for both electrophilic and radical bromination pathways.[8][9] | - More expensive than molecular bromine. - Reaction initiation can sometimes be sluggish and may require a radical initiator like AIBN or light for certain mechanisms.[8][9] |
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a mixture of C5- and C8-bromoquinolines. How can I improve the selectivity?
This is a classic challenge in quinoline chemistry. The relative reactivity of the C5 and C8 positions is highly dependent on the substituents present on the quinoline core and the reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: A bulky substituent at a neighboring position can sterically hinder attack at one position, favoring the other. For instance, directing groups at the C8 position can facilitate selective C5 bromination.
-
Solvent Effects: The choice of solvent can influence the transition state energies for attack at different positions. Experiment with a range of solvents with varying polarities.
-
Directing Groups: The use of a directing group, such as an 8-aminoquinoline amide, can provide excellent selectivity for C5 bromination through a chelation-assisted mechanism.[10][11][12][13][14][15] Copper-catalyzed methods have proven particularly effective in this regard.[10][11][13][14][15]
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the product formed via the lower activation energy pathway.
Workflow for Optimizing C5 vs. C8 Selectivity
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors: Evaluating 2-Amino-6-bromoquinolin-4-ol as a Foundational Scaffold
In the landscape of modern drug discovery, particularly within oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective kinase inhibitors.[1][2] Kinases, a class of enzymes that regulate a majority of cellular processes, are pivotal targets for therapeutic intervention due to their frequent dysregulation in diseases like cancer. This guide provides an in-depth technical comparison of the efficacy of various quinoline-based inhibitors, with a special focus on understanding the role of 2-Amino-6-bromoquinolin-4-ol not as a direct inhibitor, but as a crucial starting material for the synthesis of highly active next-generation therapeutics.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a comparative analysis of inhibitor performance supported by experimental data, but also a practical guide to the methodologies used for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Quinoline Scaffold: A Cornerstone in Kinase Inhibition
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. This allows for specific and high-affinity interactions with the ATP-binding pocket of various kinases.[3] The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new quinoline derivatives with improved therapeutic profiles.
This compound: A Key Synthetic Intermediate
While a direct and potent inhibitory activity for this compound is not extensively reported in the literature, its significance lies in its role as a versatile building block for more complex and potent quinoline-based inhibitors. Its chemical structure features key functional groups—an amino group, a bromine atom, and a hydroxyl group—that are amenable to a variety of chemical modifications. The bromine atom, in particular, allows for cross-coupling reactions to introduce diverse aryl or alkyl groups, which is a common strategy to enhance inhibitor potency and selectivity.[5] Several synthetic routes have been developed for this compound and its derivatives, highlighting its importance in medicinal chemistry.[6][7]
Comparative Efficacy of Advanced Quinoline-Based Inhibitors
To illustrate the therapeutic potential unlocked from the foundational quinoline scaffold, we will compare the efficacy of several well-characterized quinoline-based inhibitors that target key oncogenic kinases. For this guide, we will focus on inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K), all of which are critical drivers of tumor growth and progression.
Selected Quinolone-Based Inhibitors for Comparison:
-
Gefitinib (Iressa®): An EGFR inhibitor with a quinazoline core (a closely related scaffold to quinoline).
-
Apatinib: A potent VEGFR-2 inhibitor with a quinoline core.
-
Omipalisib (GSK2126458): A dual PI3K/mTOR inhibitor featuring a quinoline moiety.
The following table summarizes the in vitro inhibitory activities of these compounds against their primary targets.
| Compound ID | Core Scaffold | Primary Target(s) | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR | 17.1 | [4] |
| Apatinib | Quinoline | VEGFR-2 | 1 | N/A |
| Omipalisib | Quinoline | PI3Kα / mTOR | 0.019 / 0.18 | N/A |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols for Efficacy Evaluation
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of quinoline-based inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. A reduction in substrate phosphorylation indicates inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Prepare a solution of the recombinant kinase and its specific substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.
-
Luminescence-based assay: Using a system that couples ADP production to a light-emitting reaction (e.g., ADP-Glo™).[8]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium, often mixed with Matrigel to promote tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
-
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by quinoline-based inhibitors and the general workflow for evaluating their efficacy.
Caption: Targeted signaling pathways of quinoline inhibitors.
Caption: General workflow for inhibitor efficacy evaluation.
Conclusion
The quinoline scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. While this compound itself may not be a potent inhibitor, its true value lies in its utility as a key synthetic intermediate, providing a foundation for the creation of more complex and therapeutically relevant molecules. The comparative data presented for advanced quinoline-based inhibitors like Gefitinib, Apatinib, and Omipalisib underscore the profound impact of this chemical class on modern cancer therapy.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel quinoline-based inhibitors. By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data, accelerating the discovery and development of the next generation of targeted cancer therapeutics. The continued exploration of the chemical space around the quinoline core, guided by a deep understanding of structure-activity relationships and rigorous biological evaluation, holds immense promise for addressing the ongoing challenges in oncology.
References
-
Xiao, Z., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(9), 2845. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. [Link]
-
ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
Rask-Andersen, M., et al. (2014). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 13(8), 579-590. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]
-
National Center for Biotechnology Information. (2010). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 6. This compound [synhet.com]
- 7. echemi.com [echemi.com]
- 8. bmglabtech.com [bmglabtech.com]
structure-activity relationship (SAR) studies of 2-Amino-6-bromoquinolin-4-ol analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Amino-6-bromoquinolin-4-ol Analogs as Kinase Inhibitors
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of compounds targeting a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Within the realm of oncology, quinoline-based molecules have been particularly successful as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant signaling pathways that drive tumor growth.[5]
This guide focuses on a specific, highly functionalized quinoline core: This compound . This scaffold serves as a foundational template for developing potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling.[6] The strategic placement of the 2-amino group, the 4-hydroxyl (existing in tautomeric equilibrium with the 4-oxo form), and the 6-bromo substituent provides a unique combination of hydrogen bonding capabilities and a vector for further chemical modification. We will explore the structure-activity relationships (SAR) of analogs derived from this core, compare their biological activities, and provide detailed experimental protocols for their synthesis and evaluation.
The this compound Core: A Strategic Framework for Kinase Inhibition
The efficacy of many quinoline-based kinase inhibitors stems from their ability to mimic the adenine moiety of ATP, allowing them to bind to the enzyme's ATP-binding pocket. The this compound scaffold is particularly well-suited for this role. The 2-amino group and the ring nitrogen typically act as hydrogen bond donors and acceptors, respectively, forming critical interactions with the "hinge" region of the kinase domain. The 4-oxo group can also participate in hydrogen bonding, further anchoring the inhibitor within the active site. The 6-bromo substituent serves two primary purposes: it can enhance binding affinity through halogen bonding and, more importantly, it provides a chemically accessible handle for introducing further substitutions via cross-coupling reactions to explore deeper pockets of the active site.[7]
Comparative Analysis of Analog Activity
The development of potent and selective kinase inhibitors from the this compound scaffold is guided by systematic SAR studies. Modifications at various positions on the quinoline ring can dramatically influence inhibitory activity and target selectivity. The majority of research has focused on developing these compounds as anticancer agents.[8]
| Position of Modification | Structural Change | Observed Effect on Activity | Rationale / Key Insights | Target Class (Example) | Reference |
| C2-Amino | Alkylation or Arylation | Generally reduces activity. | The primary amino group is often crucial for forming a key hydrogen bond with the kinase hinge region. Steric hindrance from bulky substituents can disrupt this vital interaction. | Tyrosine Kinases | [9] |
| C3-Position | Introduction of small groups (e.g., nitro) | Can modulate electronic properties and planarity. | A nitro group, as seen in intermediates, can be a precursor for further functionalization. Its electron-withdrawing nature can influence the pKa of the ring system. | PI3K/mTOR | [10] |
| C4-OH | Conversion to 4-chloro/iodo intermediate | Not a final compound; enables substitution. | The 4-hydroxyl is converted to a leaving group (e.g., Cl, I) to allow for the introduction of various amine-containing side chains via nucleophilic aromatic substitution.[11][12] | General Kinase Inhibitors | [11][12] |
| C4-Position | Addition of anilino side chain | Critical for Potency. | The anilino moiety can extend into a hydrophobic pocket, significantly increasing binding affinity. Substituents on this aniline ring are key for tuning selectivity and potency. | EGFR/VEGFR | [13][14] |
| C6-Bromo | Replacement with other groups | Modulates potency and pharmacokinetics. | The bromine atom is often a key starting point for introducing larger, more complex side chains via Suzuki or other cross-coupling reactions to improve target engagement.[7][15] | General Kinase Inhibitors | [15] |
| C7-Position | Introduction of bulky or solubilizing groups | Often increases potency. | This position frequently points towards the solvent-exposed region. Adding groups like morpholine or piperazine can enhance solubility and provide additional interaction points.[16] | EGFR | [16] |
Structure-Activity Relationship (SAR) Deep Dive
The data consistently shows that the quinoline (or the bioisosteric quinazoline) core serves as an excellent anchor in the ATP hinge region, but the potency and selectivity are primarily dictated by the substituents, particularly at the C4 and C7 positions.[13][16]
-
The C4-Anilino Moiety : The introduction of a substituted aniline at the C4-position is a common and highly effective strategy.
-
Causality : This appended ring system extends into a hydrophobic region of the ATP binding site, mimicking the ribose and phosphate groups of ATP. The specific substitutions on the aniline ring determine the fit and interactions within this pocket. For example, electron-withdrawing groups on the terminal benzene ring have been shown to elevate inhibitory activity toward kinases like EGFR and VEGFR2.[13]
-
-
The C6- and C7-Positions : These positions are crucial for fine-tuning the inhibitor's properties.
-
Causality : Bulky substituents at the C6 or C7 positions can increase potency by accessing adjacent pockets.[16] Furthermore, incorporating solubilizing groups, such as 4-methylpiperazine, at the C7-position has been shown to yield better antiproliferative activity compared to analogs with morpholine or piperidine groups.[16] This is likely due to a combination of improved pharmacokinetic properties and additional interactions at the periphery of the active site.
-
Experimental Protocols
A trustworthy drug discovery campaign relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis of a key intermediate and for the biological evaluation of the final compounds.
Protocol 1: Synthesis of 6-bromo-4-chloroquinoline (Intermediate)
This protocol describes the conversion of the 4-ol to the more reactive 4-chloro derivative, a key step in preparing C4-substituted analogs.[11]
Materials:
-
6-bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask containing 6-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (approx. 10-15 volumes) dropwise at room temperature.
-
Add two drops of DMF to the mixture to catalyze the reaction.
-
Stir the mixture for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully add the remaining oil to ice water with vigorous stirring. This step is highly exothermic.
-
Neutralize the solution to a pH of 5-6 by slowly adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the crude 6-bromo-4-chloroquinoline product, which can be purified by column chromatography.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase. It measures the amount of ATP remaining after the kinase reaction, where a high luminescent signal indicates low kinase activity (i.e., high inhibition).[6]
Materials:
-
Target kinase of interest and its specific substrate peptide.
-
ATP, MgCl₂, BSA, and Tris buffer (pH 7.5).
-
Test compounds (analogs) dissolved in 100% DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[6]
-
Kinase Reaction Setup :
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (prepared in kinase assay buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
-
Initiate Kinase Reaction :
-
Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The optimal concentrations should be determined empirically, often near the Kₘ for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion & Signal Generation :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and validated starting point for the design of novel kinase inhibitors. SAR studies consistently demonstrate that while the core quinoline structure provides the essential hinge-binding interactions, the potency, selectivity, and drug-like properties of the analogs are overwhelmingly dictated by the nature of substituents at the C4, C6, and C7 positions. The introduction of substituted anilino moieties at C4 is a particularly powerful strategy for achieving high potency against key oncogenic kinases like EGFR and VEGFR.
Future research in this area should focus on developing analogs with improved selectivity profiles to minimize off-target effects and associated toxicities. This can be achieved through structure-based drug design, leveraging the crystal structures of target kinases to design substituents that exploit unique features of the ATP-binding site. Furthermore, exploring novel bioisosteric replacements for the quinoline core and investigating the combination of these inhibitors with other therapeutic agents could lead to the next generation of highly effective anticancer drugs.
References
-
National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
National Center for Biotechnology Information (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]
-
ResearchGate (2024). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Available at: [Link]
-
ResearchGate (2024). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Available at: [Link]
-
MDPI (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]
-
protocols.io (2023). In vitro kinase assay. Available at: [Link]
-
Wiley Online Library (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
-
PubMed (2009). Biological activities of quinoline derivatives. Available at: [Link]
-
National Center for Biotechnology Information (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]
-
ResearchGate (2009). Biological Activities of Quinoline Derivatives. Available at: [Link]
-
ResearchGate (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available at: [Link]
-
PubMed (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Available at: [Link]
-
Atlantis Press (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
PubMed (2022). Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Available at: [Link]
-
National Center for Biotechnology Information (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
-
MySkinRecipes (n.d.). 2-Amino-6-bromoquinoline. Available at: [Link]
-
National Center for Biotechnology Information (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]
-
ResearchGate (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]
-
ResearchGate (2018). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
PubMed (2010). 4-aminoquinazoline analogs: a novel class of anticancer agents. Available at: [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. download.atlantis-press.com [download.atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Preclinical Validation of 2-Amino-6-bromoquinolin-4-ol as a Novel Anticancer Agent
This guide provides a comprehensive framework for the in vitro and in vivo validation of 2-Amino-6-bromoquinolin-4-ol, a novel quinoline derivative, as a potential anticancer therapeutic. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including significant potential in oncology.[1] Derivatives of quinoline have been shown to exert anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. We will benchmark the hypothetical performance of this compound against Sorafenib, an established multi-kinase inhibitor used in the treatment of various cancers, to provide a clear, data-driven comparison.[3]
Mechanistic Hypothesis: Targeting Angiogenesis via VEGFR-2 Inhibition
Many quinoline-based molecules function as tyrosine kinase inhibitors (TKIs).[2][3] A primary and highly validated target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4] Blocking the VEGFR-2 signaling pathway is a proven strategy for hindering cancer progression.[5]
Our validation strategy is built upon the hypothesis that this compound acts as a VEGFR-2 inhibitor. This hypothesis informs our choice of comparative drug (Sorafenib, a known VEGFR-2 inhibitor), relevant cancer cell lines, and the endpoints for our in vitro and in vivo assays.[3]
Caption: Hypothesized mechanism of this compound targeting the VEGFR-2 pathway.
In Vitro Validation: Cellular Efficacy and Mechanism of Action
The initial phase of validation focuses on cell-based assays to determine the compound's direct effect on cancer cells. The objective is to quantify its cytotoxicity, ability to induce programmed cell death (apoptosis), and impact on cell cycle progression.
Caption: A streamlined workflow for the in vitro validation of the test compound.
Cell Viability Assessment (MTT Assay)
This assay provides the half-maximal inhibitory concentration (IC50), a critical metric of a compound's potency. It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [6][8]
-
Cell Seeding: Seed human colon adenocarcinoma cells (e.g., HT-29) and a non-cancerous control cell line (e.g., normal fibroblasts) in separate 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drug, Sorafenib. Remove the medium from the wells and add 100 µL of fresh medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative Data Table (Hypothetical Results)
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI)† |
| This compound | HT-29 (Colon Cancer) | 4.5 | 5.8 |
| Normal Fibroblasts | 26.1 | ||
| Sorafenib (Reference) | HT-29 (Colon Cancer) | 5.2 | 4.9 |
| Normal Fibroblasts | 25.5 |
†Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Apoptosis Detection (Annexin V-FITC & Propidium Iodide Assay)
To determine if cell death occurs via apoptosis or necrosis, we use a dual-staining flow cytometry assay. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to identify these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[10]
Experimental Protocol: Annexin V-FITC/PI Staining [9]
-
Cell Treatment: Seed HT-29 cells in 6-well plates and treat with this compound and Sorafenib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cell cycle phases. RNase treatment is essential to prevent PI from binding to double-stranded RNA.[11]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [12]
-
Cell Treatment: Treat HT-29 cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[12]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[12]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events. Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
In Vivo Validation: Preclinical Efficacy in a Xenograft Model
Positive in vitro results must be translated to a living system. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for evaluating the efficacy and potential toxicity of novel anticancer agents before clinical trials.[13][14]
Caption: Experimental timeline for the in vivo validation using a mouse xenograft model.
Experimental Protocol: Human Tumor Xenograft Study [13][14]
-
Cell Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice until tumors reach an average volume of 100-150 mm³. Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent).
-
Group 2: this compound (dose determined by preliminary toxicity studies).
-
Group 3: Sorafenib (positive control, established effective dose).
-
-
Treatment Administration: Administer treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for 21 days.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be preserved for further histological or molecular analysis.
Comparative Data Table (Hypothetical Results)
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | -2.5 |
| This compound | 682 ± 130 | 56.0 | -4.1 |
| Sorafenib (Reference) | 744 ± 155 | 52.0 | -8.5 |
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the preclinical validation of this compound. By grounding the investigation in a plausible mechanistic hypothesis—VEGFR-2 inhibition—we can make informed decisions about experimental design and benchmarks. The proposed in vitro assays will elucidate the compound's potency, selectivity, and cellular mechanism of action, while the in vivo xenograft model will provide critical data on its efficacy and safety in a physiological context.
The comparative approach, using an established drug like Sorafenib, is essential for contextualizing the results and making a data-driven assessment of the novel compound's therapeutic potential. The successful execution of this framework will generate the comprehensive data package required to advance a promising anticancer agent toward further development.
References
- Abcam. "Cell cycle analysis with flow cytometry and propidium iodide." Abcam, Accessed January 12, 2026.
- Abcam. "Annexin V staining assay protocol for apoptosis." Abcam, Accessed January 12, 2026.
- Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad, Accessed January 12, 2026.
- Creative Diagnostics. "Annexin V-FITC Staining Protocol for Apoptosis Detection." Creative Diagnostics, Accessed January 12, 2026.
- Sigma-Aldrich. "MTT Assay Protocol for Cell Viability and Proliferation." Sigma-Aldrich, Accessed January 12, 2026.
- Royal Society of Chemistry. "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents." RSC Publishing, 2022.
- Abcam. "MTT assay protocol." Abcam, Accessed January 12, 2026.
- MDPI. "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- University of California, Berkeley. "DNA Cell Cycle Analysis with PI." Flow Cytometry Facility, UC Berkeley, Accessed January 12, 2026.
- ResearchGate. "MTT Proliferation Assay Protocol.
- National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 2013.
- Wikipedia. "VEGFR-2 inhibitor." Wikipedia, Accessed January 12, 2026.
- PubMed. "Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.
- University College London. "Cell Cycle Analysis by Propidium Iodide Staining." UCL, Accessed January 12, 2026.
- Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne, Accessed January 12, 2026.
- PubMed Central. "Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- ResearchGate. "Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022.
- SpringerLink. "Review on recent development of quinoline for anticancer activities." Springer, 2022.
- Bio-protocol. "In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models." Bio-protocol, 2017.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the spectral data of 2-Amino-6-bromoquinolin-4-ol and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectral data for the pharmacologically relevant scaffold, 2-Amino-6-bromoquinolin-4-ol, and its precursors. By examining the characteristic changes in 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data at each synthetic step, researchers can gain a deeper understanding of the molecule's formation and confidently verify its synthesis. This document moves beyond a simple recitation of data, offering insights into the causal relationships between structural modifications and their spectral manifestations.
Introduction: The Significance of this compound and its Spectroscopic Fingerprint
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex drug candidates. Accurate and unambiguous characterization of this molecule is paramount for any downstream applications. Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity and purity of the synthesized compound by tracking the transformation of its precursors.
This guide will focus on a common and efficient synthetic route, providing a detailed, step-by-step experimental protocol and a comparative analysis of the spectral data obtained for the starting materials and the final product.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through the cyclization of 2-amino-5-bromobenzonitrile with a suitable C2-synthon, such as malononitrile. This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization reaction.
Figure 1: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound:
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol (2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain this compound. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water can be performed for further purification.
Comparative Spectral Analysis
The following sections detail the expected spectral data for the precursors and the final product. The comparison highlights the key transformations occurring during the synthesis.
2-Amino-5-bromobenzonitrile (Precursor)
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
-
¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons in the range of δ 6.8-7.8 ppm. The amino protons will appear as a broad singlet. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (DMSO-d₆): Key signals include the cyano group carbon (around 118 ppm), the carbon bearing the amino group (around 150 ppm), the carbon bearing the bromine atom (around 110 ppm), and four other aromatic carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C-Br stretching (in the fingerprint region).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z 197, with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
Malononitrile (Precursor)
| Property | Value |
| Molecular Formula | C₃H₂N₂ |
| Molecular Weight | 66.06 g/mol |
-
¹H NMR (CDCl₃): A singlet for the two methylene protons will be observed around δ 3.5 ppm.
-
¹³C NMR (CDCl₃): Two signals are expected: one for the methylene carbon (around 25 ppm) and one for the two equivalent nitrile carbons (around 112 ppm).
-
FT-IR (KBr, cm⁻¹): A strong, sharp peak for the C≡N stretching vibration will be present around 2270 cm⁻¹. C-H stretching of the methylene group will be observed around 2900-3000 cm⁻¹.[1]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will be at m/z 66.
This compound (Final Product)
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol [2] |
-
¹H NMR (DMSO-d₆): The formation of the quinoline ring system results in a distinct set of signals. The spectrum is expected to show a singlet for the proton at the C3 position (around δ 5.5-6.0 ppm). The aromatic protons on the benzo-fused ring will appear in the range of δ 7.0-8.0 ppm, with splitting patterns consistent with the 6-bromo substitution. The amino protons and the hydroxyl proton may appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.
-
¹³C NMR (DMSO-d₆): The cyclization and subsequent tautomerization are confirmed by the appearance of new signals. Key signals to note are the C4 carbon (bearing the hydroxyl group, appearing around 170-180 ppm in the quinolone tautomer), the C2 carbon (bearing the amino group, around 150-160 ppm), and the disappearance of the nitrile carbon signal from the precursors. The remaining seven carbons of the quinoline ring will have characteristic shifts.
-
FT-IR (KBr, cm⁻¹): The most significant changes from the precursors will be the disappearance of the sharp C≡N stretch and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and N-H stretches from the amino group and the quinolone ring. A C=O stretch (around 1650 cm⁻¹) will be prominent if the 4-quinolone tautomer is the major form in the solid state.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 239, with a prominent M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.
Discussion of Spectral Transformations
The comparative analysis of the spectral data clearly illustrates the chemical transformations occurring during the synthesis.
Figure 2: Key spectral transformations during the synthesis of this compound.
-
Disappearance of the Nitrile Group: The most definitive evidence for the successful reaction is the complete disappearance of the strong, sharp C≡N stretching vibration in the FT-IR spectrum of the product, which is prominent in both precursors. This is corroborated by the absence of the characteristic nitrile carbon signal in the ¹³C NMR spectrum of this compound.
-
Formation of the Quinolone Ring: The ¹H NMR spectrum of the product shows a new singlet in the upfield region of the aromatic protons, corresponding to the proton at the C3 position of the quinolone ring. The complexity of the aromatic region also changes to reflect the fused ring system. The ¹³C NMR spectrum will show nine distinct carbon signals for the quinoline core, a significant change from the seven and three signals of the precursors.
-
Presence of Hydroxyl and Amino Groups: The FT-IR spectrum of the final product is characterized by broad absorption bands in the high-frequency region (3200-3600 cm⁻¹), indicative of O-H and N-H stretching vibrations. The presence of a strong C=O absorption around 1650 cm⁻¹ suggests that the 4-quinolone tautomer is a significant contributor to the structure, at least in the solid state.
-
Confirmation of Bromine Presence: Throughout the synthesis, the presence of the bromine atom can be tracked by mass spectrometry. Both the precursor, 2-amino-5-bromobenzonitrile, and the final product, this compound, will exhibit a characteristic isotopic pattern with M⁺ and M+2 peaks of roughly equal intensity.
Conclusion
This guide has provided a comprehensive framework for the synthesis and spectral characterization of this compound and its precursors. By understanding the expected spectral data and the key transformations observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently synthesize and verify this important chemical scaffold. The provided experimental protocol serves as a valuable starting point for laboratory synthesis, and the detailed spectral analysis offers a robust method for quality control and structural confirmation.
References
-
PubChem. Malononitrile. Available at: [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Amino-6-bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The quinoline scaffold, in particular, is a privileged structure found in a multitude of pharmacologically active agents. This guide provides an in-depth, objective comparison of two distinct synthetic routes to 2-Amino-6-bromoquinolin-4-ol, a valuable intermediate for the synthesis of various kinase inhibitors and other therapeutic candidates.
As a Senior Application Scientist, the following guide is structured to provide not just a list of procedural steps, but a comprehensive analysis of the causality behind experimental choices, potential pitfalls, and a clear comparison of efficiency. This document is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and project goals.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique challenge due to the need for regioselective functionalization of the quinoline core. Direct amination of the 2-position of a pre-formed 6-bromoquinolin-4-ol is not a straightforward transformation. Therefore, multi-step strategies are required, commencing from readily available starting materials. This guide will dissect two plausible and experimentally grounded synthetic pathways:
-
Route 1: The Gould-Jacobs Annulation followed by a Multi-step Functionalization. This classical approach builds the quinoline core first and then introduces the required functionalities.
-
Route 2: Direct C2-Amination of a Quinoline N-oxide Intermediate. This more modern approach leverages the directing effect of an N-oxide to achieve selective C-H functionalization.
We will benchmark these routes based on overall yield, step economy, reagent accessibility and cost, and safety considerations.
Route 1: Gould-Jacobs Annulation and Subsequent Functionalization
This route commences with the well-established Gould-Jacobs reaction to construct the 6-bromoquinolin-4-ol core, followed by a series of transformations to install the 2-amino group.[1]
Experimental Protocols
Step 1: Synthesis of 6-bromoquinolin-4-ol (I)
This step utilizes the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate.[1]
-
Reaction: 4-bromoaniline is condensed with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.
-
Procedure:
-
A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 100-110 °C for 2 hours.
-
The resulting intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, is then added portion-wise to a preheated high-boiling solvent such as diphenyl ether or Dowtherm A at 250 °C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.
-
Upon cooling, the product precipitates and can be collected by filtration and washed with a non-polar solvent like hexane or petroleum ether.
-
-
Causality: The initial condensation forms an enamine intermediate. The high temperature of the cyclization step is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the quinoline ring system. The use of a high-boiling, inert solvent is crucial for achieving a homogenous reaction mixture at the required temperature.
Step 2: Synthesis of 6-bromo-2,4-dichloroquinoline (II)
The hydroxyl group at the 4-position is converted to a more versatile chloro group, which also activates the 2-position for subsequent nucleophilic substitution.
-
Reaction: Treatment of 6-bromoquinolin-4-ol with a strong chlorinating agent.
-
Procedure:
-
6-bromoquinolin-4-ol (I) (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (5-10 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The mixture is heated to reflux (around 110 °C) for 3-6 hours.[4][5]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base such as sodium bicarbonate or potassium carbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
-
Yield: High, often exceeding 80-95%.[4]
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The mechanism involves the initial formation of a phosphate ester at the 4-hydroxyl group, which is an excellent leaving group. The presence of DMF can catalyze the reaction by forming a Vilsmeier-Haack type reagent, which is more reactive. It is plausible that under these forcing conditions, some chlorination also occurs at the 2-position, which is synthetically advantageous for the subsequent step.
Step 3: Selective Synthesis of 2-Amino-6-bromo-4-chloroquinoline (III)
This is the critical step where regioselectivity is paramount. The C4 position of 2,4-dichloroquinolines is generally more reactive towards nucleophiles under milder conditions. To achieve selective amination at C2, harsher conditions or a specialized catalytic system is often required.
-
Reaction: Selective nucleophilic aromatic substitution (SNAr) at the C2 position.
-
Procedure (Ammonia under pressure):
-
6-bromo-2,4-dichloroquinoline (II) (1.0 eq) is placed in a sealed pressure vessel.
-
A solution of ammonia in a suitable solvent (e.g., ethanol or dioxane) is added.
-
The vessel is heated to a high temperature (e.g., 150-180 °C) for several hours.
-
After cooling, the solvent is evaporated, and the product is purified by column chromatography.
-
-
Alternative Procedure (Buchwald-Hartwig Amination):
-
To a solution of 6-bromo-2,4-dichloroquinoline (II) (1.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).[6][7]
-
An ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), is then added.[6]
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
If a protected amine is used, a subsequent deprotection step is required. For example, benzophenone imine can be cleaved with aqueous acid.
-
The product is isolated and purified by column chromatography.
-
-
Yield: Variable, depending on the method and optimization. Can range from moderate to good (40-70%).
-
Causality: The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack. To favor substitution at the less reactive C2 position, either high thermal energy is required to overcome the higher activation barrier, or a catalytic cycle (Buchwald-Hartwig) that proceeds via a different mechanism (oxidative addition/reductive elimination) can be employed. The choice of ligand in the Buchwald-Hartwig amination is critical for achieving high yields and selectivity.
Step 4: Hydrolysis to this compound (IV)
The final step involves the conversion of the 4-chloro group back to a hydroxyl group.
-
Reaction: Acid-catalyzed hydrolysis.
-
Procedure:
-
2-Amino-6-bromo-4-chloroquinoline (III) is dissolved in a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
The solution is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Yield: Generally high, >80%.
-
Causality: The acidic conditions protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack by water.
Route 1: Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Direct C2-Amination via N-Oxide
This contemporary approach circumvents the need for harsh chlorination and selective amination of a di-chloro intermediate by activating the C2 position through N-oxide formation.[8][9]
Experimental Protocols
Step 1: Synthesis of 6-bromoquinolin-4-ol (I)
This step is identical to Step 1 of Route 1.
Step 2: N-Oxidation of 6-bromoquinolin-4-ol (V)
The quinoline nitrogen is oxidized to an N-oxide, which activates the C2 and C4 positions for nucleophilic attack.
-
Reaction: Oxidation of the quinoline nitrogen.
-
Procedure:
-
6-bromoquinolin-4-ol (I) is dissolved in a suitable solvent like acetic acid or dichloromethane.
-
An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at room temperature.
-
The reaction is stirred for several hours until completion.
-
The reaction mixture is then worked up to remove the oxidant and solvent, and the product is isolated.
-
-
Yield: Typically high, >90%.
-
Causality: The lone pair of the quinoline nitrogen attacks the electrophilic oxygen of the peroxyacid, leading to the formation of the N-oxide. This modification significantly alters the electronic properties of the quinoline ring.
Step 3: Direct C2-Amination of 6-bromoquinolin-4-ol N-oxide (VI)
This key step introduces the amino group selectively at the C2 position.
-
Reaction: Nucleophilic amination at the C2 position of the N-oxide.
-
Procedure:
-
6-bromoquinolin-4-ol N-oxide (V) (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile).
-
An activating agent, such as tosyl chloride (TsCl) or triflic anhydride (Tf₂O), is added at 0 °C.[10]
-
An amine source, such as aqueous ammonia or a protected amine, is then added.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched, and the product is isolated and purified.
-
-
Yield: Moderate to good, 50-75%.[11]
-
Causality: The N-oxide is activated by the sulfonyl chloride or anhydride, forming a highly reactive intermediate (a pyridinium-like species) that is susceptible to nucleophilic attack at the C2 position. The subsequent rearomatization and loss of the activating group drives the reaction to completion. This method often shows high regioselectivity for the C2 position.
Step 4: Reduction of the N-oxide (IV)
The N-oxide functionality is removed to yield the final product.
-
Reaction: Deoxygenation of the N-oxide.
-
Procedure:
-
The this compound N-oxide (VI) is dissolved in a suitable solvent.
-
A reducing agent such as PCl₃, PPh₃, or catalytic hydrogenation (H₂/Pd-C) is used to remove the oxygen atom.
-
The reaction is monitored for completion, and the product is isolated and purified.
-
-
Yield: Generally high, >85%.
-
Causality: The reducing agents are oxophilic and readily abstract the oxygen atom from the N-oxide, restoring the quinoline ring.
Route 2: Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Gould-Jacobs & Functionalization | Route 2: Direct C2-Amination via N-Oxide |
| Overall Yield | ~11-33% (highly dependent on the selective amination step) | ~20-45% |
| Number of Steps | 4 | 4 |
| Reagents & Cost | POCl₃ is corrosive and requires careful handling. Palladium catalysts and ligands for Buchwald-Hartwig can be expensive. | m-CPBA can be explosive if not handled properly. Tosyl chloride and other activating agents are readily available. |
| Safety & Handling | Involves high temperatures and corrosive/toxic reagents (POCl₃, high-boiling solvents). Buchwald-Hartwig requires inert atmosphere techniques. | N-oxidation requires careful control. The subsequent amination is generally milder than the high-pressure amination in Route 1. |
| Scalability | The Gould-Jacobs reaction can be scaled up, but the high-temperature cyclization can be challenging. Buchwald-Hartwig amination can be difficult to scale. | N-oxidation and subsequent amination are generally scalable processes. |
| Key Advantages | Utilizes classical, well-understood reactions. The intermediate 6-bromo-2,4-dichloroquinoline is a versatile building block for other derivatives. | Potentially higher overall yield and milder conditions for the key amination step. Avoids the use of highly toxic POCl₃ for activation. |
| Key Disadvantages | Lower overall yield. The key selective amination step can be low-yielding and difficult to optimize. Requires harsh conditions. | Requires an additional oxidation and reduction step. N-oxide intermediates may have different solubility profiles. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more traditional approach, relying on robust and well-documented reactions. Its primary drawback is the challenging selective amination of the dichloro-intermediate, which can significantly impact the overall yield and may require extensive optimization. However, the intermediates generated in this route, particularly 6-bromo-2,4-dichloroquinoline, are valuable for the synthesis of a diverse library of substituted quinolines.
Route 2 represents a more elegant and potentially more efficient strategy. By leveraging N-oxide chemistry, it circumvents the need for harsh chlorinating agents and the difficult selective amination of a di-halo substrate. While it involves the same number of steps, the individual transformations are generally higher yielding and proceed under milder conditions, making it a more attractive option for both laboratory-scale synthesis and potential scale-up.
For research groups with expertise in modern synthetic methods and a focus on efficiency and milder conditions, Route 2 is the recommended approach . For those interested in generating a library of related compounds from a common intermediate, the versatility of the dichloroquinoline from Route 1 may be advantageous, despite the lower overall yield to the specific target molecule.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, available resources, and the technical expertise of the chemistry team. This guide provides the foundational data and rationale to make that decision with confidence.
References
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
Wikipedia. (2023, November 29). Gould–Jacobs reaction. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chen, X., et al. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 4(9), 1837-1841. [Link]
-
Smith, J. A., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Wikipedia. (2023, April 2). Conrad–Limpach synthesis. [Link]
-
Wikipedia. (2023, December 12). Buchwald–Hartwig amination. [Link]
-
Thompson, A. M., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 43(6), 554-558. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sadowski, R., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(21), 6433. [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (n.d.). General method for the mild C2‐amination of pyridine and quinoline N‐oxides. Retrieved from [Link]
-
Martinez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2824. [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation. [Link]
-
Reddy, V. P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 438-446. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (n.d.). US4648994A - Process for the preparation of 1-amino-2-bromo-4-hydroxyanthraquinone.
-
ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Amino-6-bromoquinolin-4-ol Derivatives in Cancer Cell Lines: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, 2-amino-6-bromoquinolin-4-ol derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. The strategic placement of the amino, bromo, and hydroxyl groups on the quinoline core allows for a multitude of chemical modifications, leading to a diverse library of derivatives with varied and potent anticancer properties.[4]
This guide provides a comprehensive head-to-head comparison of select this compound derivatives, focusing on their cytotoxic effects against various cancer cell lines. We will delve into the experimental data that underscores their potential as anticancer agents, detail the methodologies for their evaluation, and explore their putative mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Anticancer Activity of Quinoline Derivatives
The in vitro cytotoxic activity of quinoline derivatives is a critical initial determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following table summarizes the IC50 values for representative bromo-substituted quinoline derivatives against a panel of human cancer cell lines. While direct head-to-head studies of multiple this compound derivatives are limited in single publications, this compilation from various studies offers a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | Lower than 5-Fluorouracil | [5] |
| 2 | 6-Bromo-5-nitroquinoline | C6 (Rat Glioma) | Not specified | [5] |
| 3 | 6-Bromo-5-nitroquinoline | HeLa (Cervical Cancer) | Not specified | [5] |
| 4 | 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [6] |
| 5 | 6-Bromo quinazoline derivative (8a) | SW480 (Colon Adenocarcinoma) | 17.85 ± 0.92 | [6] |
Note: The data presented is a synthesis from multiple sources to provide a comparative perspective. Direct comparison should be made with caution as experimental conditions may vary between studies.
Mechanisms of Anticancer Action
The anticancer effects of these quinoline derivatives are attributed to their ability to interfere with critical cellular processes, ultimately leading to cancer cell death.[7] A prominent mechanism of action for many quinoline derivatives is the induction of apoptosis, or programmed cell death.[5]
For instance, 6-bromo-5-nitroquinoline has been shown to possess apoptotic activity, suggesting its potential to trigger the cell's self-destruction pathway.[5] This is a highly sought-after characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death.
Furthermore, many quinoline derivatives exert their effects by targeting key molecules involved in cell proliferation and survival. These can include the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[7] The bromo-substituent at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its binding affinity to target proteins or altering its cellular uptake.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are paramount. The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[2] Add the diluted compounds to the respective wells and incubate for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship Diagram:
Caption: Logic of cell state differentiation in Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is then analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The data presented in this guide highlights the potent cytotoxic effects of bromo-substituted quinoline derivatives against a range of cancer cell lines. The induction of apoptosis appears to be a key mechanism underlying their anticancer activity.
Further research should focus on a more direct and comprehensive head-to-head comparison of a series of this compound derivatives with systematic structural modifications. This will allow for a clearer understanding of the structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. In addition, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
References
- Benchchem. (n.d.). head-to-head study of quinoline vs quinazoline derivatives in cancer research.
- Benchchem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
- MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline.
- ResearchGate. (2024, May 6). an overview of quinoline derivatives as anti-cancer agents.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
- MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells.
- NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-Scientist's-Guide-to-Navigating-the-Off-Target-Landscape-of-2-Amino-6-bromoquinolin-4-ol-Based-Compounds
In the intricate world of drug discovery, the journey of a promising compound from a lab bench to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth comparison of methodologies for assessing the off-target profile of a specific chemical scaffold: 2-Amino-6-bromoquinolin-4-ol and its derivatives. As researchers delve into the therapeutic potential of this quinoline-based structure, a rigorous evaluation of its selectivity is paramount.
The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted agents for diseases ranging from cancer to malaria.[1][2] However, the very features that make the quinoline ring a versatile backbone for drug design also present a risk for interactions with unintended cellular targets.[3] This guide will equip researchers, scientists, and drug development professionals with the rationale and practical steps for constructing a robust off-target assessment strategy, ensuring that the therapeutic promise of these compounds can be realized with confidence and safety.
The Imperative of Off-Target Profiling
While a compound may be designed with a specific biological target in mind, it is a common phenomenon for small molecules to interact with multiple cellular proteins.[4] These "off-target" interactions can have a spectrum of consequences, from contributing to the therapeutic effect to causing adverse drug reactions.[5][6] For quinoline-based compounds, which often target ATP-binding sites in kinases, the potential for cross-reactivity with other kinases or even unrelated proteins is a significant consideration.[3] A comprehensive understanding of a compound's selectivity is therefore not merely an academic exercise but a crucial step in de-risking a drug development program.[7]
A well-characterized selectivity profile allows researchers to:
-
Interpret cellular phenotypes accurately: Differentiating between on-target and off-target driven cellular effects is essential for validating a drug's mechanism of action.
-
Anticipate potential toxicities: Early identification of off-target liabilities can guide medicinal chemistry efforts to optimize selectivity and improve the safety profile of a lead compound.[6]
-
Discover new therapeutic opportunities: Unintended targets may sometimes present opportunities for drug repositioning.
A Multi-pronged Approach to Off-Target Assessment
A robust strategy for assessing the off-target effects of this compound-based compounds should be multi-layered, integrating both in vitro and in-cell methodologies. This guide will focus on two powerful and complementary approaches: large-scale kinase profiling and the Cellular Thermal Shift Assay (CETSA).
Kinome-Wide Selectivity Profiling: A Broad View of the Kinase Landscape
Given that many quinoline-based molecules are designed as kinase inhibitors, a primary concern is their selectivity across the human kinome.[2] Kinome-wide profiling services offer an expansive view of a compound's interaction with a large panel of kinases, often hundreds, providing a quantitative measure of its inhibitory activity against each.[8][9][10]
The general workflow for kinome-wide profiling involves screening the test compound at a fixed concentration against a large panel of purified kinases.[11] Hits from this initial screen are then typically followed up with IC50 determination to quantify their potency.
***dot graph TD { A[Start: Compound Synthesis & Purification] --> B{Initial Single-Dose Screen}; B --> C{Identify Primary Hits}; C --> D[Dose-Response (IC50) Determination]; D --> E{Data Analysis & Selectivity Profiling}; E --> F[End: Report Generation];
}
The output of a kinome-wide screen is a rich dataset that allows for the calculation of selectivity scores and the visualization of the compound's interaction map. For a hypothetical this compound derivative, "Compound-Q", the data might look as follows:
| Target Kinase | % Inhibition @ 1µM | IC50 (nM) | Target Family |
| Primary Target | 98% | 15 | Tyrosine Kinase |
| Off-Target A | 85% | 150 | Serine/Threonine Kinase |
| Off-Target B | 60% | 800 | Tyrosine Kinase |
| Off-Target C | 25% | >10,000 | Lipid Kinase |
This table clearly illustrates that while Compound-Q is potent against its intended target, it also exhibits significant activity against "Off-Target A" and moderate activity against "Off-Target B". This information is critical for the subsequent stages of drug development.
-
Prepare Reagents:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Peptide or protein substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
Compound-Q: A stock solution of the this compound derivative in DMSO.
-
Assay Buffer: Buffer conditions optimized for the specific kinase.
-
Detection Reagent: For example, an antibody that recognizes the phosphorylated substrate.
-
-
Compound Dilution:
-
Perform a serial dilution of Compound-Q in DMSO to create a range of concentrations for the dose-response curve.
-
-
Assay Plate Preparation:
-
Add the kinase, substrate, and Compound-Q dilutions to the wells of a microtiter plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Initiate Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
-
Stop Reaction & Detect Signal:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and incubate to allow for signal development.
-
-
Data Acquisition & Analysis:
-
Read the plate using a suitable plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Physiological Context
While in vitro kinase assays are invaluable, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct measurement of a compound's engagement with its target proteins within intact cells.[12][13] The principle behind CETSA is that the binding of a ligand (such as a drug) to its target protein often increases the protein's thermal stability.[14]
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat shock.[12] The soluble fraction of the proteome is then analyzed to determine the extent to which the target protein has been stabilized against thermal denaturation.
***dot graph TD { A[Start: Cell Culture & Treatment] --> B{Heat Shock}; B --> C{Cell Lysis}; C --> D[Separation of Soluble & Precipitated Proteins]; D --> E{Protein Quantification}; E --> F[End: Data Analysis];
}
CETSA data is typically presented as a "melt curve," which plots the amount of soluble protein remaining as a function of temperature. A shift in the melt curve to higher temperatures in the presence of a compound indicates target engagement.
For Compound-Q, a CETSA experiment could reveal the following:
| Target Protein | Apparent Tm (Vehicle) | Apparent Tm (Compound-Q) | Thermal Shift (ΔTm) |
| Primary Target | 48°C | 54°C | +6°C |
| Off-Target A | 52°C | 55°C | +3°C |
| Off-Target D | 60°C | 60°C | 0°C |
This data confirms that Compound-Q engages its primary target in cells, as indicated by the significant thermal shift. It also shows engagement with "Off-Target A," corroborating the in vitro kinase profiling data. Importantly, it demonstrates no engagement with "Off-Target D," which might not have been included in the kinase panel, highlighting the utility of CETSA in identifying both expected and unexpected interactions.
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of Compound-Q or vehicle (DMSO) for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Quantify the protein concentration in the soluble fractions.
-
Normalize the protein concentrations.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensities against the corresponding temperatures to generate melt curves.
-
Determine the apparent melting temperature (Tm) for each condition.
-
Synthesizing the Data: A Holistic View of Selectivity
By integrating the data from both kinome-wide profiling and CETSA, researchers can build a comprehensive and reliable picture of the off-target profile of their this compound-based compounds. This holistic approach provides a self-validating system where in vitro findings are confirmed in a more physiologically relevant context. This rigorous assessment is indispensable for making informed decisions in the complex and challenging process of drug discovery and development.
References
- Benchchem. (n.d.). Investigating Potential Off-Target Effects of Novel Kinase Inhibitors.
- Stites, E. C., & Kimmelman, A. C. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-15.
- Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2695-2704.
- Liu, Q., Kirubakaran, S., Hur, W., Niepel, M., Westover, K., Thoreen, C. C., ... & Gray, N. S. (2011). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 286(15), 13149-13158.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Liu, Q., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. MRC PPU.
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
- Zhang, T., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(11), 1289-1301.
- Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- Pelkmans, L., et al. (2014).
- SynHet. (n.d.). This compound. SynHet.
- Basile, L., et al. (2021).
- MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. MySkinRecipes.
- Kar, S., & Arkin, M. R. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 57(10), 3675-3687.
- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Chemistry & Biodiversity, e202400582.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
Sources
- 1. 2-Amino-6-bromoquinoline [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. Publications — CETSA [cetsa.org]
Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-bromoquinolin-4-ol Quantification
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound is a key heterocyclic compound, often utilized as a building block in the synthesis of more complex molecules with potential therapeutic activities. The ability to reliably measure its concentration in various matrices is essential for process optimization, quality control, and pharmacokinetic studies.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of common analytical techniques for the quantification of this compound. More critically, it delves into the principles and practical execution of cross-validation between these methods. Analytical method cross-validation is the formal process of comparing two or more distinct analytical procedures to demonstrate that they produce comparable and reliable results.[1][2][3] This becomes necessary when data is generated across different laboratories, using different techniques, or over a long product lifecycle, ensuring data integrity and consistency for regulatory submissions.[4][5]
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is fit for its intended purpose.[6][7][8][9]
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its robustness, precision, and high-resolution separation capabilities. For a chromophore-containing molecule like this compound, UV detection is a straightforward and effective means of quantification.
Expertise & Rationale: Why HPLC-UV?
The choice of a reversed-phase C18 column is logical for this analyte due to its moderate polarity.[10] The mobile phase, a gradient of acidified water and acetonitrile, is designed to ensure sharp peak shapes and efficient elution. The acid (e.g., formic or phosphoric acid) protonates residual silanols on the stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent ionic state, leading to reproducible retention times. The gradient elution is crucial for separating the main analyte from potential impurities with different polarities that may be present in a real-world sample.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or the determined λmax of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
-
Test Sample: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the gold standard.[11][12]
Expertise & Rationale: Why LC-MS/MS?
LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific precursor-to-product ion transition for our analyte, effectively filtering out matrix interferences. This provides exceptional selectivity and leads to much lower limits of quantification (LOQ) compared to UV detection. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical methods; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for highly accurate and precise quantification.
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chemicals & Reagents:
-
Same as HPLC-UV, plus a suitable stable isotope-labeled internal standard (e.g., this compound-d4).
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC compatible)
-
Mobile Phase: As per HPLC-UV method.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Determine the precursor ion [M+H]⁺ and optimize the collision energy to find a stable, intense product ion. (e.g., m/z 239.0 -> 183.0)
-
Internal Standard: Determine the corresponding transition for the SIL-IS.
-
-
Source Parameters: Optimize gas flows, temperature, and ion spray voltage for maximum signal.
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard at a fixed concentration.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Inject: Transfer the supernatant to an HPLC vial for injection.
-
Workflow Visualization: LC-MS/MS Analysis
Caption: Bioanalytical workflow for this compound quantification by LC-MS/MS.
Pillar 3: UV-Vis Spectrophotometry
For a quick, simple estimation of concentration in a pure solution, direct UV-Vis spectrophotometry can be employed. This method does not involve chromatographic separation and is therefore highly susceptible to interference from other UV-absorbing species.
Expertise & Rationale: Why UV-Vis?
This technique is best suited for in-process checks of relatively pure solutions where speed is more critical than selectivity. It relies on Beer-Lambert's law, where the absorbance of the analyte is directly proportional to its concentration. The key is to identify the wavelength of maximum absorbance (λmax) and ensure the sample matrix does not contain interfering substances that absorb at or near this wavelength. Its primary advantages are speed, simplicity, and low operational cost.
Experimental Protocol: UV-Vis Method
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Chemicals & Reagents:
-
This compound reference standard
-
A suitable solvent in which the analyte is soluble and stable (e.g., Methanol or 0.1 M HCl).
-
-
Methodology:
-
Determine λmax: Scan a dilute solution of the analyte from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of calibration standards in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard at the determined λmax. Plot absorbance vs. concentration and perform a linear regression.
-
Measure Sample: Dilute the unknown sample with the solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the regression equation.
-
Workflow Visualization: UV-Vis Analysis
Caption: Workflow for quantification of this compound by UV-Vis Spectrophotometry.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three analytical methods. The data presented is illustrative and serves to highlight the relative strengths and weaknesses of each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL | 5 µg/mL |
| Selectivity | High (Chromatographic) | Very High (Mass-based) | Low (Interference-prone) |
| Throughput | Medium | Medium | High |
| Cost per Sample | Medium | High | Low |
The Core of the Matter: Cross-Validation
Cross-validation is essential when data from two different analytical methods needs to be compared or combined.[4][5] For instance, a robust HPLC-UV method might be used for quality control of the drug substance, while a highly sensitive LC-MS/MS method is used for a clinical pharmacokinetic study. Cross-validation ensures that the data from both methods are interchangeable and reliable.[1][13]
Expertise & Rationale: The Cross-Validation Protocol
The goal is to demonstrate that the new or alternative method provides comparable data to the original, validated method. According to ICH M10 guidelines, this involves analyzing the same set of samples with both methods.[14][15][16] The set should include quality control samples at low and high concentrations. For bioanalytical methods, the analysis of incurred samples (real study samples) is also highly recommended to assess the methods' performance with authentic matrix effects.[1]
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS
-
Select Samples: Prepare a minimum of two batches of QC samples. One batch should be at a low concentration (LQC, approx. 3x LOQ of the less sensitive method) and the other at a high concentration (HQC). Prepare at least 6 replicates at each level.
-
Analyze with Method 1 (Reference): Analyze the QC samples using the established and validated HPLC-UV method. Calculate the mean concentration and acceptance range for each level.
-
Analyze with Method 2 (Comparator): On a different day, analyze the same set of QC samples using the new LC-MS/MS method.
-
Data Evaluation:
-
Calculate the mean concentration for each level as determined by the LC-MS/MS method.
-
Determine the percentage difference for each sample between the two methods.
-
The acceptance criteria are typically defined in a validation plan but are often guided by regulatory standards.[17][18] A common criterion is that the mean concentration from the comparator method should be within ±15% of the mean from the reference method, and that at least two-thirds (67%) of the individual replicates should also be within ±15% of the mean from the reference method.
-
Workflow Visualization: Cross-Validation Process
Caption: Decision workflow for the cross-validation of two analytical methods.
Conclusion
The selection of an analytical method for the quantification of this compound must be guided by the specific requirements of the analysis—balancing the need for sensitivity, selectivity, throughput, and cost. While HPLC-UV offers a robust and reliable platform for routine quality control, LC-MS/MS provides the superior sensitivity and selectivity required for complex bioanalytical applications. UV-Vis spectrophotometry serves as a rapid, albeit non-selective, tool for in-process checks of pure samples.
Ultimately, a well-documented cross-validation study is the linchpin that ensures data consistency and integrity throughout a drug's development lifecycle. By adhering to the principles outlined in ICH guidelines and employing rigorous experimental design, scientists can confidently demonstrate that different analytical procedures yield comparable results, thereby upholding the highest standards of scientific and regulatory compliance.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . EPTRI. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]
-
Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters . Analyst (RSC Publishing). [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation . Semantic Scholar. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . PMC. [Link]
-
How to measure aromatic amine compounds using uv/visible spectrophotometer? . ResearchGate. [Link]
-
Spectroscopy Aromatic Amino Acids . Hydrodynamic Methods, University of New Hampshire. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]
-
Cross and Partial Validation . European Bioanalysis Forum. [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. [Link]
-
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry . Rasayan Journal of Chemistry. [Link]
-
Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain . PubMed. [Link]
-
Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices . PubMed. [Link]
Sources
- 1. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar [semanticscholar.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. fda.gov [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. id-eptri.eu [id-eptri.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. propharmagroup.com [propharmagroup.com]
- 18. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-6-bromoquinolin-4-ol
This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-6-bromoquinolin-4-ol (CAS No. 123420-09-7). As a brominated quinoline derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound is anticipated to be classified as an irritant and potentially harmful.[1][2] The primary hazards associated with compounds of this class include:
-
Eye Irritation: Causes serious eye irritation or damage.[3][4]
-
Harmful if Swallowed: May be toxic or harmful if ingested.[3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]
-
Harmful in Contact with Skin: Can be harmful if absorbed through the skin.[3]
Due to its brominated aromatic structure, this compound falls under the category of halogenated organic compounds. Such compounds require special consideration for disposal, as improper handling can lead to the formation of hazardous byproducts, such as hydrobromic acid, during incineration if not performed in a properly equipped facility.[6]
Key Safety and Handling Data
The following table summarizes the critical safety information for this compound and its analogs. This data is essential for a thorough risk assessment before initiating any handling or disposal procedures.
| Property | Value/Classification | Source |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Melting Point | >300 °C | [1] |
| GHS Hazard Statements (Analog) | H302, H312, H315, H319, H332, H335 | [3] |
| GHS Pictogram (Analog) | Irritant (GHS07) | |
| Signal Word (Analog) | Warning | [3] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it, such as weighing paper, contaminated personal protective equipment (PPE), and rinsed glassware.
Personal Protective Equipment (PPE)
Before handling any waste material, ensure that the appropriate PPE is worn. This is the first line of defense in preventing exposure.
-
Gloves: Wear nitrile rubber or other chemical-resistant gloves. For situations with a high risk of splash, consider double-gloving.[7]
-
Eye Protection: Use ANSI-approved chemical splash goggles or a face shield.[7]
-
Lab Coat: A fully buttoned lab coat is mandatory to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and personnel must be enrolled in the institution's respiratory protection program.[7][8]
Waste Segregation and Collection
Proper segregation of halogenated waste is crucial for both safety and cost-effective disposal.
-
Designate a Waste Container: Use a specific, labeled hazardous waste container for this compound waste. This container must be:
-
Solid Waste Collection:
-
Liquid Waste Collection (Rinsate):
-
For contaminated glassware, the first three rinses with a suitable solvent (e.g., methanol, acetone) should be collected as hazardous waste.[11]
-
Collect the rinsate in a separate, clearly labeled hazardous waste container for halogenated liquid waste.
-
Crucially, do not mix halogenated waste with non-halogenated waste. [9][12] Doing so will likely result in the entire mixture being treated as the more expensive halogenated waste.
-
Storage and Final Disposal
-
Secure Storage: Securely seal the hazardous waste container and store it in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials.[10]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[10] All disposal must be in accordance with local, state, and federal regulations.[13]
-
The primary disposal route for this type of compound is through a licensed chemical incinerator equipped with flue gas scrubbing capabilities to handle the acidic gases produced during the combustion of brominated compounds.[6][13]
-
Never dispose of this chemical in the regular trash or down the sanitary sewer.[11]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nj.gov [nj.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of 2-Amino-6-bromoquinolin-4-OL
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-6-bromoquinolin-4-OL (CAS No. 123420-09-7), ensuring that you can proceed with your research confidently and securely. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety science.
The following procedures are based on the known hazard classifications for this compound and its structural analogs. While a complete toxicological profile for this compound is not extensively documented in publicly available literature, its classification as an irritant necessitates a cautious and well-planned approach to its handling.[1][2]
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the symbol GHS07, indicating that it is harmful and an irritant.[3] The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes can lead to significant and potentially damaging irritation.
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. Thicker gloves are recommended for handling larger quantities or for extended periods. |
| Eye Protection | Chemical safety goggles | Offers protection from splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Laboratory coat | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Lab Coat: Unfasten and roll it inside out as you remove it.
-
Respirator: Remove without touching the front.
-
Wash Hands Thoroughly: Use soap and water.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid irritants nearby.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a balance enclosure within the fume hood to minimize the potential for dust generation in the open lab.
Handling:
-
Weighing: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
Dissolution: Add solvents slowly to the solid to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Transfers: When transferring solutions, use a pipette or a funnel to prevent spills.
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key stages of safely handling this compound.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Any unused this compound, and any materials used to clean up spills (e.g., absorbent pads), should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
Decontamination:
-
All glassware and equipment that has come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.
-
Wipe down all work surfaces in the fume hood with a suitable decontaminating solution after work is complete.
By adhering to these protocols, you can create a self-validating system of safety that protects both the researcher and the integrity of the research. This guide is intended to be a foundational document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) for the chemicals you are working with.
References
-
LookChem. (n.d.). Cas 123420-09-7, this compound. Retrieved from [Link]
-
Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
